molecular formula C2H7NO<br>C2H7NO<br>H2NCH2CH2OH B7767829 2-Aminoethanol hydrochloride CAS No. 9007-33-4

2-Aminoethanol hydrochloride

Cat. No.: B7767829
CAS No.: 9007-33-4
M. Wt: 61.08 g/mol
InChI Key: HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Description

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
Ethanolamine is a member of the class of ethanolamines that is ethane with an amino substituent at C-1 and a hydroxy substituent at C-2, making it both a primary amine and a primary alcohol. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a primary amine, a primary alcohol and a member of ethanolamines. It is a conjugate base of an ethanolaminium(1+).
A viscous, hygroscopic amino alcohol with an ammoniacal odor. It is widely distributed in biological tissue and is a component of lecithin. It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases.
Ethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ethanolamine is a Sclerosing Agent. The mechanism of action of ethanolamine is as a Sclerosing Activity. The physiologic effect of ethanolamine is by means of Vascular Sclerosing Activity.
Ethanolamine is a natural product found in Microchloropsis, Glycine max, and other organisms with data available.
Monoethanolamine is a first generation monoethanolamine with antihistaminic property. Ethanolamine competes with free histamine for binding at the histamine (H)-1 receptor thereby acting as an inverse agonist that combines with and stabilizes the inactive form of the H1-receptor thereby shifting the equilibrium toward the inactive state. This leads to a reduction of the negative symptoms brought on by H1-receptor binding.
Ethanolamine is a viscous, hygroscopic amino alcohol with an ammoniacal odor. It is widely distributed in biological tissue and is a component of lecithin. It is used as a surfactant, fluorometric reagent, and to remove CO2 and H2S from natural gas and other gases.
Ethanolamine is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Ethanolamine Oleate (has salt form);  Ciclopirox Olamine (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethanol
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InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2
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InChI Key

HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N
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Molecular Formula

C2H7NO, Array
Record name ETHANOLAMINE
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Related CAS

26778-51-8
Record name Ethanol, 2-amino-, homopolymer
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DSSTOX Substance ID

DTXSID6022000
Record name Ethanolamine
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Molecular Weight

61.08 g/mol
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Physical Description

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid; NKRA, Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor.
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.3 °C, 171 °C, 339 °F
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Flash Point

200 °F (NTP, 1992), 86 °C, 86 °C (187 °F), 185 °F (85 °C) (closed cup), 85 °C c.c., 186 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C (miscible), Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils, Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible
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Density

1.016 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0180 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02
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Vapor Density

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.1
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Vapor Pressure

0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], VP: 6 mm Hg at 60 °C, 0.404 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 53, 0.4 mmHg
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Color/Form

Colorless, viscous liquid or solid (below 51 °F)

CAS No.

141-43-5, 9007-33-4
Record name ETHANOLAMINE
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Melting Point

50.5 °F (NTP, 1992), 10.4 °C, Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/, 10.5 °C, 10 °C, 51 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Aminoethanol hydrochloride (also known as Ethanolamine (B43304) hydrochloride). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and structural visualizations to support laboratory and drug development applications.

Chemical Identity and Structure

This compound is the salt formed from the reaction of the primary amine and alcohol, 2-aminoethanol (monoethanolamine), with hydrochloric acid. In this salt form, the amine group is protonated, forming an ammonium (B1175870) cation, which is ionically bonded to the chloride anion. This form is often preferred for its solid state, higher stability, and ease of handling compared to the viscous, hygroscopic liquid form of the free base.

Table 1: Chemical Identifiers

Identifier Value Reference
IUPAC Name 2-aminoethanol;hydrochloride [1]
Synonyms Ethanolamine hydrochloride, Ethanolamine HCl, 2-Hydroxyethylammonium chloride, Monoethanolamine hydrochloride
CAS Number 2002-24-6 [2]
Molecular Formula C₂H₈ClNO (or C₂H₇NO·HCl) [2]
Molecular Weight 97.54 g/mol
InChI InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H [1]
InChIKey PMUNIMVZCACZBB-UHFFFAOYSA-N [1]

| Canonical SMILES | C(CO)N.Cl |[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various chemical and pharmaceutical contexts. It is a white, crystalline solid that is readily soluble in water.[3] While a boiling point is sometimes reported, it typically refers to the free base, as the hydrochloride salt is expected to decompose at elevated temperatures.[2][4]

Table 2: Physicochemical Data

Property Value Reference
Appearance White to almost white powder or crystals [5]
Melting Point 82-84 °C [6]
Boiling Point 170.9 °C at 760 mmHg (for free base, ethanolamine) [6]
Decomposition Temperature No information available [2]
Density 1.07 - 1.12 g/cm³ at 20-25 °C
Solubility Soluble in water; DMSO (Slightly, Heated) [3][6]

| pKa (of the conjugate acid, H₃N⁺CH₂CH₂OH) | 9.50 |[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the expected characteristic signals in Infrared (IR), ¹H NMR, and ¹³C NMR spectroscopy.

Table 3: Representative Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3500 - 3200 O-H stretch, H-bonded Alcohol (-OH) Strong, Broad
3200 - 3000 N-H stretch Ammonium (-NH₃⁺) Medium, Broad
3000 - 2850 C-H stretch Alkane (-CH₂) Medium
1650 - 1580 N-H bend Ammonium (-NH₃⁺) Medium
1470 - 1450 C-H bend Alkane (-CH₂) Medium
1320 - 1000 C-O stretch Alcohol (C-O) Strong

| 1250 - 1020 | C-N stretch | Amine (C-N) | Medium |

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in D₂O)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~3.85 Triplet -CH₂-OH
~3.20 Triplet -CH₂-NH₃⁺
¹³C NMR ~58 - -CH₂-OH

| | ~41 | - | -CH₂-NH₃⁺ |

Note: In ¹H NMR, the protons of the -OH and -NH₃⁺ groups are typically exchanged with D₂O and are therefore not observed or appear as a broad singlet.

Chemical Reactivity and Stability

Stability: this compound is a stable compound under normal laboratory conditions.[2] It is, however, hygroscopic and should be stored in a dry environment.[2]

Reactivity: The primary reactivity centers are the hydroxyl and ammonium groups.

  • Acid-Base Chemistry: As the salt of a weak base, an aqueous solution of this compound will be acidic due to the equilibrium of the ammonium ion with water. It is widely used as a buffering agent in biochemical and pharmaceutical formulations.[3]

  • Incompatibilities: It is incompatible with strong bases, which will deprotonate the ammonium ion to liberate the free base, and strong oxidizing agents.[2]

  • Hazardous Decomposition: Upon heating to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]

Visualized Workflows and Equilibria

Synthesis of this compound

The compound is synthesized via a straightforward acid-base neutralization reaction. The workflow illustrates the key steps from reactants to the purified solid product.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product ethanolamine 2-Aminoethanol (Base) reaction Mix & Stir (Control Temp < 40°C) ethanolamine->reaction hcl Hydrochloric Acid (Acid) hcl->reaction concentration Concentrate (Reduced Pressure) reaction->concentration Exothermic Neutralization purification Recrystallize (e.g., from Ethanol) concentration->purification Remove Water drying Dry Under Vacuum purification->drying Isolate Crystals product Pure 2-Aminoethanol Hydrochloride Crystals drying->product

Caption: General workflow for the synthesis of this compound.

Acid-Base Equilibrium in Aqueous Solution

This diagram illustrates the dynamic equilibrium of this compound in water, highlighting its role as the conjugate acid of ethanolamine and its function as a buffer.

G Acid-Base Equilibrium salt [H₃N⁺CH₂CH₂OH]Cl⁻ (Solid Salt) dissolved H₃N⁺CH₂CH₂OH(aq) + Cl⁻(aq) (Ethanolaminium Cation) salt->dissolved Dissolution in Water base H₂NCH₂CH₂OH(aq) (Ethanolamine - Free Base) dissolved->base pKa = 9.50 h3o H₃O⁺(aq)

Caption: Dissolution and acid-base equilibrium of the compound in water.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established laboratory procedures for acid-base salt formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured quantity of 2-aminoethanol (e.g., 15.0 g).

  • Acid Addition: Under continuous stirring and cooling (e.g., in an ice bath), add concentrated hydrochloric acid (e.g., 36%) dropwise. The addition rate should be controlled to maintain the reaction temperature below 40°C due to the exothermic nature of the neutralization.

  • Reaction Completion: After the addition is complete, continue stirring for approximately 20-30 minutes at room temperature.

  • Solvent Removal: Remove the water from the reaction mixture via rotary evaporation under reduced pressure until a viscous oil or solid precipitate forms.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to remove residual solvent.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of an amine hydrochloride.[6]

  • Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Solution Preparation:

    • Accurately weigh a sample of this compound and dissolve it in deionized water to create a solution of known concentration (e.g., 0.1 M).

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).

  • Titration Procedure:

    • Place the this compound solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

IR Spectrum Acquisition of a Solid Sample

This protocol describes the KBr (potassium bromide) pellet method, a common technique for obtaining the infrared spectrum of a solid compound.

  • Sample Preparation: Gently grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting plot of transmittance versus wavenumber can be analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

References

The Core Biological Mechanisms of 2-Aminoethanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanol hydrochloride, the salt form of ethanolamine (B43304), serves as a crucial precursor for the biosynthesis of phosphatidylethanolamine (B1630911) (PE), an essential phospholipid in cellular membranes. This technical guide delineates the fundamental mechanism of action of this compound in biological systems, which is primarily centered on its entry into the Kennedy pathway for PE synthesis. This pathway, and its resulting modulation of PE levels, has significant downstream implications for critical cellular processes, including autophagy and ferroptosis. This document provides a comprehensive overview of the enzymatic steps involved, quantitative kinetic data, detailed experimental protocols for studying its effects, and visual representations of the associated biological pathways and workflows.

Introduction

2-Aminoethanol, also known as ethanolamine, is a naturally occurring amino alcohol that is a fundamental building block for the synthesis of phospholipids, the primary components of biological membranes. In research and biopharmaceutical applications, it is commonly supplied as this compound for improved stability and solubility.[1] Its principal biological significance lies in its role as a substrate for the de novo synthesis of phosphatidylethanolamine (PE) through the Kennedy pathway.[1] PE is the second most abundant phospholipid in mammalian cells, comprising 15-25% of total phospholipids, and is vital for maintaining membrane integrity, and plays roles in membrane fusion, cell division, and protein folding.[2][3] Alterations in PE homeostasis are increasingly being linked to various cellular stress responses and disease pathologies. This guide provides an in-depth exploration of the mechanism by which this compound influences cellular function.

Mechanism of Action: The Kennedy Pathway

The primary mechanism of action of this compound is to provide the initial substrate for the CDP-ethanolamine branch of the Kennedy pathway, a three-step enzymatic process that synthesizes PE.[3]

  • Phosphorylation of Ethanolamine: Upon entering the cell, ethanolamine is phosphorylated by Ethanolamine Kinase (EK) , an ATP-dependent enzyme, to produce phosphoethanolamine.[3][4] Human ethanolamine kinase 1 (ETNK1) is specific for ethanolamine and is considered a rate-limiting step in PE synthesis.[4][5]

  • Formation of CDP-Ethanolamine: Phosphoethanolamine is then converted to cytidine (B196190) diphosphate-ethanolamine (CDP-ethanolamine) by the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) . This step is also a key regulatory point in the pathway.[6][7]

  • Synthesis of Phosphatidylethanolamine: The final step involves the transfer of the phosphoethanolamine head group from CDP-ethanolamine to a diacylglycerol (DAG) molecule, catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) . In humans, Choline/ethanolamine phosphotransferase 1 (CEPT1) is a dual-specificity enzyme that can synthesize both PE and phosphatidylcholine (PC).[6][8]

This newly synthesized PE is then incorporated into cellular membranes, primarily the inner leaflet of the plasma membrane and the mitochondrial membranes.[9]

Quantitative Data

The following table summarizes the available quantitative data for the key human enzyme involved in the final step of the Kennedy pathway. Kinetic data for human Ethanolamine Kinase 1 (ETNK1) and CTP:phosphoethanolamine cytidylyltransferase 2 (PCYT2) are not as readily available in the literature.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol min-1 mg-1)Reference(s)
Choline/ethanolamine phosphotransferase 1 (CEPT1)CDP-ethanolamine988.2[6]
Choline/ethanolamine phosphotransferase 1 (CEPT1)CDP-choline3614.3[6]

Toxicological Data:

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
2-AminoethanolRatOral1720

Signaling Pathways and Cellular Processes

The primary mechanism of this compound is not direct signaling but rather the modulation of cellular processes through the synthesis of PE.

The Kennedy Pathway for PE Synthesis

Supplementation with this compound directly fuels the Kennedy pathway, leading to an increase in cellular PE levels.

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Eth 2-Aminoethanol (from hydrochloride salt) PEtn Phosphoethanolamine Eth->PEtn Ethanolamine Kinase (ETNK1) ATP -> ADP CDP_Eth CDP-Ethanolamine PEtn->CDP_Eth CTP:Phosphoethanolamine Cytidylyltransferase (PCYT2) CTP -> PPi PE Phosphatidylethanolamine (PE) CDP_Eth->PE Choline/ethanolamine phosphotransferase 1 (CEPT1) CMP out DAG Diacylglycerol (DAG) DAG->PE Autophagy Autophagy PE->Autophagy Modulates Ferroptosis Ferroptosis PE->Ferroptosis Modulates

Diagram 1: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.
Autophagy

Autophagy is a cellular degradation process essential for removing damaged organelles and protein aggregates. A key step in autophagosome formation is the conjugation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to PE, forming LC3-II. Increased availability of PE through the Kennedy pathway can positively regulate autophagy.[8]

Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. PE containing polyunsaturated fatty acids is a key substrate for lipid peroxidation, making it a critical player in the execution of ferroptosis. Therefore, modulating PE levels can influence a cell's sensitivity to ferroptotic stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Protocol 1: Analysis of Autophagy Induction by LC3 Turnover Assay (Western Blot)

This protocol assesses autophagic flux by measuring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Experimental Workflow:

G A Cell Seeding & Culture B Treatment with 2-Aminoethanol HCl +/- Bafilomycin A1 A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot (LC3 & Loading Control) E->F G Densitometry Analysis (LC3-II/Loading Control) F->G

Diagram 2: Workflow for LC3 Turnover Assay.

Materials:

  • Cultured cells (e.g., HeLa, U2OS)

  • Complete culture medium

  • This compound stock solution (1 M, sterile-filtered)

  • Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% recommended for LC3)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10 mM) for a specified time (e.g., 6 hours).[8]

    • For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Include vehicle-treated controls.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Normalize samples to equal protein concentrations, add Laemmli buffer, and boil for 5 minutes.

    • Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary anti-LC3 and anti-loading control antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect with ECL reagent.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Calculate the autophagic flux by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.

Protocol 2: Visualization of Autophagosomes by GFP-LC3 Puncta Formation

This protocol uses fluorescence microscopy to visualize the formation of autophagosomes (GFP-LC3 puncta) in cells stably expressing a GFP-LC3 fusion protein.

Experimental Workflow:

G A Seed GFP-LC3 cells on coverslips B Treat with 2-Aminoethanol HCl A->B C Fixation (4% PFA) B->C D Permeabilization (0.1% Triton X-100) C->D E Nuclear Staining (DAPI) D->E F Mount Coverslips E->F G Fluorescence Microscopy & Image Analysis F->G

Diagram 3: Workflow for GFP-LC3 Puncta Formation Assay.

Materials:

  • Cells stably expressing GFP-LC3 (e.g., U2OS-GFP-LC3)

  • Culture medium

  • This compound stock solution

  • Glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI solution

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed GFP-LC3 expressing cells on glass coverslips in a 24-well plate.

    • Treat the cells with this compound (e.g., 10 mM) for the desired time. Include a positive control for autophagy induction (e.g., starvation in EBSS).[8]

  • Immunofluorescence:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell in multiple fields of view for each condition. An increase in the number of puncta indicates an increase in autophagosome formation.

Conclusion

The primary mechanism of action of this compound in biological systems is its role as a direct precursor for the synthesis of phosphatidylethanolamine via the Kennedy pathway. This fundamental metabolic function has significant downstream consequences, influencing critical cellular processes such as autophagy and ferroptosis. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to investigate the multifaceted roles of this compound and its metabolic products in cellular physiology and disease. Understanding these core mechanisms is essential for its effective application in cell culture, drug development, and basic research.

References

The Multifaceted Role of 2-Aminoethanol Hydrochloride in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminoethanol hydrochloride, also known as ethanolamine (B43304) hydrochloride, is a versatile and widely utilized reagent in the field of biochemistry. Its unique chemical properties make it an invaluable tool in a range of applications, from maintaining pH in sensitive biological systems to serving as a crucial building block in the synthesis of essential lipids. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key biochemical pathways and workflows.

Core Applications in Biochemistry

This compound's utility in biochemistry stems from several key functions:

  • Buffering Agent: With a pKa of approximately 9.5, it is an effective buffer for maintaining alkaline conditions in various biochemical assays and processes.[1][2][3][4] This is particularly advantageous for studying enzymes and proteins that are active and stable at higher pH ranges.[4][5]

  • Precursor in Phospholipid Biosynthesis: It is a fundamental precursor in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of biological membranes in eukaryotic cells.[6][7][8][9][10][11] This synthesis primarily occurs via the Kennedy pathway.[6][7][8][9][10]

  • Protein Solubilization and Purification: Its alkaline buffering capacity is leveraged in protein extraction buffers to enhance the solubilization of proteins, particularly those that are challenging to extract from cellular compartments.[1][4] It is also used as a buffer system in chromatographic techniques like anion-exchange chromatography for protein purification.[5]

  • Cell Culture Media Component: this compound is also utilized as a component in cell culture media, contributing to the stable environment required for cell growth and proliferation.[12][13][14]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the use of this compound in biochemical applications.

PropertyValueReferences
pKa (at 25°C) ~9.5[1][2][3][4]
Effective Buffering Range pH 8.5 - 10.5[5]
Molecular Weight 97.54 g/mol [14]
Appearance White to almost white crystalline powder[3]
Solubility in Water Highly soluble[3][13]
ApplicationTypical Working ConcentrationReferences
Protein Extraction Buffer 25 - 200 mM[1]
Anion-Exchange Chromatography Buffer 25 mM[5]

Key Biochemical Pathway: Phosphatidylethanolamine Synthesis (Kennedy Pathway)

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylethanolamine (PE) from ethanolamine. This pathway is crucial for maintaining the integrity and function of cellular membranes.

Kennedy_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase (EK) ATP ATP ATP->Phosphoethanolamine ADP ADP CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) CTP CTP CTP->CDP-Ethanolamine PPi PPi Phosphatidylethanolamine Phosphatidylethanolamine CDP-Ethanolamine->Phosphatidylethanolamine CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylethanolamine CMP CMP

The Kennedy Pathway for Phosphatidylethanolamine (PE) synthesis.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution (pH 9.5)

This protocol details the preparation of a stock solution for use in protein extraction buffers.[1]

Materials:

  • This compound (MW: 97.54 g/mol )

  • Nuclease-free water

  • Concentrated NaOH solution

  • Calibrated pH meter

  • 0.22 µm filter

Procedure:

  • Weigh out 97.54 g of this compound.

  • Dissolve the powder in 800 mL of nuclease-free water in a beaker with a magnetic stirrer.

  • Carefully adjust the pH to 9.5 by adding the concentrated NaOH solution dropwise while continuously monitoring with the calibrated pH meter.

  • Once the desired pH is reached and stable, transfer the solution to a 1 L graduated cylinder.

  • Bring the final volume to 1 L with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Protocol 2: Protein Extraction from Cultured Mammalian Cells using an Optimized this compound Buffer

This protocol provides a general workflow for optimizing the concentration of this compound in a protein extraction buffer.[1]

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 1 M this compound stock solution (pH 9.5) (from Protocol 1)

  • 5 M NaCl stock solution

  • Protease and phosphatase inhibitor cocktails

  • Ice-cold microcentrifuge tubes

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Buffer Preparation: Prepare a series of extraction buffers with varying concentrations of this compound (e.g., 25, 50, 100, 150, 200 mM) at pH 9.5. Each buffer should also contain 150 mM NaCl and freshly added protease and phosphatase inhibitors.

  • Cell Lysis:

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of the respective ice-cold this compound extraction buffer to each 10 cm dish.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant using a suitable protein assay (e.g., BCA or Bradford assay).

    • Analyze the protein yield and purity from each extraction condition by SDS-PAGE to determine the optimal this compound concentration for your protein of interest.

Protein_Extraction_Workflow A Prepare Extraction Buffers (Varying [2-Aminoethanol HCl]) D Cell Lysis in Extraction Buffer A->D B Cell Culture and Harvest C Wash Cells with Ice-Cold PBS B->C C->D E Incubate on Ice D->E F Centrifuge to Clarify Lysate E->F G Collect Supernatant (Soluble Proteins) F->G H Quantify and Analyze Protein G->H

Workflow for optimizing this compound in protein extraction.
Protocol 3: Anion-Exchange Chromatography using an Ethanolamine-Based Buffer System

This protocol outlines a general procedure for separating a target protein using an anion-exchange column with an ethanolamine buffer.[5]

Materials:

  • Anion-exchange column

  • 2-Aminoethanol

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium chloride (NaCl) for elution

  • High-purity water

  • Protein sample (dialyzed or desalted into the starting buffer)

Procedure:

  • Buffer Preparation:

    • Starting Buffer (Buffer A): 25 mM 2-Aminoethanol, pH 9.5. To prepare 1 liter, add 1.51 g of 2-aminoethanol to approximately 900 mL of high-purity water. Adjust the pH to 9.5 with concentrated HCl and bring the final volume to 1 L.

    • Elution Buffer (Buffer B): 25 mM 2-Aminoethanol, 1 M NaCl, pH 9.5. Prepare as for Buffer A, but include 58.44 g of NaCl per liter.

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes (CV) of Buffer A at the flow rate recommended by the manufacturer.

  • Sample Loading: Load the pre-treated protein sample onto the equilibrated column. The sample should be in Buffer A to ensure binding.

  • Washing: Wash the column with 5-10 CV of Buffer A to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 CV.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them for the presence of the target protein using methods such as SDS-PAGE or an activity assay.

Anion_Exchange_Workflow A Equilibrate Column with Buffer A B Load Protein Sample in Buffer A A->B C Wash with Buffer A B->C D Elute with Linear Gradient of Buffer B C->D E Collect and Analyze Fractions D->E

Workflow for Anion-Exchange Chromatography using an Ethanolamine buffer.

Conclusion

This compound is a fundamental reagent in the biochemist's toolkit. Its utility as an alkaline buffer is critical for the study of numerous biological molecules and systems. Furthermore, its role as a precursor in the essential Kennedy pathway for phosphatidylethanolamine synthesis underscores its importance in cellular biology. The protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in their work. By understanding its properties and applications, the scientific community can continue to leverage this versatile compound to advance our understanding of complex biological processes.

References

A Comprehensive Technical Guide to the Solubility of 2-Aminoethanol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 2-Aminoethanol hydrochloride (also known as ethanolamine (B43304) hydrochloride) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and various research and development activities. This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For an ionic compound like this compound, solubility is governed by the equilibrium between the solid-state lattice energy and the solvation energy of its constituent ions in the solvent. Generally, polar solvents are more effective at dissolving ionic compounds due to their ability to solvate the cation (2-hydroxyethylammonium) and the anion (chloride) through dipole-ion interactions.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that experimental conditions, such as temperature and the specific analytical method used, can influence these values.

SolventChemical ClassSolubility ( g/100 mL)Temperature (°C)Notes
Water (H₂O)Polar Protic~33Not SpecifiedHighly soluble.[1]
Water (H₂O)Polar Protic20Not SpecifiedReported as 200 mg/mL.[2]
Dimethyl Sulfoxide (DMSO)Polar Aprotic10Not SpecifiedRequires sonication.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble (Heated)Not SpecifiedQualitative observation.[3][4]

Qualitative Solubility Assessment:

While specific quantitative data for a broader range of organic solvents is limited in publicly available literature, the chemical properties of this compound—an ionic salt—allow for a qualitative assessment of its expected solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to their polarity and ability to form hydrogen bonds, these solvents are expected to be good solvents for this compound. The hydroxyl group in these alcohols can effectively solvate both the cation and the chloride anion.

  • Polar Aprotic Solvents (e.g., N,N-Dimethylformamide (DMF), Acetonitrile): These solvents possess high dipole moments and can solvate cations well. While they are generally less effective at solvating small anions like chloride compared to protic solvents, moderate to good solubility is still anticipated, particularly in highly polar aprotics like DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): this compound is expected to be poorly soluble or insoluble in nonpolar solvents. These solvents lack the polarity required to overcome the lattice energy of the ionic salt and cannot effectively solvate the ions. The free base, 2-aminoethanol, does show some solubility in diethyl ether.[5]

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining accurate and reproducible solubility data. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or another suitable analytical instrument.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established through preliminary experiments.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Accurately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow Experimental Workflow for Solubility Determination A 1. Sample Preparation B Add excess 2-Aminoethanol HCl to a known volume of solvent A->B C 2. Equilibration B->C D Incubate at constant temperature with agitation (24-72h) C->D E 3. Phase Separation D->E F Centrifuge to pellet undissolved solid E->F G 4. Sample Preparation for Analysis F->G H Withdraw clear supernatant and perform accurate dilution G->H I 5. Quantitative Analysis H->I J Analyze by validated method (e.g., HPLC) I->J K 6. Data Calculation J->K L Calculate solubility from concentration and dilution factor K->L

Workflow for Solubility Determination

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective use in research and development. For critical applications, it is always recommended to experimentally determine the solubility under the specific conditions of use.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanol hydrochloride, also known as ethanolamine (B43304) hydrochloride, is an organic compound with the chemical formula C₂H₈ClNO. It is the hydrochloride salt of 2-aminoethanol. This white to almost white crystalline solid is a versatile compound utilized in various scientific and industrial applications, including as a buffering agent, a raw material in chemical synthesis, and in the formulation of pharmaceuticals and cleaning products. Its bifunctional nature, containing both an amine and a hydroxyl group, imparts unique chemical properties that are of interest to researchers in diverse fields.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource(s)
Chemical Formula C₂H₈ClNO[1][2][3]
Molecular Weight 97.54 g/mol [1][3][4]
Appearance White to almost white powder or crystals[5]
Melting Point 82-86 °C[5][6][7]
Boiling Point 170.9 °C at 760 mmHg[7]
pKa (at 25 °C)9.5[8]
Hygroscopicity Hygroscopic
Table 2: Solubility Profile
SolventSolubilitySource(s)
Water Soluble, almost transparent solution[5][7][9]
Ethanol Soluble[9]
Ether Soluble[9]
DMSO 20 mg/mL[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. A solid-state (KBr pellet) IR spectrum can be found in the NIST WebBook.[2] Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

  • N-H stretch: A medium to strong band in the region of 3000-3300 cm⁻¹

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹

  • N-H bend: A band around 1500-1650 cm⁻¹

  • C-O stretch: A strong band in the region of 1000-1260 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides information about the proton environments in the molecule. The spectrum of this compound in D₂O shows two main signals corresponding to the two methylene (B1212753) groups.[11]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-aminoethanol and hydrochloric acid.[12]

Materials:

  • 2-Aminoethanol (15.0 g)

  • 36% Concentrated Hydrochloric Acid (27.0 g)

  • Toluene (B28343)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath (optional)

  • Rotary evaporator

Procedure:

  • Add 15.0 g of 2-aminoethanol to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Under continuous stirring, add 27.0 g of 36% concentrated hydrochloric acid dropwise from the dropping funnel.

  • Monitor the temperature and maintain it below 40 °C, using an ice bath if necessary.

  • After the addition is complete, continue stirring the mixture for an additional 20 minutes at room temperature.

  • Check the pH of the reaction mixture to ensure it is approximately 2.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the water.

  • Add a small amount of toluene to the concentrated mixture and continue evaporation to azeotropically remove residual water.

  • Rapidly cool the resulting product to obtain a slightly pale brown solid of this compound. The expected yield is approximately 99%.[12]

Determination of Melting Point (Capillary Method)

This protocol outlines the determination of the melting point of this compound using a standard melting point apparatus.[13][14][15]

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is finely powdered by grinding it gently in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is known (82-86 °C), set the apparatus to heat rapidly to about 75 °C.

  • Above 75 °C, reduce the heating rate to approximately 1-2 °C per minute.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

  • Record the temperature at which the last solid crystal melts (the clear point). The melting range is the difference between these two temperatures.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a method to determine the quantitative solubility of this compound in water at a specific temperature.[16][17][18]

Materials:

  • This compound

  • Distilled or deionized water

  • Screw-cap vials or flasks

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm)

  • A suitable analytical method for quantification (e.g., HPLC, titration)

Procedure:

  • Add an excess amount of this compound to a known volume of water in a vial. The excess solid should be clearly visible.

  • Seal the vial and place it in a shaking incubator at the desired constant temperature.

  • Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vial to stand undisturbed for a short period to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtered solution using a validated analytical method.

  • The determined concentration represents the solubility of this compound in water at that specific temperature.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Reactant1 2-Aminoethanol Step1 1. Mix Reactants (T < 40°C) Reactant1->Step1 Reactant2 Conc. HCl Reactant2->Step1 Step2 2. Stir for 20 min (pH ~2) Step1->Step2 Step3 3. Concentrate (Remove Water) Step2->Step3 Step4 4. Azeotropic Distillation (with Toluene) Step3->Step4 Step5 5. Cool to Crystallize Step4->Step5 Product 2-Aminoethanol Hydrochloride Step5->Product

References

An In-depth Technical Guide to the Hygroscopic Nature and Storage of 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanol hydrochloride, a vital intermediate and starting material in the pharmaceutical and chemical industries, exhibits a significant hygroscopic nature. This technical guide provides a comprehensive overview of its moisture-absorbing properties, the implications for its stability and purity, and detailed protocols for its characterization and handling. Understanding and controlling the effects of moisture are critical for ensuring the quality, efficacy, and shelf-life of products derived from this compound. This document outlines experimental methodologies for assessing water content and purity, and provides recommendations for optimal storage and handling conditions.

Introduction

This compound (also known as ethanolamine (B43304) hydrochloride) is a white to off-white crystalline solid with the chemical formula C₂H₈ClNO. It is widely used in the synthesis of active pharmaceutical ingredients (APIs), as a buffering agent, and in the production of surfactants and emulsifiers.[1] Its inherent hygroscopicity, the tendency to attract and absorb moisture from the surrounding environment, presents a significant challenge in its handling, storage, and application.[2]

Moisture absorption can lead to physical changes such as deliquescence, as well as chemical degradation, impacting the compound's purity and performance in downstream processes. This guide serves as a technical resource for professionals working with this compound, offering insights into its hygroscopic behavior and providing practical guidance for maintaining its integrity.

Hygroscopic Nature of this compound

The presence of hydrophilic functional groups, the amine and hydroxyl groups, along with its salt nature, makes this compound susceptible to moisture absorption. The level of hygroscopicity can be classified based on the amount of water absorbed at specific temperature and relative humidity (RH) conditions.

Hygroscopicity Classification

According to the European Pharmacopoeia, the hygroscopicity of a substance is categorized based on the percentage of weight gain after storage at 25°C and 80% RH for 24 hours.[3]

Hygroscopicity ClassWeight Gain (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate of solvent sorption by a sample at various temperatures and relative humidities. A DVS isotherm plots the equilibrium moisture content as a function of relative humidity, providing a detailed profile of a material's hygroscopic behavior.

While a specific DVS isotherm for this compound is not publicly available, a representative isotherm for a hygroscopic pharmaceutical salt is presented below for illustrative purposes.

DVS_Isotherm cluster_0 Water Sorption Isotherm yaxis Weight Gain (%) xaxis Relative Humidity (%) origin 0 y20 20 y15 15 y10 10 y5 5 x20 20 x40 40 x60 60 x80 80 p1 p2 p1->p2 Sorption p3 p2->p3 Sorption p4 p3->p4 Sorption p5 p4->p5 Sorption p6 p7 p6->p7 Desorption p8 p7->p8 Desorption p9 p8->p9 Desorption p10 p9->p10 Desorption

Caption: Illustrative DVS isotherm of a hygroscopic material.

Consequences of Moisture Absorption

The absorption of water can have several detrimental effects on the quality and stability of this compound.

Physical Changes
  • Caking and Deliquescence: Initial moisture uptake can lead to caking of the powder, affecting its flowability and handling. At higher humidity, the solid can absorb enough water to dissolve and form a liquid, a phenomenon known as deliquescence.[4]

  • Crystal Structure Modification: Moisture can induce changes in the crystal lattice of the compound, potentially leading to the formation of hydrates.

Chemical Degradation

The presence of water can facilitate chemical degradation, particularly through oxidation and hydrolysis.

  • Oxidation: The ethanolamine moiety is susceptible to oxidation, which can be catalyzed by trace metal ions and exposure to light. This can lead to the formation of various degradation products, including amino acids.[6]

  • Hydrolysis: Although the hydrochloride salt is generally stable, excessive moisture at elevated temperatures could potentially lead to hydrolysis.

  • Formation of Impurities: Degradation can result in the formation of impurities, leading to a decrease in the purity and potency of the material.[6]

Recommended Storage and Handling Conditions

To mitigate the effects of moisture, it is crucial to store and handle this compound under controlled conditions.

Storage
ParameterRecommendationRationale
Temperature Store in a cool place (e.g., 4°C or below +30°C).[2]Lower temperatures reduce the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to atmospheric moisture and oxygen, preventing hygroscopic absorption and oxidation.
Container Keep in a tightly sealed, opaque container.Prevents ingress of moisture and protects from light to avoid photodegradation.[6]
Environment Store in a dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.Prevents accidental contact with substances that could cause hazardous reactions.
Handling
  • Handle the compound in a controlled environment with low relative humidity, such as a glove box or a dry room.

  • Minimize the time the container is open to the atmosphere.

  • Use dry utensils and equipment when handling the material.

Experimental Protocols

Accurate determination of water content and purity is essential for quality control.

Determination of Water Content by Karl Fischer Titration

This method is suitable for the quantitative determination of water in this compound. A key consideration is the basicity of the amine, which can interfere with the Karl Fischer reaction. To counteract this, the working medium should be buffered with a weak acid.[7]

Principle: The Karl Fischer titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

Reagents and Equipment:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (one-component or two-component)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Salicylic (B10762653) acid or benzoic acid (for buffering)

  • Gastight syringe for sample introduction

Procedure (Volumetric Method):

  • Add a suitable volume of anhydrous methanol and a sufficient amount of salicylic acid to the titration vessel.

  • Titrate the solvent to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual water.

  • Accurately weigh a suitable amount of this compound and dissolve it in a known volume of the pre-titrated, buffered solvent.

  • Inject a known volume of the sample solution into the titration vessel.

  • Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculate the water content based on the volume of titrant consumed and the titer of the Karl Fischer reagent.

Karl_Fischer_Titration_Workflow cluster_0 Karl Fischer Titration Workflow A Prepare buffered solvent in titration vessel B Pre-titrate solvent to a dry endpoint A->B C Accurately weigh and dissolve sample B->C D Inject sample solution into vessel C->D E Titrate sample to the endpoint D->E F Calculate water content E->F

Caption: Workflow for water content determination.

Purity Assay by Non-Aqueous Titration

The purity of this compound can be determined by a non-aqueous acid-base titration. This method is suitable for the assay of salts of weak bases.[8]

Principle: The hydrochloride salt is treated as a source of the weakly basic amine after the chloride ion is complexed. The liberated amine is then titrated with a strong acid in a non-aqueous solvent.

Reagents and Equipment:

  • Potentiometric titrator or burette

  • Glacial acetic acid

  • Mercuric acetate (B1210297) solution (to complex the chloride ions)

  • 0.1 N Perchloric acid in glacial acetic acid (titrant)

  • Crystal violet indicator

Procedure:

  • Accurately weigh a quantity of this compound.

  • Dissolve the sample in glacial acetic acid.

  • Add mercuric acetate solution to the sample solution.

  • Add a few drops of crystal violet indicator.

  • Titrate the solution with 0.1 N perchloric acid to a blue-green endpoint.

  • Perform a blank titration and make any necessary corrections.

  • Calculate the purity of the sample based on the volume of titrant consumed.

Purity_Assay_Workflow cluster_0 Purity Assay Workflow A Weigh and dissolve sample in glacial acetic acid B Add mercuric acetate solution A->B C Add crystal violet indicator B->C D Titrate with 0.1 N perchloric acid C->D E Determine endpoint (blue-green color) D->E F Calculate purity E->F

Caption: Workflow for purity determination.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be managed to ensure its quality and stability. Moisture absorption can lead to undesirable physical changes and chemical degradation. By implementing appropriate storage and handling procedures, and by utilizing robust analytical methods for monitoring water content and purity, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with its hygroscopicity. The experimental protocols and recommendations provided in this guide offer a framework for maintaining the integrity of this compound throughout its lifecycle.

References

A Technical Guide to the Laboratory Synthesis and Purification of 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis and purification of 2-Aminoethanol hydrochloride (also known as ethanolamine (B43304) hydrochloride), a vital reagent in various fields including biochemistry, pharmaceutical development, and materials science.[1][2] Its function as a buffering agent, a precursor in organic synthesis, and a component in cell culture media necessitates the availability of high-purity material for accurate and reproducible experimental results.[1]

Synthesis of this compound

The most common and direct method for laboratory-scale synthesis is the acid-base neutralization reaction between 2-aminoethanol (ethanolamine) and hydrochloric acid.[1] This method is favored due to its simplicity, high yield, and straightforward purification process.[1][3]

Reaction Principle

2-Aminoethanol, a primary amine, functions as a base that reacts readily with the strong acid, hydrochloric acid, in an exothermic neutralization process to form the corresponding ammonium (B1175870) salt, this compound.[1]

Reaction: H₂NCH₂CH₂OH + HCl → [H₃N⁺CH₂CH₂OH]Cl⁻[1]

Materials and Reagents

A summary of the required reagents and their relevant properties is provided below.

ReagentChemical FormulaMolecular Wt. ( g/mol )Concentration / PurityKey Properties
2-AminoethanolC₂H₇NO61.08≥99.0%Colorless, viscous liquid.[1]
Hydrochloric AcidHCl36.4636% (w/w), ConcentratedCorrosive, strong acid.[1][3]
Toluene (B28343)C₇H₈92.14AnhydrousUsed for azeotropic removal of water.[1][3]
Ethanol (B145695)C₂H₆O46.07Anhydrous/95%Solvent for recrystallization.
Activated CarbonC12.01Decolorizing gradeOptional for removing colored impurities.[1]
Experimental Protocol: Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 15.0 g of 2-aminoethanol.[1][3]

  • Acid Addition: While stirring continuously, slowly add 27.0 g of 36% concentrated hydrochloric acid dropwise from the dropping funnel.[1][3] The addition rate should be controlled to maintain the reaction temperature below 40°C.[1][3] An ice bath can be used to manage the exothermic reaction if necessary.[1]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 20 minutes. The reaction is considered complete when the pH of the solution is approximately 2.[3]

  • Solvent Removal: Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove the bulk of the water.[1][3]

  • Azeotropic Distillation: To remove residual water, add a small amount of toluene to the flask and continue evaporation. The toluene forms an azeotrope with water, facilitating its complete removal.[3]

  • Product Isolation: After complete removal of water and toluene, the crude product is obtained as a slightly pale brown or white solid.[3] This process typically results in a high yield, approximately 99%.[3]

ReactantAmountMoles (approx.)
2-Aminoethanol15.0 g0.246 mol
36% Hydrochloric Acid27.0 g0.267 mol (slight excess)
Expected Crude Yield ~23.7 g (99%)

Purification by Recrystallization

The crude this compound is purified by recrystallization, a technique that relies on the principle that the solubility of a solid in a solvent increases with temperature.[4] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, purer crystals form while impurities remain in the mother liquor.[1][4]

Experimental Protocol: Purification
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with constant stirring until the solid is completely dissolved.[1] Avoid adding excessive solvent to ensure a saturated solution for maximum yield.[5]

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, add a small amount of activated carbon, and briefly bring the solution back to a boil.[1][6]

  • Hot Filtration: If activated carbon or other solid impurities are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][5] This step prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature, undisturbed.[1] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][7]

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any adhering impure mother liquor.[1][7]

  • Drying: Dry the purified white crystals under vacuum to remove all traces of solvent.[1]

Characterization and Properties

The purity and identity of the final product should be confirmed using standard analytical methods such as melting point determination, NMR spectroscopy, or IR spectroscopy.[1]

PropertyValue
CAS Number 2002-24-6[8][9]
Molecular Formula C₂H₈ClNO[10]
Molecular Weight 97.54 g/mol
Appearance White to almost white crystalline solid.[8]
Melting Point 82-86 °C[10]
Solubility Highly soluble in water.[8]
Stability The compound is hygroscopic.[8][10]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow Workflow for this compound Synthesis & Purification cluster_synthesis Synthesis cluster_purification Purification by Recrystallization reactants Reactants (2-Aminoethanol, HCl) reaction_setup Reaction Setup (< 40°C) reactants->reaction_setup Neutralization workup Workup (Solvent Removal) reaction_setup->workup Stir 20 min crude_product Crude Product (Solid) workup->crude_product dissolution Dissolution (Hot Ethanol) crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Crystallization (Cooling) hot_filtration->crystallization isolation Crystal Isolation (Vacuum Filtration) crystallization->isolation drying Drying (Under Vacuum) isolation->drying pure_product Pure 2-Aminoethanol HCl (White Crystals) drying->pure_product

References

Stability and Degradation Pathways of 2-Aminoethanol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Aminoethanol hydrochloride. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the stability profile of this compound, which is crucial for its proper handling, formulation, and storage.

Physicochemical Properties

This compound is the hydrochloride salt of 2-aminoethanol (also known as monoethanolamine or MEA). It is a white or colorless solid that is soluble in water.[1] A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2] This property is a critical consideration for its storage and handling to prevent potential degradation.

PropertyValueReference
Molecular FormulaC₂H₈ClNO
Molecular Weight97.54 g/mol
Melting Point82-84 °C[2]
pKa9.5 (at 25 °C)[2]
AppearanceWhite to almost white powder or crystals
SolubilitySoluble in water[1]
HygroscopicityHygroscopic[2]

Factors Influencing Stability

The stability of this compound can be affected by several environmental factors, including pH, temperature, light, and humidity. Understanding these factors is essential for developing stable formulations and defining appropriate storage conditions.

pH

The stability of this compound in aqueous solutions is expected to be pH-dependent. While specific studies on the hydrochloride salt are limited, the amino group in the molecule can be protonated or deprotonated depending on the pH of the solution. In acidic conditions, the protonated form (2-hydroxyethylammonium) will predominate, which may influence its susceptibility to certain degradation reactions. Conversely, in basic conditions, the free amine form will be more prevalent. Generally, for compounds with amine functionalities, extreme pH conditions (both acidic and basic) can catalyze hydrolytic degradation pathways.

Temperature
Light

Exposure to light, particularly ultraviolet (UV) radiation, can be a source of energy for photolytic degradation of organic molecules. Photodegradation studies are a standard component of forced degradation testing to assess the intrinsic photostability of a compound.[4] Although specific data on the photostability of this compound is scarce, it is a good practice to protect it from light during storage and handling.

Humidity

Given its hygroscopic nature, humidity is a critical factor affecting the stability of solid this compound.[2] Absorption of water can lead to physical changes in the solid, such as deliquescence, and can also facilitate chemical degradation by providing a medium for hydrolytic reactions to occur. Therefore, it is imperative to store this compound in well-sealed containers in a dry environment.

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily hydrolysis, oxidation, and thermal degradation. The following sections describe the plausible degradation mechanisms based on the known chemistry of 2-aminoethanol and general principles of drug degradation.

Hydrolytic Degradation

In the presence of water, this compound can potentially undergo hydrolysis. The likelihood and rate of this degradation are influenced by pH and temperature. While 2-aminoethanol itself is a stable molecule in water, the conditions of formulation and storage could potentially lead to reactions, especially if other reactive species are present.

Oxidative Degradation

Oxidative degradation is a significant pathway for 2-aminoethanol, particularly in the presence of oxygen and metal ions.[5] The amine and alcohol functional groups are susceptible to oxidation. The reaction with hydroxyl radicals is a primary route of atmospheric degradation for 2-aminoethanol.[6][7] This process can lead to the formation of various degradation products.

Thermal Degradation

As previously mentioned, elevated temperatures can cause the degradation of 2-aminoethanol. In the context of industrial applications like carbon capture, thermal degradation of 2-aminoethanol in the presence of CO2 leads to the formation of several products.[3] While the degradation of solid this compound may follow a different pathway, the potential for thermal decomposition exists.

The following diagram illustrates the potential degradation pathways of 2-Aminoethanol.

G cluster_products Potential Degradation Products 2-Aminoethanol 2-Aminoethanol Oxidative Stress Oxidative Stress 2-Aminoethanol->Oxidative Stress Thermal Stress Thermal Stress 2-Aminoethanol->Thermal Stress Hydrolytic Stress Hydrolytic Stress 2-Aminoethanol->Hydrolytic Stress Formamide Formamide Oxidative Stress->Formamide 2-Iminoethanol 2-Iminoethanol Oxidative Stress->2-Iminoethanol Aminoacetaldehyde Aminoacetaldehyde Oxidative Stress->Aminoacetaldehyde N-(2-hydroxyethyl)imidazolidinone N-(2-hydroxyethyl) imidazolidinone Thermal Stress->N-(2-hydroxyethyl)imidazolidinone 2-Oxazolidone 2-Oxazolidone Thermal Stress->2-Oxazolidone No significant degradation\nunder neutral conditions No significant degradation under neutral conditions Hydrolytic Stress->No significant degradation\nunder neutral conditions

Caption: Potential degradation pathways of 2-Aminoethanol under different stress conditions.

Experimental Protocols

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8] The following are general protocols that can be adapted for this compound.

Forced Degradation Study Protocol

A comprehensive forced degradation study should expose this compound to various stress conditions to induce degradation.

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation (Solid) 60°C for 48 hours
Thermal Degradation (Solution) 60°C in purified water for 48 hours
Photodegradation (Solid) Exposed to UV light (254 nm) and visible light for 24 hours
Photodegradation (Solution) Exposed to UV light (254 nm) and visible light in purified water for 24 hours

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Add the respective stressor (acid, base, or hydrogen peroxide). For thermal and photolytic studies, use the stock solution or solid powder directly.

  • Maintain the samples under the specified conditions for the designated time.

  • At various time points, withdraw samples and neutralize the acidic and basic solutions.

  • Analyze the samples using a stability-indicating analytical method, such as HPLC.

The following diagram outlines a general workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution of\nthis compound Prepare Stock Solution of This compound Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution of\nthis compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution of\nthis compound->Base Hydrolysis Oxidative Degradation Oxidative Degradation Prepare Stock Solution of\nthis compound->Oxidative Degradation Thermal Degradation Thermal Degradation Prepare Stock Solution of\nthis compound->Thermal Degradation Photodegradation Photodegradation Prepare Stock Solution of\nthis compound->Photodegradation Neutralization (for acid/base) Neutralization (for acid/base) Acid Hydrolysis->Neutralization (for acid/base) Base Hydrolysis->Neutralization (for acid/base) HPLC Analysis HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Degradation->HPLC Analysis Photodegradation->HPLC Analysis Neutralization (for acid/base)->HPLC Analysis LC-MS/MS for\nDegradant Identification LC-MS/MS for Degradant Identification HPLC Analysis->LC-MS/MS for\nDegradant Identification

Caption: General workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a common starting point.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: This is a generic method and will require optimization for the specific application.

Degradant Identification

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the identification and structural elucidation of degradation products.[3][9] High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the definitive structural confirmation of isolated degradation products.[10][11][12]

Drug-Excipient Compatibility

In pharmaceutical formulations, interactions between the active pharmaceutical ingredient (API) and excipients can significantly impact the stability of the final product.[13] Given the primary amine and hydroxyl functionalities of this compound, it has the potential to interact with certain excipients. For instance, reducing sugars (e.g., lactose) can potentially react with the primary amine via the Maillard reaction, especially in the presence of heat and moisture. Therefore, thorough drug-excipient compatibility studies are recommended during the pre-formulation stage. These studies typically involve storing binary mixtures of the API and each excipient under accelerated conditions and analyzing for any signs of interaction or degradation.

Conclusion

The stability of this compound is influenced by a combination of factors including its inherent hygroscopicity and its susceptibility to degradation under various environmental stresses. While specific quantitative stability data for the hydrochloride salt is not extensively documented in publicly available literature, an understanding of the degradation pathways of the parent compound, 2-aminoethanol, provides valuable insight. For researchers and formulation scientists, it is critical to conduct thorough forced degradation and drug-excipient compatibility studies to ensure the development of a stable and effective product. The use of appropriate analytical techniques is paramount for the separation and identification of potential degradation products. Proper storage and handling, with particular attention to protection from moisture and light, are essential to maintain the integrity of this compound.

References

An In-depth Technical Guide to the Biochemical and Physiological Actions of 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanol hydrochloride, also known as ethanolamine (B43304) hydrochloride, is a ubiquitous compound with significant roles in cellular metabolism and physiology. As a primary amine and alcohol, it serves as a crucial precursor for the synthesis of essential membrane phospholipids (B1166683) and participates in cellular signaling pathways. This technical guide provides a comprehensive overview of the biochemical and physiological actions of this compound, with a focus on its mechanism of action, its role in key signaling cascades, and its applications in biopharmaceutical production and therapeutics. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a valuable resource for the scientific community.

Introduction

2-Aminoethanol is a naturally occurring organic compound that is a fundamental building block for a class of phospholipids known as phosphatidylethanolamines (PE), which are major components of biological membranes.[1] The hydrochloride salt of 2-aminoethanol is a stable and water-soluble form commonly used in research and industrial applications, including pharmaceuticals, cosmetics, and as a buffering agent.[2][3][4] In the context of drug development and biomedical research, understanding the multifaceted actions of this compound is critical for its effective application, from optimizing cell culture media for recombinant protein production to its use as a therapeutic agent.[5][6]

Biochemical Actions

The primary biochemical role of 2-aminoethanol is its incorporation into phosphatidylethanolamine (B1630911) via the Kennedy pathway. This pathway is a fundamental metabolic route for the de novo synthesis of PE.[5]

The Kennedy Pathway for Phosphatidylethanolamine Synthesis

The synthesis of PE from ethanolamine is a three-step enzymatic process that primarily occurs in the cytoplasm and at the endoplasmic reticulum.[7]

  • Phosphorylation of Ethanolamine: Ethanolamine is first phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.[8]

  • Formation of CDP-Ethanolamine: CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of phosphoethanolamine with CTP to form CDP-ethanolamine. This step is considered the rate-limiting step in the pathway.[9][10]

  • Synthesis of Phosphatidylethanolamine: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) backbone, forming PE.[11]

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase (EK) ATP -> ADP CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) CTP -> PPi Phosphatidylethanolamine Phosphatidylethanolamine CDP-Ethanolamine->Phosphatidylethanolamine Ethanolaminephosphotransferase (EPT) CMP Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylethanolamine G Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Ethanolamine_HCl 2-Aminoethanol HCl Ethanolamine_HCl->mTORC1 Modulates PI3K_Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits G Define_Range 1. Define Concentration Range (e.g., 0-100 µM) Prepare_Media 2. Prepare Culture Media with Varying Concentrations Define_Range->Prepare_Media Inoculate_Cells 3. Inoculate Cells at a Standard Seeding Density Prepare_Media->Inoculate_Cells Incubate 4. Incubate under Standard Fed-batch Conditions Inoculate_Cells->Incubate Monitor 5. Monitor Viable Cell Density and Viability Daily Incubate->Monitor Measure_Titer 6. Measure Product Titer at End of Culture Monitor->Measure_Titer Analyze_Data 7. Analyze Data to Determine Optimal Concentration Measure_Titer->Analyze_Data

References

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Aminoethanol Hydrochloride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 2-Aminoethanol hydrochloride (CAS No. 2002-24-6), also known as ethanolamine (B43304) hydrochloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks to personnel and the environment.

Chemical and Physical Properties

This compound is a white to almost white, hygroscopic crystalline solid.[1][2] Understanding its properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₂H₈ClNO[3][4][5]
Molecular Weight 97.54 g/mol [3][4][6]
Melting Point 84 - 87 °C[7]
Solubility Soluble in water.[8]
Appearance White to beige solid.[1][7][1][7]
Odor No information available.[7]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards include skin and eye irritation.[7][9]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[3][7][9]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[3][7][9]
Specific target organ toxicity — Single exposure (Respiratory system)3H335: May cause respiratory irritation.[7][9]
Acute toxicity, oral4H302: Harmful if swallowed.[3][9]
Acute toxicity, dermal4H312: Harmful in contact with skin.[3][9]
Acute toxicity, inhalation4H332: Harmful if inhaled.[9]
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects.[9]

Signal Word: Warning[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.[10]

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[7]To prevent eye contact which can cause serious irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact which can cause irritation.[7]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.To prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn.[7][10]To prevent respiratory tract irritation from inhaling dust.[9]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing

This protocol outlines the steps for safely weighing and dispensing solid this compound.

Methodology:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.[7]

    • Don all required PPE as specified in Section 3.

  • Dispensing:

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.[10]

    • Use a clean, dry spatula and a tared weigh boat or beaker to measure the desired amount of this compound.

    • Avoid generating dust during transfer. If dust is observed, gently wet the material with a compatible solvent if the experimental procedure allows.

    • Close the container tightly immediately after use.[7]

  • Post-Handling:

    • Clean the spatula and work surface with an appropriate solvent (e.g., water) and dispose of the cleaning materials as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical.[9]

Protocol 2: Emergency Procedures for Exposure

Immediate and appropriate first aid is critical in the event of an exposure.

Methodology:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][10] Remove contaminated clothing.[7] Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air.[7][10] If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[9] Seek immediate medical attention.[7]

Protocol 3: Spill Clean-up

This protocol details the procedure for cleaning up a small spill of solid this compound.

Methodology:

  • Evacuation and Notification:

    • Alert others in the immediate area of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the institution's emergency response team.

  • Containment and Clean-up:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the spilled material and absorbent into a designated, labeled hazardous waste container.[7] Avoid generating dust.

  • Decontamination:

    • Wipe the spill area with a damp cloth or sponge.

    • Dispose of all contaminated cleaning materials in the hazardous waste container.

  • Post-Clean-up:

    • Wash hands thoroughly with soap and water.

    • Report the spill to the laboratory supervisor.

Protocol 4: Waste Disposal

Proper disposal is essential to prevent environmental contamination.

Methodology:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables and spill clean-up materials, in a clearly labeled, sealed, and compatible hazardous waste container.[11]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[7]

  • Disposal:

    • Dispose of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[11] Do not dispose of down the drain.[12]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal cluster_emergency Emergency Response Prep Assess Risks & Don PPE Area_Prep Prepare Work Area (Fume Hood) Prep->Area_Prep Weigh Weigh Compound Area_Prep->Weigh Transfer Transfer to Reaction Weigh->Transfer Spill Spill Weigh->Spill Exposure Exposure Weigh->Exposure Clean Clean Equipment & Work Area Transfer->Clean Transfer->Spill Transfer->Exposure Waste Segregate Waste Clean->Waste Decontaminate Remove PPE & Wash Hands Waste->Decontaminate Store Store Waste in Designated Area Waste->Store Dispose Dispose via EHS Store->Dispose Spill->Clean Follow Spill Protocol Exposure->Decontaminate Follow Exposure Protocol Disposal_Pathway cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (PPE, weigh boats) Container Labeled, Sealed Hazardous Waste Container Solid_Waste->Container Liquid_Waste Aqueous Solutions Liquid_Waste->Container Unused_Chemical Expired/Unused 2-Aminoethanol HCl Unused_Chemical->Container Storage_Area Designated Satellite Accumulation Area Container->Storage_Area EHS_Pickup Pickup by Environmental Health & Safety (EHS) Storage_Area->EHS_Pickup Treatment Incineration or other approved treatment EHS_Pickup->Treatment

References

An In-depth Technical Guide to 2-Aminoethanol Hydrochloride: Synonyms, Properties, Synthesis, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoethanol hydrochloride, a vital compound with diverse applications in scientific research and pharmaceutical development. This document details its nomenclature, physicochemical properties, synthesis protocols, and its emerging role in significant biological signaling pathways.

Nomenclature: Synonyms and Alternative Names

In scientific literature and commercial contexts, this compound is known by a variety of names. A thorough understanding of this nomenclature is crucial for effective literature review and chemical sourcing.

The most common synonyms and alternative names include:

  • Ethanolamine (B43304) hydrochloride[1][2]

  • Monoethanolamine hydrochloride

  • 2-Hydroxyethylammonium chloride[3][4][5]

  • Ethanolamine HCl[6]

  • 2-Aminoethanol HCl[6]

  • MEA HCl[6]

  • β-Aminoethanol hydrochloride[6]

  • Colamine hydrochloride

  • Ethanolammonium chloride

The Chemical Abstracts Service (CAS) Registry Number for this compound is 2002-24-6 .[4][5]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂H₈ClNO[4]
Molecular Weight 97.54 g/mol [1]
Melting Point 82-86 °C
Boiling Point 170.9°C at 760 mmHg[4]
pKa 9.5 (at 25 °C)[4]
Solubility Soluble in water (200 mg/mL) and DMSO (100 mg/mL).[2]
Appearance White to off-white solid/crystalline powder.[2]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol provides a detailed methodology for its preparation in a laboratory setting.

Reaction Principle

Ethanolamine, a primary amine, acts as a base and reacts with the strong acid, hydrochloric acid, to form the corresponding ammonium (B1175870) salt, this compound. This is an exothermic neutralization reaction.

Reaction: H₂NCH₂CH₂OH + HCl → [H₃N⁺CH₂CH₂OH]Cl⁻

Materials and Reagents
ReagentFormulaMolecular Wt. ( g/mol )Concentration
EthanolamineC₂H₇NO61.08≥99%
Hydrochloric AcidHCl36.4636% (w/w)
Toluene (B28343)C₇H₈92.14Anhydrous
Experimental Procedure

Synthesis:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.0 g of ethanolamine.

  • Acid Addition: While stirring continuously, slowly add 27.0 g of 36% concentrated hydrochloric acid dropwise from the dropping funnel. It is crucial to control the addition rate to maintain the reaction temperature below 40°C. An ice bath can be used to manage the exothermic reaction.

  • Reaction Completion: After the complete addition of hydrochloric acid, continue stirring the mixture for an additional 20 minutes. The final pH of the solution should be approximately 2.

  • Solvent Removal: Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove the bulk of the water.

  • Azeotropic Distillation: Add a small amount of toluene to the concentrated solution and continue the rotary evaporation to azeotropically remove any residual water.

  • Product Isolation: Upon complete removal of the solvent, a slightly pale brown solid of crude this compound will be obtained. The yield is typically high, around 99%.

Purification (Recrystallization):

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (B145695).

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate the formation of crystals. For maximum yield, the flask can be subsequently placed in an ice bath.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold ethanol to remove any impurities.

  • Drying: Dry the purified white crystals under vacuum to obtain the final product.

Role in Biological Signaling Pathways

Recent scientific studies have highlighted the involvement of ethanolamine, the parent compound of this compound, in crucial biological signaling pathways, particularly in the context of host-pathogen interactions and intestinal cell proliferation.

Regulation of Bacterial Virulence Gene Expression

Ethanolamine, which is present in the gastrointestinal tract, is utilized by certain pathogenic bacteria not only as a nutrient source but also as a signaling molecule to regulate the expression of their virulence genes.[7][8] This mechanism allows these pathogens to sense their environment within the host and modulate their virulence accordingly.

While specific, detailed protocols can vary between laboratories, a general workflow for investigating the effect of ethanolamine on bacterial virulence gene expression is as follows:

bacterial_virulence_workflow cluster_culture Bacterial Culture cluster_analysis Gene Expression Analysis culture_setup Bacterial Strain Culture (e.g., E. coli O157:H7) treatment Exposure to Ethanolamine (Varying Concentrations) culture_setup->treatment rna_extraction RNA Extraction treatment->rna_extraction Harvest Cells qrt_pcr qRT-PCR for Virulence Genes rna_extraction->qrt_pcr data_analysis Data Analysis and Comparison to Controls qrt_pcr->data_analysis Quantify Gene Expression

Bacterial virulence gene expression workflow.
Promotion of Intestinal Epithelial Cell Proliferation via the mTOR Signaling Pathway

Ethanolamine has been shown to enhance the proliferation of intestinal epithelial cells.[9] This effect is mediated through the activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation.

The proposed signaling cascade is as follows: Ethanolamine uptake by intestinal epithelial cells leads to the activation of the mTOR pathway. Activated mTOR, in turn, promotes the expression of cell cycle-related proteins, such as CDK4, cyclin A, and PCNA, which are essential for cell cycle progression and, consequently, cell proliferation.

mtor_signaling_pathway ethanolamine Ethanolamine cell_membrane Intestinal Epithelial Cell Membrane ethanolamine->cell_membrane Uptake mTOR_pathway mTOR Signaling Pathway cell_membrane->mTOR_pathway Activation cell_cycle_proteins Cell Cycle Proteins (CDK4, Cyclin A, PCNA) mTOR_pathway->cell_cycle_proteins Upregulation cell_proliferation Cell Proliferation cell_cycle_proteins->cell_proliferation Promotion

Ethanolamine-induced mTOR signaling pathway.

Studying the proliferative effects of ethanolamine on intestinal epithelial cells typically involves the following experimental steps:

  • Cell Culture: Intestinal epithelial cell lines (e.g., IPEC-1) are cultured in appropriate media.

  • Treatment: The cells are treated with varying concentrations of ethanolamine.

  • Proliferation Assays: Cell proliferation is assessed using standard assays such as MTT or BrdU incorporation assays.

  • Western Blot Analysis: To elucidate the underlying mechanism, the expression and phosphorylation levels of key proteins in the mTOR signaling pathway (e.g., mTOR, p-mTOR, S6K1, p-S6K1) and cell cycle-related proteins are analyzed by Western blotting.

  • Data Analysis: The results from the proliferation assays and Western blots are quantified and statistically analyzed to determine the effect of ethanolamine.

Conclusion

This compound is a compound of significant interest to the scientific community, characterized by its versatile nomenclature and well-defined physicochemical properties. Its straightforward synthesis makes it readily accessible for a wide range of research applications. Furthermore, the emerging role of its parent compound, ethanolamine, in modulating critical biological signaling pathways, such as bacterial virulence and intestinal cell proliferation, opens up new avenues for research in drug development and the understanding of host-microbe interactions. This guide serves as a foundational resource for professionals engaged in these fields, providing essential technical information to support their research endeavors.

References

Methodological & Application

Application Notes and Protocols for 2-Aminoethanol Hydrochloride as a Biological Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Aminoethanol hydrochloride as a versatile and effective biological buffer in a range of experimental settings. Its alkaline buffering capacity makes it a valuable tool for various applications, from enzyme kinetics and protein stability studies to cell culture and protein crystallization.

Physicochemical Properties

This compound, also known as ethanolamine (B43304) hydrochloride, is a primary amine and a primary alcohol.[1] Its key properties as a biological buffer are summarized below.

PropertyValueReference
Synonyms Ethanolamine hydrochloride, 2-Hydroxyethylammonium chloride[2]
CAS Number 2002-24-6[2]
Molecular Formula C₂H₈ClNO[2]
Molecular Weight 97.54 g/mol [2]
Appearance White crystalline powder[3]
pKa (25 °C) ~9.5
Effective Buffering Range pH 8.5 - 10.5[4]
Solubility Freely soluble in water

Applications in Biological Research

Enzyme Assays in Alkaline Conditions

This compound is an excellent choice for buffering enzyme reactions that exhibit optimal activity in the alkaline pH range. A prime example is the study of alkaline phosphatase (ALP), which catalyzes the hydrolysis of phosphate (B84403) esters at a high pH.

Quantitative Data Summary: Alkaline Phosphatase Kinetics

A comparative study of alkaline phosphatase from human tissue revealed the influence of different buffer systems on its kinetic parameters. The following table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the substrate p-nitrophenyl phosphate (p-NPP) in various buffers.[5][6]

Buffer (1.0 mol/L, pH 9.8)Mean Km (mmol/L)Mean Vmax (U/L)
2-(Ethylamino)ethanol (EAE)1.151350
Ethanolamine 0.95 1250
Diethanolamine (DEA)0.851100
N-methyl-D-glucamine (MEG)0.75950
Tris0.70900
2-Amino-2-methyl-1-propanol (AMP)0.60800
2-Amino-2-methyl-1,3-propanediol0.55750

Data adapted from Stinson, R. A. (1993).[5][6]

Experimental Protocol: Alkaline Phosphatase Activity Assay

This protocol describes a colorimetric assay to determine the activity of alkaline phosphatase using a this compound buffer.

Materials:

  • This compound

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Magnesium chloride (MgCl₂)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Spectrophotometer

  • Purified alkaline phosphatase (for standard curve)

  • Sample containing alkaline phosphatase

Protocol:

  • Buffer Preparation (1.0 M, pH 9.8):

    • Dissolve 97.54 g of this compound in 800 mL of deionized water.

    • Add 0.102 g of MgCl₂·6H₂O.

    • Adjust the pH to 9.8 at 37°C with NaOH.

    • Bring the final volume to 1 L with deionized water.

  • Substrate Solution Preparation (10 mM pNPP):

    • Dissolve 37.1 mg of pNPP disodium (B8443419) hexahydrate in 10 mL of the prepared this compound buffer. Prepare this solution fresh before use.

  • Enzyme Reaction:

    • Pipette 1.0 mL of the pNPP substrate solution into a cuvette and pre-warm to 37°C.

    • Add 100 µL of the enzyme sample to the cuvette.

    • Mix quickly by gentle inversion.

  • Measurement:

    • Immediately place the cuvette in a spectrophotometer set to 405 nm and 37°C.

    • Record the absorbance at 1-minute intervals for 5 minutes.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (18,500 M⁻¹cm⁻¹ at pH 9.8).

Workflow for Alkaline Phosphatase Assay

G cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_measure Measurement & Analysis prep_buffer Prepare 1.0 M 2-Aminoethanol-HCl Buffer (pH 9.8) prep_substrate Prepare 10 mM pNPP Substrate Solution prep_buffer->prep_substrate pre_warm Pre-warm Substrate Solution to 37°C prep_substrate->pre_warm add_enzyme Add Enzyme Sample pre_warm->add_enzyme mix Mix Gently add_enzyme->mix measure_abs Measure Absorbance at 405 nm mix->measure_abs calculate_rate Calculate ΔA/min measure_abs->calculate_rate calculate_activity Calculate Enzyme Activity calculate_rate->calculate_activity

Caption: Workflow for the determination of alkaline phosphatase activity.

Cell Culture Media Supplementation

2-Aminoethanol is a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a key phospholipid in cell membranes. Supplementing cell culture media, particularly serum-free formulations, with this compound can enhance cell growth, viability, and productivity, especially for cell lines like Chinese Hamster Ovary (CHO) and hybridomas.

The Kennedy Pathway for Phosphatidylethanolamine Synthesis

The synthesis of PE from ethanolamine occurs via the Kennedy pathway, a three-step enzymatic process.

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ethanolamine Ethanolamine phosphoethanolamine Phosphoethanolamine ethanolamine->phosphoethanolamine Ethanolamine Kinase (EK) ATP -> ADP cdp_ethanolamine CDP-Ethanolamine phosphoethanolamine->cdp_ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase (ET) CTP -> PPi cdp_ethanolamine->cdp_ethanolamine_er dag 1,2-Diacylglycerol (DAG) pe Phosphatidylethanolamine (PE) dag->pe cdp_ethanolamine_er->pe CDP-Ethanolamine: 1,2-diacylglycerol Ethanolaminephosphotransferase (EPT) CMP released

Caption: The Kennedy Pathway for PE synthesis from ethanolamine.

Experimental Protocol: Supplementation of CHO Cell Culture Medium

This protocol details the preparation of a this compound stock solution and its addition to a basal CHO cell culture medium.

Materials:

  • This compound

  • Nuclease-free water

  • Basal CHO cell culture medium (e.g., DMEM/F12)

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles

Protocol:

  • Stock Solution Preparation (1 M):

    • Dissolve 9.754 g of this compound in 80 mL of nuclease-free water.

    • Adjust the final volume to 100 mL with nuclease-free water.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile bottle.

    • Store the stock solution at 4°C.

  • Media Supplementation:

    • Aseptically add the sterile 1 M this compound stock solution to the basal CHO medium to achieve the desired final concentration (typically 10-100 µM). For example, to make 500 mL of medium with a final concentration of 50 µM, add 25 µL of the 1 M stock solution.

    • Gently swirl the medium to ensure thorough mixing.

  • Cell Culture:

    • Use the supplemented medium for routine CHO cell culture, including thawing, subculturing, and cryopreservation, following standard protocols.[7][8][9][10]

Workflow for CHO Cell Culture with this compound Supplementation

G cluster_prep Preparation cluster_culture Cell Culture Workflow prep_stock Prepare 1 M Sterile 2-Aminoethanol-HCl Stock Solution supplement Supplement Basal Medium with 2-Aminoethanol-HCl (10-100 µM) prep_stock->supplement prep_media Prepare Basal CHO Cell Culture Medium prep_media->supplement thaw Thaw Cryopreserved CHO Cells supplement->thaw subculture Subculture and Expand Cell Population thaw->subculture subculture->subculture cryopreserve Cryopreserve Cell Banks subculture->cryopreserve G cluster_screening Initial Screening cluster_optimization Crystallization Optimization buffer_screen Buffer Screen (including 2-Aminoethanol-HCl) stability_assessment Protein Stability Assessment (e.g., DSF) buffer_screen->stability_assessment solubility_assessment Protein Solubility Assessment buffer_screen->solubility_assessment ph_screen pH Screen ph_screen->stability_assessment ph_screen->solubility_assessment optimal_buffer Select Optimal Buffer & pH stability_assessment->optimal_buffer solubility_assessment->optimal_buffer crystallization_trials Protein Crystallization Trials optimal_buffer->crystallization_trials crystal_optimization Crystal Optimization crystallization_trials->crystal_optimization diffraction X-ray Diffraction crystal_optimization->diffraction

References

Application Notes and Protocols: 2-Aminoethanol Hydrochloride as a Blocking Agent in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-specific binding (NSB) is a critical challenge in the development of sensitive and specific immunoassays. Inadequate blocking of the solid phase can lead to high background signals, reducing the signal-to-noise ratio and compromising the reliability of the assay. While traditional blocking agents such as Bovine Serum Albumin (BSA) and non-fat milk are widely used, they can present limitations, especially in assays involving small analytes or on surfaces where proteins are covalently immobilized. 2-Aminoethanol hydrochloride, also known as ethanolamine (B43304) hydrochloride, offers a robust alternative as a small-molecule blocking agent, primarily functioning as a quenching agent to deactivate residual reactive groups on the solid phase. These application notes provide a detailed protocol for the use of this compound in immunoassays and a comparison with other common blocking agents.

Principle of Action

In many modern immunoassays, capture proteins (antibodies or antigens) are covalently coupled to a pre-activated solid phase, such as an NHS-ester coated microplate. This covalent immobilization provides a stable and oriented attachment of the capture molecules. However, not all the active groups on the surface will react with the capture protein, leaving behind reactive sites that can non-specifically bind to other proteins in the assay, such as the detection antibody or components of the sample matrix.

This compound is a small primary amine that effectively "quenches" these remaining reactive groups.[1] The primary amine of this compound reacts with the unreacted active esters on the surface, forming a stable amide bond and rendering the surface inert to further protein binding.[1] This quenching step is crucial for minimizing background noise and improving the overall performance of the immunoassay.

Comparative Analysis of Blocking Agents

While direct quantitative comparisons of blocking efficiency in terms of numerical signal-to-noise ratios are not extensively available in peer-reviewed literature, a qualitative comparison based on the mechanism of action and known advantages and disadvantages is presented below.

FeatureThis compoundBovine Serum Albumin (BSA)Non-Fat Dry Milk
Type Small molecule, syntheticProtein, purified from bovine serumProtein mixture
Primary Use Quenching of reactive surfacesBlocking of non-specific protein binding sitesBlocking of non-specific protein binding sites
Mechanism Covalently reacts with active surface groupsAdsorbs to unoccupied sites on the solid phaseAdsorbs to unoccupied sites on the solid phase
Advantages - Minimizes steric hindrance with small analytes- Chemically defined, high lot-to-lot consistency- Ideal for surfaces with covalent immobilization chemistry- Widely used and well-documented- Effective on a variety of surfaces- Inexpensive and readily available- Effective blocker in many applications
Disadvantages - Less effective on surfaces without active groups- Requires thorough washing to remove excess- Potential for lot-to-lot variability- Can cross-react with some antibodies- May mask epitopes of small analytes due to its size- Contains phosphoproteins (e.g., casein) which can interfere with phospho-specific antibody assays- Contains biotin, which can interfere with streptavidin-based detection systems- High lot-to-lot variability
Typical Conc. 1 M, pH 8.51-5% (w/v)1-5% (w/v)

Experimental Protocols

Materials and Reagents
  • This compound (MW: 97.54 g/mol )

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Amine-reactive microplates (e.g., NHS-ester coated)

  • Capture protein (antibody or antigen) in a suitable coupling buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate shaker (optional)

Preparation of 1 M this compound Blocking Buffer (pH 8.5)
  • Dissolve 9.75 g of this compound in 80 mL of deionized water.

  • Adjust the pH to 8.5 using NaOH.

  • Bring the final volume to 100 mL with deionized water.

  • Filter sterilize the solution if necessary and store at 4°C.

Protocol for Blocking an Amine-Reactive Microplate

This protocol assumes the use of an amine-reactive microplate for the covalent immobilization of a capture protein.

  • Immobilization of Capture Protein:

    • Dilute the capture protein to the desired concentration in the coupling buffer.

    • Add the diluted capture protein to the wells of the amine-reactive microplate (typically 100 µL/well).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, following the plate manufacturer's instructions.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer to remove unbound capture protein.

  • Blocking with this compound:

    • Add 200 µL/well of the 1 M this compound, pH 8.5 blocking buffer.

    • Incubate for 30-60 minutes at room temperature, with gentle agitation on a plate shaker if desired.[2] This step deactivates all remaining reactive sites on the surface.[2]

  • Final Washing:

    • Aspirate the blocking buffer.

    • Wash the plate 3-5 times with 200 µL/well of Wash Buffer.

    • The plate is now blocked and ready for the subsequent steps of the immunoassay (e.g., addition of sample, detection antibodies, and substrate).

Visualizations

experimental_workflow start Start: Amine-Reactive Plate immobilization 1. Immobilize Capture Protein (e.g., Antibody) 1-2h RT or 4°C overnight start->immobilization wash1 2. Wash (3x) Remove unbound capture protein immobilization->wash1 blocking 3. Block with 1M 2-Aminoethanol HCl, pH 8.5 30-60 min at RT wash1->blocking wash2 4. Wash (3-5x) Remove excess blocking agent blocking->wash2 assay_steps 5. Proceed with Immunoassay Steps (Sample, Detection Ab, Substrate) wash2->assay_steps end End: Data Acquisition assay_steps->end

Caption: Experimental workflow for using this compound as a blocking agent.

mechanism_of_action cluster_before Before Blocking cluster_after After Blocking surface_before Solid Phase Active Ester (NHS) Active Ester (NHS) Covalently Bound Capture Ab surface_after Solid Phase Quenched Site (Ethanolamine) Quenched Site (Ethanolamine) Covalently Bound Capture Ab blocker 2-Aminoethanol Hydrochloride blocker->surface_before:f1 Reacts with unreacted sites blocker->surface_before:f2

Caption: Mechanism of this compound quenching reactive surface groups.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Signal Insufficient washing after blocking, leaving residual this compound.Increase the number and vigor of wash steps after the blocking incubation.
Incomplete blocking.Ensure the blocking buffer is at the correct pH and concentration. Increase incubation time to the maximum recommended (60 minutes).
Low Specific Signal The capture protein was not efficiently immobilized.Optimize the concentration of the capture protein and the incubation conditions for immobilization.
The blocking agent is masking epitopes (less likely with a small molecule like 2-Aminoethanol HCl).This is a greater concern with large protein blockers. If suspected, ensure the capture protein is properly folded and oriented.
Poor Reproducibility Inconsistent preparation of the blocking buffer.Prepare the blocking buffer fresh or store it properly at 4°C. Always verify the pH before use.
Variations in incubation times or temperatures.Standardize all incubation steps in the protocol.

Conclusion

This compound is a highly effective small-molecule blocking agent for immunoassays, particularly those that utilize covalent immobilization of proteins on activated surfaces. Its primary role as a quenching agent to deactivate residual reactive groups makes it an invaluable tool for reducing non-specific binding and improving the signal-to-noise ratio. While large protein-based blockers like BSA and non-fat milk remain staples in many applications, researchers should consider this compound when working with small analytes or when seeking to improve assay consistency and reduce background from reactive surfaces. The detailed protocol and guidelines provided in these application notes will assist researchers, scientists, and drug development professionals in the successful implementation of this compound in their immunoassay workflows.

References

Application Notes and Protocols for 2-Aminoethanol Hydrochloride Solutions in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of 2-Aminoethanol hydrochloride (also known as ethanolamine (B43304) hydrochloride) solutions as a supplement in cell culture media. The protocols and data presented are intended to support the optimization of cell growth, viability, and productivity in various research, development, and biopharmaceutical production settings.

Introduction

2-Aminoethanol is a crucial component for the in vitro growth of various cell lines, particularly in serum-free or chemically defined media.[1][2] While some cells can synthesize ethanolamine, supplementation is often necessary to achieve optimal cell proliferation and productivity.[3][4] Its primary role is as a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cell membranes.[1][2] The hydrochloride salt of 2-Aminoethanol is typically used in cell culture media formulations due to its high stability and solubility.[1] This document outlines the scientific basis for its use, provides quantitative data on its effects, and offers detailed protocols for its preparation and application.

Mechanism of Action: The Kennedy Pathway

2-Aminoethanol is incorporated into phosphatidylethanolamine (PE) through the Kennedy pathway, a fundamental metabolic route for the synthesis of major membrane phospholipids.[1] This pathway involves a three-step enzymatic process that takes place in the cytoplasm and at the endoplasmic reticulum.[1] Supplementing cell culture media with 2-Aminoethanol directly fuels this pathway, leading to enhanced membrane integrity, which is critical for cell growth and the production of therapeutic proteins.[1][2]

Kennedy_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ethanolamine 2-Aminoethanol Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase (EK) CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase (ET) PE Phosphatidylethanolamine (PE) (Cell Membrane Component) CDP_Ethanolamine->PE CDP-Ethanolamine: 1,2-diacylglycerol phosphoethanolamine transferase

Diagram 1: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.

Quantitative Data

The supplementation of cell culture media with this compound has been shown to have a significant positive impact on key cell culture performance indicators, such as viable cell density (VCD) and recombinant protein titer. The optimal concentration can vary depending on the specific cell line and culture conditions.

Table 1: Impact of this compound on CHO Cell Culture Performance [1]

2-Aminoethanol HCl (mg/L)Peak Viable Cell Density (x 10^7 cells/mL)Recombinant Protein Titer (g/L)
01.51.8
11.82.2
2.52.22.7
52.02.5
101.72.1

Data from a fed-batch culture of a GS-CHO cell line.[1]

Experimental Protocols

A sterile, concentrated stock solution is the recommended method for adding this compound to cell culture media to prevent significant changes in volume and pH.[1]

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free water

  • Sterile container

  • 0.22 µm sterile filter

Protocol:

  • To prepare a 1 M stock solution, dissolve 9.75 g of this compound in approximately 80 mL of nuclease-free water.[1]

  • Mix gently until the powder is completely dissolved.[1]

  • Adjust the final volume to 100 mL with nuclease-free water.[1]

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.[1]

  • Store the stock solution at 2-8°C, protected from light.[1]

A Design of Experiments (DoE) approach is highly recommended for efficiently determining the optimal concentration of 2-Aminoethanol for a specific cell line and process.[1]

Optimization_Workflow start Define Cell Line and Basal Medium prepare_stock Prepare Sterile 1 M 2-Aminoethanol HCl Stock Solution start->prepare_stock doe_design Design of Experiments (DoE): - Concentration Range (e.g., 0-10 mg/L) - Other relevant factors prepare_stock->doe_design culture_setup Set up Cell Cultures with Varying Concentrations doe_design->culture_setup incubation Incubate and Monitor Cultures: - Viable Cell Density (VCD) - Viability - Product Titer culture_setup->incubation data_analysis Analyze Data to Determine Optimal Concentration incubation->data_analysis validation Validate Optimal Concentration in a Larger Scale Culture data_analysis->validation end Implement Optimized Protocol validation->end

Diagram 2: Experimental Workflow for Optimizing 2-Aminoethanol Concentration.

Methodology for Titration Experiment:

  • Cell Seeding: Seed the desired cell line (e.g., CHO, hybridoma) in multiple culture vessels (e.g., shake flasks, multi-well plates) at a consistent initial cell density.

  • Media Preparation: Prepare the basal cell culture medium and supplement it with varying concentrations of the sterile this compound stock solution to achieve the desired final concentrations (as determined by the DoE design). Include a negative control with no 2-Aminoethanol supplementation.

  • Culture Maintenance: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2).

  • Sampling and Analysis: At regular intervals, collect samples from each culture to determine viable cell density, viability (e.g., using trypan blue exclusion), and, if applicable, the concentration of the recombinant product.

  • Data Interpretation: Plot the growth curves and product titers for each concentration. The optimal concentration of this compound will be the one that results in the highest peak viable cell density and/or product titer.

Applications in Different Cell Lines

  • Hybridoma Cells: 2-Aminoethanol is often considered an essential supplement for robust growth and monoclonal antibody production in serum-free hybridoma cultures.[1]

  • Chinese Hamster Ovary (CHO) Cells: CHO cells, which are widely used in the biopharmaceutical industry, also show enhanced growth and productivity with 2-Aminoethanol supplementation, especially in chemically defined media.[1]

Conclusion

The addition of this compound to cell culture media is a well-established strategy to enhance the performance of various cell lines, particularly in serum-free formulations.[1] Its role as a direct precursor in the Kennedy pathway for phosphatidylethanolamine synthesis is critical for maintaining cell membrane integrity, which in turn supports robust cell growth and high-level production of biotherapeutics.[1][2] By following systematic protocols to determine the optimal concentration for a given cell line, researchers and drug development professionals can significantly improve the efficiency and yield of their cell culture processes.

References

Application of 2-Aminoethanol Hydrochloride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanol hydrochloride, also known as ethanolamine (B43304) hydrochloride, is a versatile and important raw material in the synthesis of a variety of pharmaceuticals. Its bifunctional nature, possessing both an amine and a hydroxyl group, allows it to be a key building block for the construction of various molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of 2-aminoethanol and its hydrochloride salt in the synthesis of commercially significant pharmaceutical compounds. The protocols are intended to provide a comprehensive framework for researchers and professionals in drug development and manufacturing.

Core Applications

2-Aminoethanol and its hydrochloride salt are fundamental starting materials for a range of pharmaceuticals. Key applications include the synthesis of:

  • Taurine (B1682933): An amino acid with various physiological roles, often used in dietary supplements and energy drinks.

  • 2-Aminothiazoline: A crucial heterocyclic intermediate for the synthesis of various therapeutic agents.

  • 2-Aminothiazole: The core structure of several drugs, including the antiparasitic agent Nitazoxanide.

Application 1: Synthesis of Taurine

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid with significant roles in cardiovascular function, development and function of skeletal muscle, the retina, and the central nervous system. The synthesis of taurine from 2-aminoethanol (monoethanolamine) is a well-established industrial process.

Synthetic Pathway Overview

The synthesis of taurine from 2-aminoethanol is a two-step process. The first step involves the esterification of 2-aminoethanol with sulfuric acid to produce the intermediate 2-aminoethyl hydrogen sulfate (B86663) (AES). The second step is the sulfonation of AES with a sulfite (B76179) reagent to yield taurine.[1][2] To maximize the yield, it is crucial to remove the water formed during the esterification to overcome equilibrium limitations.[1] Operating the subsequent sulfonation step at elevated temperatures and under inert gas pressure can significantly increase the taurine yield to over 80%.[3]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonation MEA 2-Aminoethanol AES 2-Aminoethyl Hydrogen Sulfate (AES) MEA->AES H2SO4 (Water Removal) H2SO4 Sulfuric Acid H2SO4->AES Taurine Taurine AES->Taurine Sulfite Reagent (Inert Gas Pressure) Sulfite Sulfite Reagent Sulfite->Taurine G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclization cluster_2 Further Synthesis Ethanolamine 2-Aminoethanol ChloroethylamineHCl 2-Chloroethylamine Hydrochloride Ethanolamine->ChloroethylamineHCl SOCl2 ThionylChloride Thionyl Chloride ThionylChloride->ChloroethylamineHCl Aminothiazoline 2-Aminothiazoline ChloroethylamineHCl->Aminothiazoline Thiourea Thiourea Thiourea Thiourea->Aminothiazoline NitazoxanidePrecursor Nitazoxanide Precursor (e.g., 2-Amino-5-nitrothiazole) Aminothiazoline->NitazoxanidePrecursor Nitration, etc. Nitazoxanide Nitazoxanide NitazoxanidePrecursor->Nitazoxanide Acylation

References

Application Notes and Protocols: The Role of Monoethanolamine (MEA) in Gas Purification and CO2 Capture Research, with Reference to 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aqueous monoethanolamine (MEA) in gas purification and carbon dioxide (CO2) capture. While 2-Aminoethanol hydrochloride, the salt form of MEA, is not directly used as a primary absorbent, its relevance in analytical procedures and mechanistic studies is also discussed.

Introduction to MEA-Based CO2 Capture

Aqueous solutions of monoethanolamine (MEA) are a benchmark solvent for post-combustion CO2 capture and gas sweetening (the removal of acidic gases like H2S and CO2 from gas streams).[1][2] The technology is mature and widely used due to MEA's high reactivity, low cost, and high absorption capacity. The process involves the chemical absorption of CO2 from a gas stream into the MEA solution at low temperatures, followed by the thermal regeneration of the "rich" MEA solution (saturated with CO2) at higher temperatures to release the captured CO2 for sequestration or utilization.[3][4]

The primary reaction mechanism involves the nucleophilic attack of the amine group on the carbon atom of the CO2 molecule.[5]

The Role of this compound

This compound (MEA·HCl) is the stable, solid salt of monoethanolamine. In the context of CO2 capture research, its primary roles are:

  • Analytical Standard: Due to its stability and solid form, MEA·HCl is an excellent primary standard for the preparation of calibration solutions for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for accurately quantifying MEA concentrations in experimental and industrial solutions, monitoring solvent degradation, and determining amine losses.

  • Mechanistic and Speciation Studies: The CO2 absorption process in aqueous MEA involves a complex equilibrium between MEA, protonated MEA (MEAH+), carbamate, bicarbonate, and carbonate ions.[6][7] MEA·HCl can be used to prepare solutions with a known initial concentration of MEAH+, allowing researchers to isolate and study the kinetics and thermodynamics of specific reactions within the overall mechanism, particularly the role of the protonated amine.[8][9]

  • Corrosion and Degradation Studies: The presence of chloride ions can influence the corrosivity (B1173158) and degradation pathways of MEA solutions. Using MEA·HCl in controlled experiments can help elucidate the impact of chloride on the long-term stability and material compatibility of CO2 capture systems.

Quantitative Data for MEA-Based CO2 Capture

The following tables summarize key quantitative data for the CO2-MEA system, compiled from various research studies.

Table 1: Thermodynamic Data for CO2 Absorption in Aqueous MEA

ParameterValueConditionsReference(s)
Heat of Absorption-85 kJ/mol CO230 wt% MEA, 40°C[10]
CO2 Loading Capacity~0.5 mol CO2 / mol MEATheoretical (carbamate formation)[3][4]
CO2 SolubilityVaries with T and PSee referenced literature[10][11]

Table 2: Kinetic Data for the Reaction of CO2 with Aqueous MEA

Rate Constant (k)ValueTemperature (°C)Reference(s)
Second-order rate constant5888 M⁻¹s⁻¹25[8]
Activation Energy41 kJ/mol15-35[8]

Experimental Protocols

Protocol for Determining CO2 Absorption Capacity of Aqueous MEA

This protocol outlines a typical laboratory procedure for measuring the equilibrium CO2 loading in an aqueous MEA solution.

Materials:

  • Aqueous MEA solution of known concentration (e.g., 30 wt%)

  • CO2 gas (high purity)

  • Nitrogen gas (for purging)

  • Gas washing bottle or a similar bubbling reactor

  • Gas flow meters

  • Analytical balance

  • Titration setup with standardized hydrochloric acid (HCl)

Procedure:

  • Accurately weigh a known amount of the MEA solution into the gas washing bottle.

  • Purge the setup with nitrogen to remove any air.

  • Start bubbling a controlled flow of CO2 gas through the MEA solution.

  • Periodically stop the CO2 flow and weigh the gas washing bottle to determine the mass of CO2 absorbed.

  • Continue bubbling CO2 until the weight of the solution no longer increases, indicating that equilibrium has been reached.

  • The final weight difference gives the total mass of CO2 absorbed.

  • Calculate the CO2 loading in moles of CO2 per mole of MEA.

  • Alternatively, the CO2 loading can be determined by titrating the rich amine solution with standardized HCl.

Protocol for Thermal Regeneration of CO2-Rich MEA Solution

This protocol describes the process of releasing captured CO2 from a rich MEA solution.

Materials:

  • CO2-rich MEA solution from the absorption experiment

  • Three-neck flask equipped with a condenser, thermometer, and gas outlet

  • Heating mantle

  • Gas collection system (e.g., gas bag or gas chromatograph)

Procedure:

  • Transfer the CO2-rich MEA solution to the three-neck flask.

  • Assemble the regeneration setup, ensuring the condenser is supplied with cooling water and the gas outlet is connected to the collection system.

  • Heat the solution to the desired regeneration temperature (typically 100-120°C).[3]

  • As the solution heats up, CO2 will be released.

  • Monitor the temperature and continue heating until CO2 evolution ceases.

  • The collected gas can be analyzed for purity.

  • The regenerated "lean" MEA solution can be cooled and reused for another absorption cycle.

Visualizations

CO2_Capture_Workflow cluster_absorption Absorption Stage (40-60°C) cluster_regeneration Regeneration Stage (100-120°C) FlueGas Flue Gas (with CO2) Absorber Absorber (MEA Solution) FlueGas->Absorber CleanGas Clean Gas (CO2 Removed) Absorber->CleanGas Gas Outlet RichMEA CO2-Rich MEA Absorber->RichMEA Liquid Outlet Stripper Stripper (Heated) RichMEA->Stripper PureCO2 Pure CO2 Stripper->PureCO2 Gas Outlet LeanMEA Lean MEA Stripper->LeanMEA Liquid Outlet LeanMEA->Absorber Recycled MEA

Caption: A simplified workflow for a typical MEA-based CO2 capture process.

MEA_CO2_Reaction cluster_products Reaction Products MEA MEA (R-NH2) Zwitterion Zwitterion (R-NH2+-COO-) MEA->Zwitterion + CO2 CO2 CO2 Zwitterion->MEA - CO2 Carbamate Carbamate (R-NH-COO-) Zwitterion->Carbamate + MEA - MEAH+ ProtonatedMEA Protonated MEA (R-NH3+)

Caption: The zwitterion mechanism for the reaction of MEA with CO2.

References

Application Notes and Protocols: 2-Aminoethanol Hydrochloride as a Quenching Agent in Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine coupling is a widely utilized bioconjugation technique for the covalent immobilization of ligands, such as proteins, antibodies, and small molecules, onto a sensor surface or a solid support. This method is central to various applications, including Surface Plasmon Resonance (SPR) for studying biomolecular interactions, immunoassays, and the development of targeted drug delivery systems. A critical step in the amine coupling workflow is the deactivation of unreacted, highly reactive N-hydroxysuccinimide (NHS) esters on the surface after the ligand has been immobilized. Incomplete quenching can lead to non-specific binding of subsequent molecules, resulting in inaccurate data and unreliable assays. 2-Aminoethanol hydrochloride, also known as ethanolamine (B43304) hydrochloride, is a commonly employed and effective quenching agent that ensures a chemically inert surface post-coupling.[1][2]

These application notes provide a detailed overview of the role of this compound in amine coupling, experimental protocols for its use, and a summary of key quantitative parameters.

Principle of Amine Coupling and the Role of this compound

The amine coupling process is a three-step procedure:

  • Activation: Carboxyl groups on the sensor surface are activated using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form reactive NHS-esters.[3][4]

  • Coupling: The ligand containing primary amine groups (e.g., lysine (B10760008) residues in a protein) is introduced and forms stable amide bonds with the NHS-esters.[5][6]

  • Deactivation (Quenching): After the ligand is coupled, any remaining unreacted NHS-esters must be deactivated to prevent non-specific binding in subsequent steps. This is where this compound is introduced. As a small primary amine, it reacts rapidly with the remaining NHS-esters, capping them and rendering the surface inert.[1][7] The hydroxyl group of ethanolamine also enhances the hydrophilicity of the surface, further reducing non-specific interactions.

Experimental Protocols

This section provides a general protocol for amine coupling on a carboxylated sensor surface (e.g., CM5 sensor chip in SPR systems) using this compound as the quenching agent.

Reagents and Materials
  • Activation Reagents:

    • 0.4 M EDC in deionized water[7]

    • 0.1 M NHS in deionized water[7]

  • Ligand: Typically 20–50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).[1][7]

  • Quenching Agent:

    • 1 M this compound, pH 8.5[5][7]

  • Running Buffer: e.g., HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Carboxylated sensor chip (e.g., CM5)

Immobilization Procedure

This protocol is a general guideline and may require optimization for specific applications and instrumentation (e.g., Biacore systems).[7][8]

  • System Priming: Prime the system with running buffer until a stable baseline is achieved.

  • Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for a specified contact time (e.g., 7 minutes at a flow rate of 10 µL/min).[1][7]

  • Ligand Coupling: Inject the ligand solution over the activated surface. The desired immobilization level can be controlled by adjusting the ligand concentration and contact time.[7][8]

  • Quenching/Deactivation: Inject 1 M this compound (pH 8.5) to block any remaining active sites. A typical injection time is 7 minutes at a flow rate of 10 µL/min.[5][7]

  • Stabilization: Wash the surface with running buffer until a stable baseline is obtained. The difference in response units before activation and after stabilization indicates the amount of immobilized ligand.[5]

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions for the reagents used in an amine coupling protocol.

ReagentTypical ConcentrationpHTypical Contact TimeFlow RatePurpose
EDC0.4 M-7 minutes5-10 µL/minActivates carboxyl groups.[7]
NHS0.1 M-7 minutes5-10 µL/minForms reactive NHS-esters.[7]
Ligand20-50 µg/mL4.0 - 5.55-10 minutes5-10 µL/minCovalently couples to the activated surface.[7]
2-Aminoethanol HCl1 M8.57 minutes5-10 µL/minDeactivates unreacted NHS-esters.[5][7]

Visualizations

Amine Coupling Workflow

AmineCouplingWorkflow cluster_0 Surface State cluster_1 Process Step A Carboxylated Surface B Activated Surface (NHS-Ester) A->B Activation C Ligand Immobilized B->C Coupling D Deactivated Surface C->D Quenching P1 Inject EDC/NHS P2 Inject Ligand P3 Inject 2-Aminoethanol HCl

Caption: Workflow for amine coupling immobilization.

Chemical Pathway of Amine Coupling and Quenching

ChemicalPathway cluster_activation Activation cluster_coupling Coupling cluster_quenching Quenching Surface_COOH Surface-COOH Carboxyl Group NHS_Ester Surface-CO-NHS NHS-Ester Surface_COOH->NHS_Ester + EDC/NHS Amide_Bond Surface-CO-NH-Ligand Amide Bond NHS_Ester->Amide_Bond + Ligand-NH2 Quenched Surface-CO-NH-CH2-CH2-OH Quenched Surface NHS_Ester->Quenched + 2-Aminoethanol HCl Ligand_NH2 Ligand-NH2 Primary Amine Ethanolamine HO-CH2-CH2-NH2 2-Aminoethanol

Caption: Chemical reactions in amine coupling and quenching.

Troubleshooting

IssuePossible CauseSuggested Solution
High Non-Specific Binding Incomplete quenching of active sites.Ensure the this compound solution is at the correct concentration (1 M) and pH (8.5). Increase the quenching contact time.
Prepare fresh quenching solution.
Low Immobilization Level Inefficient activation or coupling.Optimize the pH of the ligand solution for pre-concentration.[1]
Ensure EDC/NHS solutions are freshly prepared.
Baseline Drift after Immobilization Hydrolysis of unquenched NHS-esters.Confirm complete quenching by extending the injection time of this compound.
Ensure the running buffer is properly degassed.

Conclusion

This compound is an essential reagent in amine coupling protocols, ensuring the deactivation of unreacted surface groups and minimizing non-specific binding. Its use is critical for generating high-quality, reproducible data in various applications, particularly in label-free interaction analysis techniques like SPR. By following standardized protocols and understanding the role of each component, researchers can achieve robust and reliable ligand immobilization.

References

Application Notes and Protocols: Investigating the Modulatory Effects of 2-Aminoethanol Hydrochloride on Lipid Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanol, also known as ethanolamine (B43304), is a fundamental biological molecule that serves as a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mammalian cell membranes.[1][2] PE plays a critical role in various cellular processes, including membrane structure, protein folding, and mitochondrial function.[2] Alterations in PE metabolism and the ratio of phosphatidylcholine (PC) to PE have been associated with metabolic dysfunctions such as metabolic dysfunction-associated steatotic liver disease (MASLD).[1] Given the integral role of ethanolamine in phospholipid metabolism, this document provides a detailed experimental protocol to investigate the effects of 2-Aminoethanol hydrochloride on lipid accumulation in an in vitro model of hepatic steatosis.

This protocol utilizes an oleic acid-induced lipid accumulation model in HepG2 cells, a widely used human hepatoma cell line for studying liver metabolism.[3][4] The aim is to assess whether supplementation with this compound can modulate the extent of lipid droplet formation and triglyceride accumulation.

Key Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HepG2 (human hepatoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Oleic Acid-Induced Lipid Accumulation and this compound Treatment

This protocol is designed to induce lipid accumulation in HepG2 cells and simultaneously treat them with this compound to observe its modulatory effects.

  • Preparation of Oleic Acid Stock Solution (10 mM):

    • Dissolve oleic acid in 0.1 M NaOH by heating at 70°C.

    • Prepare a 10% bovine serum albumin (BSA) solution in sterile water.

    • Add the oleic acid solution dropwise to the BSA solution with continuous stirring to create a 10 mM oleic acid-BSA complex.

    • Filter-sterilize the solution and store it at -20°C.

  • Preparation of this compound Stock Solution (100 mM):

    • Dissolve this compound in sterile phosphate-buffered saline (PBS).

    • Filter-sterilize the solution and store it at 4°C.

  • Treatment Protocol:

    • Seed HepG2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[4]

    • After 24 hours, replace the culture medium with fresh medium containing 0.25 mM oleic acid to induce lipid accumulation.[3][4]

    • Concurrently, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

    • Include a vehicle control group (cells treated with BSA vehicle and PBS) and an oleic acid-only control group.

    • Incubate the cells for another 24 hours before proceeding with analysis.[3]

Quantification of Lipid Accumulation: Oil Red O Staining

Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in cells.

  • Procedure:

    • Remove the culture medium and wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30 minutes.

    • Wash the cells with 60% isopropanol (B130326).

    • Add Oil Red O working solution to each well and incubate for 20 minutes at room temperature.

    • Remove the staining solution and wash the cells with 60% isopropanol, followed by a final wash with PBS.

    • Observe and photograph the stained lipid droplets under a microscope.

    • For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.

Quantification of Intracellular Triglycerides
  • Procedure:

    • After treatment, wash the cells with PBS and lyse them.

    • Determine the total protein concentration of the cell lysates for normalization.

    • Use a commercial triglyceride quantification kit to measure the intracellular triglyceride levels according to the manufacturer's instructions.

    • Express the results as mg of triglyceride per mg of total protein.

Cell Viability Assay

A cell viability assay is crucial to ensure that the observed effects on lipid accumulation are not due to cytotoxicity of this compound.

  • Procedure (using MTT assay):

    • Seed cells in a 96-well plate and treat them as described in Protocol 2.

    • After 24 hours of treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage relative to the vehicle control.

Data Presentation

Table 1: Effect of this compound on Oleic Acid-Induced Lipid Accumulation
Treatment Group2-Aminoethanol HCl (µM)Oil Red O Absorbance (510 nm)Intracellular Triglycerides (mg/mg protein)
Vehicle Control00.15 ± 0.0210.5 ± 1.2
Oleic Acid (OA) Control00.85 ± 0.0755.2 ± 4.8
OA + Treatment 1100.82 ± 0.0653.1 ± 4.5
OA + Treatment 2500.71 ± 0.0546.8 ± 3.9
OA + Treatment 31000.62 ± 0.04 40.3 ± 3.5
OA + Treatment 42000.53 ± 0.05 35.7 ± 3.1

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Oleic Acid Control.

Table 2: Cytotoxicity of this compound in HepG2 Cells
Treatment Group2-Aminoethanol HCl (µM)Cell Viability (%)
Vehicle Control0100 ± 5.2
Treatment 11098.9 ± 4.7
Treatment 25097.5 ± 5.1
Treatment 310096.2 ± 4.9
Treatment 420094.8 ± 5.3

Data are presented as mean ± SD.

Signaling Pathways and Experimental Workflows

Kennedy_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er_membrane ER Membrane 2_Aminoethanol 2-Aminoethanol (Ethanolamine) EK Ethanolamine Kinase pEtn Phosphoethanolamine EK->pEtn CT CTP:Phosphoethanolamine Cytidylyltransferase pEtn->CT CTP -> PPi CDP_Etn CDP-Ethanolamine CT->CDP_Etn CPT CDP-Ethanolamine: 1,2-Diacylglycerol Ethanolaminephosphotransferase CDP_Etn->CPT CMP PE Phosphatidylethanolamine (PE) CPT->PE DAG Diacylglycerol (DAG) DAG->CPT

Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.

Experimental_Workflow cluster_assays Analysis start Start cell_culture Seed HepG2 cells in 24-well plates (2x10^5 cells/well) start->cell_culture incubation1 Incubate for 24h (37°C, 5% CO2) cell_culture->incubation1 treatment Induce with 0.25 mM Oleic Acid Treat with 2-Aminoethanol HCl (0-200 µM) incubation1->treatment incubation2 Incubate for 24h treatment->incubation2 oro_staining Oil Red O Staining - Microscopy - Quantification (510 nm) incubation2->oro_staining tg_assay Triglyceride Assay incubation2->tg_assay viability_assay Cell Viability Assay (MTT) incubation2->viability_assay end End oro_staining->end tg_assay->end viability_assay->end

Caption: Workflow for Studying Lipid Accumulation Modulation.

References

Application Notes and Protocols for 2-Aminoethanol Hydrochloride as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Aminoethanol hydrochloride as a corrosion inhibitor. The methodologies outlined herein are standard for evaluating the efficacy and mechanism of corrosion inhibitors on various metals, particularly steel in acidic or chloride-containing environments.

Introduction

This compound, also known as ethanolamine (B43304) hydrochloride, is an organic salt that possesses the characteristic functional groups of an amino alcohol. These compounds are known to be effective corrosion inhibitors for various metals and alloys in different corrosive environments.[1] The inhibiting action is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The presence of nitrogen and oxygen atoms in the 2-Aminoethanol molecule facilitates its adsorption onto the metal surface. This document outlines the standard procedures to quantify the inhibition efficiency and understand the adsorption behavior of this compound on metal surfaces.

Mechanism of Corrosion Inhibition

Amino alcohols, such as 2-Aminoethanol, function as corrosion inhibitors by adsorbing onto the metal surface to form a protective barrier. This adsorption process can be classified as either physisorption, chemisorption, or a combination of both. The lone pair of electrons on the nitrogen and oxygen atoms in the 2-Aminoethanol molecule allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms on the surface.

This protective film acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1] By blocking the active sites on the metal surface, the inhibitor effectively reduces the overall corrosion rate. The effectiveness of the inhibitor is dependent on its concentration, the temperature of the environment, and the nature of the corrosive medium.

Experimental Protocols

The following protocols describe the most common techniques used to evaluate the performance of a corrosion inhibitor.

This gravimetric method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[2][3]

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibitor's efficiency.

Materials:

  • Metal coupons (e.g., mild steel, carbon steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl solution)

  • This compound

  • Analytical balance (accurate to 0.1 mg)

  • Beakers or immersion cells

  • Abrasive papers (e.g., silicon carbide paper of various grits)

  • Acetone (B3395972) or ethanol (B145695) for cleaning

  • Distilled or deionized water

  • Drying oven or desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons using a series of abrasive papers of decreasing grit size to achieve a smooth, uniform surface.[4]

  • Degrease the coupons by washing them with acetone or ethanol, followed by rinsing with distilled water.[2]

  • Dry the coupons thoroughly in an oven or a desiccator.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immersion: Immerse each coupon in a separate beaker containing the test solution, ensuring it is fully submerged.[2] The immersion period can vary, for example, 24 to 336 hours, depending on the expected corrosion rate.[2]

  • Post-Immersion Cleaning: After the immersion period, carefully remove the coupons from the solutions.

  • Gently clean the coupons to remove corrosion products. This can be done by brushing, followed by rinsing with distilled water and acetone.

  • Dry the coupons thoroughly.

  • Final Weighing: Accurately weigh each cleaned and dried coupon and record the final weight (W_final).

Calculations:

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR): CR (mm/year) = (k * ΔW) / (A * t * ρ)

    • Where:

      • k = a constant (8.76 x 10^4 for mm/year)[5]

      • ΔW = weight loss in grams[6]

      • A = surface area of the coupon in cm^2[6]

      • t = immersion time in hours[6]

      • ρ = density of the metal in g/cm^3[6]

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

    • Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor

This electrochemical technique provides detailed information about the anodic and cathodic reactions of the corrosion process and helps in determining the type of inhibitor (anodic, cathodic, or mixed).[7]

Objective: To study the effect of the inhibitor on the anodic and cathodic polarization behavior of the metal and to determine corrosion kinetic parameters.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The metal sample to be tested.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod/mesh.

  • Corrosive medium with and without this compound.

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.[4]

  • Cell Setup: Assemble the three-electrode cell. Fill the cell with the test solution. Place the reference electrode tip close to the working electrode surface using a Luggin capillary to minimize ohmic drop.

  • Open Circuit Potential (OCP): Immerse the electrodes in the solution and allow the system to stabilize by measuring the OCP for about 30-60 minutes until a steady state is reached.[8]

  • Polarization Scan: Once the OCP is stable, perform the potentiodynamic scan. The potential is scanned from a cathodic potential relative to the OCP to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[8]

  • Data Analysis: Plot the resulting current density (log scale) versus the applied potential. From the Tafel plots, determine the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic (βa) and cathodic (βc) Tafel slopes.

Calculations:

  • Corrosion Rate (CR): The corrosion rate is directly proportional to the corrosion current density (i_corr).

  • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

    • Where:

      • i_corr_blank = Corrosion current density in the absence of the inhibitor

      • i_corr_inhibitor = Corrosion current density in the presence of the inhibitor

EIS is a non-destructive technique that provides information on the corrosion mechanism, the properties of the protective film, and the kinetics of the electrochemical reactions at the metal/solution interface.[9][10]

Objective: To characterize the inhibitor film and the corrosion process by analyzing the impedance response of the system over a range of frequencies.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Electrochemical cell with a three-electrode setup (same as for potentiodynamic polarization)

  • Corrosive medium with and without this compound.

Procedure:

  • Electrode and Cell Setup: Prepare the working electrode and set up the electrochemical cell as described in the potentiodynamic polarization protocol.

  • OCP Stabilization: Allow the system to stabilize at its OCP for 30-60 minutes.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

Calculations:

  • An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor indicate the formation of a protective film on the metal surface.

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

    • Where:

      • R_ct_blank = Charge transfer resistance in the absence of the inhibitor

      • R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor

Data Presentation

The following tables summarize typical quantitative data obtained for amino alcohols similar to this compound. This data can be used as a reference for expected results.

Table 1: Weight Loss Data for 2-Dimethylaminoethanol (DMAE) on Austenitic Stainless Steel in 3 M HCl [11]

DMAE Conc. (%)Weight Loss (mg)Corrosion Rate (g/m²/h)Inhibition Efficiency (%)
0281316.33740
514717.480647.7
1010434.134762.9
155932.198478.9

Table 2: Potentiodynamic Polarization Data for Monoethanolamine (MEA) on Steel Rebars [12]

ConditionE_corr (mV vs. SCE)i_corr (µA/cm²)
Control (Realkalized)-215Not specified
With MEA-131Decreased by 3.76
With DMEA-149Decreased by 2.33

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for an Imidazoline Derivative Inhibitor on Carbon Steel in 0.5 M HCl [13]

Inhibitor Conc. (mM)R_ct (Ω·cm²)C_dl (µF/cm²)
0Low (not specified)High (not specified)
1IncreasedDecreased
5Further IncreasedFurther Decreased
12.5HighestLowest

Note: Specific values for R_ct and C_dl were not tabulated in the source but trends were described.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Metal Coupon Preparation (Polishing, Cleaning) C Weight Loss Measurement (Immersion Test) A->C D Electrochemical Tests (Potentiodynamic Polarization, EIS) A->D B Solution Preparation (Corrosive Medium +/- Inhibitor) B->C B->D E Calculate Corrosion Rate & Inhibition Efficiency C->E G Surface Analysis (SEM, AFM) C->G F Determine Electrochemical Parameters (i_corr, R_ct) D->F D->G H Performance Evaluation E->H Quantitative Results F->H I Mechanism Insight G->I Qualitative Results

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Inhibition_Mechanism Mechanism of Corrosion Inhibition Inhibitor 2-Aminoethanol Hydrochloride Molecules Film Protective Adsorbed Film Inhibitor->Film Adsorption (N, O atoms bond to metal) Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Metal Metal Substrate (e.g., Steel) Corrosive_Ions->Metal Corrosion Attack

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

2-Aminoethanol hydrochloride as a reagent in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2-Aminoethanol hydrochloride, a stable and water-soluble salt of 2-aminoethanol, serves as a valuable and versatile bifunctional reagent in a multitude of organic synthesis reactions. Its utility stems from the presence of both a nucleophilic amino group and a hydroxyl group, allowing for the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Synthesis of 2-Oxazolines

2-Oxazolines are a prominent class of five-membered heterocyclic compounds with wide-ranging applications as chiral ligands in asymmetric catalysis, protecting groups for carboxylic acids, and as structural components in biologically active molecules. This compound is a key building block for the synthesis of 2-substituted 2-oxazolines from various precursors.

From Aldehydes via Oxidative Cyclization

A robust method for the synthesis of 2-aryl- and 2-alkyl-2-oxazolines involves the reaction of aldehydes with 2-aminoethanol in the presence of an oxidizing agent. One effective protocol utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as a mild and efficient oxidant.[1]

Reaction Workflow:

G aldehyde Aldehyde intermediate Oxazolidine Intermediate aldehyde->intermediate aminoethanol 2-Aminoethanol aminoethanol->intermediate DIH 1,3-Diiodo-5,5-dimethylhydantoin (DIH) product 2-Substituted-2-Oxazoline base Base (e.g., K₂CO₃) solvent Solvent (e.g., t-BuOH) intermediate->product Oxidation

Caption: Oxidative cyclization of aldehydes with 2-aminoethanol.

Experimental Protocol:

To a solution of the aldehyde (1.0 mmol) and 2-aminoethanol (1.2 mmol) in tert-butanol (B103910) (5 mL), 1,3-diiodo-5,5-dimethylhydantoin (DIH) (1.1 mmol) and potassium carbonate (2.0 mmol) are added. The reaction mixture is stirred at room temperature for a specified time (see Table 1). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Substrate Scope and Yields:

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde392
24-Methoxybenzaldehyde395
34-Chlorobenzaldehyde489
44-Nitrobenzaldehyde585
52-Naphthaldehyde391
6Cinnamaldehyde482
7Heptanal675
8Cyclohexanecarboxaldehyde678

Table 1: Synthesis of 2-oxazolines from various aldehydes.

One-Pot Synthesis from Carboxylic Acids

2-Oxazolines can be conveniently prepared in a one-pot reaction from carboxylic acids and this compound using a coupling agent followed by base-promoted cyclization.[2] This method avoids the need to pre-activate the carboxylic acid.

Reaction Workflow:

G carboxylic_acid Carboxylic Acid amide_intermediate N-(2-hydroxyethyl)amide Intermediate carboxylic_acid->amide_intermediate aminoethanol_hcl This compound aminoethanol_hcl->amide_intermediate coupling_agent Coupling Agent (e.g., DMT-MM) coupling_agent->amide_intermediate base Base (e.g., KOH) product 2-Substituted-2-Oxazoline solvent Solvent (e.g., Methanol) amide_intermediate->product Cyclization

Caption: One-pot synthesis of 2-oxazolines from carboxylic acids.

Experimental Protocol:

To a solution of the carboxylic acid (1.0 mmol) and this compound (1.2 mmol) in methanol (B129727) (10 mL), 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour. Subsequently, a solution of potassium hydroxide (B78521) (3.0 mmol) in methanol is added, and the reaction mixture is refluxed for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Substrate Scope and Yields:

EntryCarboxylic AcidTime (h)Yield (%)
1Benzoic acid288
24-Toluic acid291
34-Anisic acid2.593
44-Chlorobenzoic acid385
5Phenylacetic acid282
63-Phenylpropionic acid286
7Hexanoic acid478
8Cyclohexanecarboxylic acid480

Table 2: Synthesis of 2-oxazolines from various carboxylic acids.

Dehydrative Cyclization of N-(2-Hydroxyethyl)amides

The dehydrative cyclization of N-(2-hydroxyethyl)amides is a direct and atom-economical route to 2-oxazolines. This transformation can be efficiently promoted by strong acids such as triflic acid (TfOH), generating water as the only byproduct.[3][4]

Reaction Workflow:

G amide N-(2-Hydroxyethyl)amide product 2-Substituted-2-Oxazoline amide->product Dehydrative Cyclization acid_catalyst Triflic Acid (TfOH) solvent Solvent (e.g., DCE) water H₂O product->water

Caption: Dehydrative cyclization of N-(2-hydroxyethyl)amides.

Experimental Protocol:

To a solution of the N-(2-hydroxyethyl)amide (0.5 mmol) in 1,2-dichloroethane (B1671644) (DCE) (2.5 mL) is added triflic acid (0.75 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Substrate Scope and Yields:

EntryN-(2-Hydroxyethyl)amide derived fromYield (%)
1Benzoic acid95
24-Methylbenzoic acid96
34-Methoxybenzoic acid98
44-Fluorobenzoic acid92
52-Thiophenecarboxylic acid91
6Isobutyric acid85
7Pivalic acid88
81-Adamantanecarboxylic acid90

Table 3: Dehydrative cyclization of various N-(2-hydroxyethyl)amides.

Use as a Buffer in Organic Reactions

This compound can function as a buffer to maintain the pH of a reaction mixture, which can be crucial for optimizing reaction rates and selectivity.[5] While specific protocols are often reaction-dependent, its application in base-catalyzed condensations is noteworthy.

Conceptual Workflow for pH Buffering:

G reactants Reactants reaction_mixture Reaction Mixture reactants->reaction_mixture base_catalyst Base Catalyst base_catalyst->reaction_mixture aminoethanol_hcl 2-Aminoethanol Hydrochloride (Buffer) aminoethanol_hcl->reaction_mixture Maintains pH product Product reaction_mixture->product

References

Troubleshooting & Optimization

Troubleshooting cross-reactivity with 2-Aminoethanol hydrochloride in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering cross-reactivity issues with 2-Aminoethanol hydrochloride in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in immunoassays?

A1: this compound, also known as ethanolamine (B43304) hydrochloride, is a small primary amine commonly used as a quenching or blocking agent. Its primary application is in assays involving covalent immobilization of proteins (like antibodies or antigens) to a surface, such as a microplate, often through amine coupling chemistry (e.g., using EDC/NHS). After the desired protein is bound, this compound is introduced to react with and deactivate any remaining active esters on the surface. This crucial step prevents the non-specific binding of other proteins later in the assay, which would otherwise lead to high background signals.

Q2: How can this compound, a blocking agent, cause cross-reactivity or interference?

A2: While its purpose is to reduce non-specific binding, residual or improperly washed this compound can paradoxically contribute to assay interference. The potential mechanisms include:

  • Non-Specific Binding: At high concentrations, these small molecules might adsorb to hydrophobic areas on the microplate surface. Detection antibodies could then non-specifically bind to these adsorbed molecules, generating a false-positive signal.[1]

  • Alteration of Surface Charge: The capping of the surface with ethanolamine alters its charge and hydrophilicity. This change could inadvertently promote non-specific interactions with certain assay components.[1]

  • Protein Conformation Changes: Although less common at typical working concentrations, high concentrations of small molecules like ethanolamine could potentially alter the conformation of capture or detection antibodies, affecting their binding affinity.[1]

Q3: What are the initial signs of potential interference from this compound?

A3: The most common indicators of interference include:

  • High background: Elevated signal in wells that should have low or no signal (e.g., blank or negative control wells).

  • Poor precision: High variability between replicate wells.

  • Inconsistent results: Discrepancies in results that do not align with the clinical picture or other experimental data.[2]

  • Non-linear dilution series: A non-linear relationship between sample dilution and the measured analyte concentration.[1][3]

  • Poor spike and recovery: The inability to accurately measure a known amount of analyte "spiked" into a sample matrix.[3]

Troubleshooting Guides

Issue: High Background Signal in the Assay

High background can be a significant issue, masking the true signal from your analyte. If you suspect residual this compound is the culprit, follow this troubleshooting workflow.

G cluster_start Start cluster_wash Washing Protocol Optimization cluster_test Confirmation of Interference cluster_solution Resolution start High Background Signal Observed wash Optimize Washing Protocol - Increase wash volume (300-400 µL/well) - Increase number of washes (5-6 cycles) - Increase soak time (30-60 seconds) start->wash spike Perform Spike and Recovery Experiment wash->spike If background persists dilution Perform Serial Dilution Experiment spike->dilution alternative Test Alternative Quenching Agents (e.g., Glycine, Tris) dilution->alternative If interference is confirmed end_resolved Issue Resolved alternative->end_resolved

Caption: A step-by-step workflow to diagnose and resolve high background caused by potential immunoassay interference.

Confirming Interference: Spike and Recovery & Serial Dilution

If optimizing the washing protocol does not resolve the high background, it is essential to confirm that an interfering substance is present.

1. Spike and Recovery Analysis

This experiment determines if the sample matrix is inhibiting the accurate detection of the analyte. A known amount of analyte is added ("spiked") into the sample, and the percentage of the spiked amount that is detected ("recovered") is calculated.

  • Expected Outcome: An acceptable recovery range is typically 80-120%.[3]

  • Indication of Interference:

    • < 80% Recovery (Negative Interference): Something in the sample is preventing the antibodies from binding to the analyte.

    • > 120% Recovery (Positive Interference): Something is enhancing the signal, possibly due to non-specific binding.

2. Serial Dilution (Linearity of Dilution)

This test helps determine if the interference is concentration-dependent. An interfering substance will often have a reduced effect when diluted.

  • Procedure: A sample is serially diluted, and the concentration of the analyte is measured in each dilution. The measured concentration is then multiplied by the dilution factor.

  • Expected Outcome: The back-calculated concentrations should be consistent across the dilution series.

  • Indication of Interference: If the back-calculated concentrations are not consistent and tend to plateau at higher dilutions, it suggests the presence of an interfering substance that is being diluted out.[1][3]

Data Presentation

The following tables present representative data from troubleshooting experiments.

Table 1: Spike and Recovery Analysis Results

Sample IDEndogenous Level (pg/mL)Spiked Amount (pg/mL)Observed Level (pg/mL)% RecoveryInterpretation
Control050048597%Acceptable
Sample A150500780126%Positive Interference
Sample B20050055070%Negative Interference

Calculation: % Recovery = [(Observed Level - Endogenous Level) / Spiked Amount] * 100

Table 2: Serial Dilution Analysis Results

Dilution FactorMeasured Concentration (pg/mL)Back-Calculated Concentration (pg/mL)
Neat (1:1)12501250
1:27501500
1:44501800
1:82401920
1:161221952

In this example, the non-linearity at lower dilutions suggests a concentration-dependent interference that is mitigated upon further dilution.

Table 3: Comparison of Alternative Quenching Agents

Quenching AgentConcentration & pHAverage Background Signal (OD)Average High-Standard Signal (OD)Signal-to-Noise Ratio
2-Aminoethanol HCl1 M, pH 8.50.4502.1504.8
Glycine1 M, pH 8.50.1202.20018.3
Tris Buffer1 M, pH 8.50.1502.18014.5

This table illustrates how alternative quenching agents can significantly reduce background signal and improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Spike and Recovery Experiment

Objective: To determine if the sample matrix interferes with analyte detection.

Materials:

  • Your complete ELISA kit (capture antibody, detection antibody, standard, etc.)

  • Sample(s) to be tested

  • Assay diluent

  • Microplate reader

Procedure:

  • Prepare a Spiking Solution: Reconstitute the analyte standard to a concentration that is approximately 10 times the desired spike concentration.

  • Prepare Samples:

    • Neat Sample: Aliquot your sample without any additions.

    • Spiked Sample: Add a small volume of the spiking solution to your sample to achieve a final concentration in the middle of your standard curve's range. For example, add 10 µL of a 10x spiking solution to 90 µL of your sample.

    • Control Spike: Add the same volume of the spiking solution to the assay diluent.

  • Run the ELISA: Perform the ELISA according to your standard protocol, including the neat sample, spiked sample, and control spike in your plate layout.

  • Calculate Results:

    • Determine the concentration of the neat sample, spiked sample, and control spike from the standard curve.

    • Calculate the % Recovery using the formula: % Recovery = [(Observed Concentration in Spiked Sample - Concentration in Neat Sample) / Known Spike Concentration] * 100

    • The recovery of the control spike should be between 80-120% to validate the procedure.[3]

Protocol 2: Testing Alternative Quenching Agents

Objective: To identify a quenching agent that minimizes background signal without compromising the specific signal.

Materials:

  • Microplate strips

  • EDC and NHS for surface activation

  • Your capture antibody

  • Alternative quenching agents (e.g., Glycine, Tris-HCl)

  • Your standard ELISA reagents (detection antibody, substrate, etc.)

Procedure:

  • Coat and Activate: Coat a set of microplate strips with your capture antibody and activate the surface using your standard EDC/NHS protocol.

  • Divide and Quench: Divide the activated strips into groups.

    • Group 1 (Control): Quench with 1 M this compound, pH 8.5.

    • Group 2: Quench with 1 M Glycine, pH 8.5.

    • Group 3: Quench with 1 M Tris-HCl, pH 8.5.

    • Incubate all groups for the standard quenching time (e.g., 15-30 minutes at room temperature).

  • Wash: Perform a thorough washing step on all strips.

  • Run a Control Experiment: On each set of quenched strips, run a simple experiment including:

    • Blanks: Wells with only assay buffer.

    • High Standard: Wells with a high concentration of your analyte standard.

  • Develop and Read: Complete the remaining ELISA steps (addition of detection antibody, substrate, and stop solution) and read the plate on a microplate reader.

  • Analyze: Compare the background signal (from blanks) and the specific signal (from the high standard) for each quenching agent. Calculate the signal-to-noise ratio to determine the optimal agent.

Signaling Pathways and Logical Relationships

G cluster_surface Microplate Surface Chemistry cluster_interference Potential Interference Mechanism Carboxyl_Groups Carboxyl Groups on Surface Active_Ester NHS-Ester (Active) Carboxyl_Groups->Active_Ester EDC/NHS Capture_Antibody Capture Antibody Active_Ester->Capture_Antibody Amine Coupling Quenching_Agent 2-Aminoethanol (Quenching Agent) Active_Ester->Quenching_Agent Quenching Deactivated_Surface Deactivated Surface Quenching_Agent->Deactivated_Surface Residual_Ethanolamine Residual 2-Aminoethanol Quenching_Agent->Residual_Ethanolamine Insufficient Washing NonSpecific_Binding Non-Specific Binding of Detection Antibody Residual_Ethanolamine->NonSpecific_Binding False_Positive False Positive Signal NonSpecific_Binding->False_Positive

Caption: Mechanism of amine coupling and potential interference from residual this compound.

For further assistance, please contact our technical support team. It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection, as it can cause skin and eye irritation.[4]

References

How to prevent degradation of 2-Aminoethanol hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Aminoethanol hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound in aqueous solutions is primarily susceptible to three main degradation pathways:

  • Oxidative Degradation: This is often the most significant pathway and can be initiated by dissolved oxygen, trace metal ions (like Cu²⁺ and Fe³⁺), and exposure to light. The ethanolamine (B43304) molecule is prone to oxidation, which can lead to the formation of various degradation products, including glycolaldehyde, glycine, and ammonia.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound. This is a critical consideration for solutions that require heating during preparation or are stored at temperatures above ambient conditions. At high temperatures (e.g., 160°C), significant degradation can occur over several weeks.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. Solutions should be protected from light to minimize this pathway.

Q2: What are the common visual and analytical signs of this compound degradation?

A2: Degradation of your this compound solution can manifest in several ways:

  • Discoloration: The solution may develop a yellow or brown tint, which is often an indicator of oxidative degradation.

  • pH Shift: The formation of acidic or basic byproducts during degradation can cause a noticeable change in the solution's pH.

  • Precipitation: Insoluble degradation products may form, leading to turbidity or the appearance of a precipitate.

  • Appearance of New Peaks in Chromatography: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), new, unidentified peaks will emerge, indicating the presence of degradation products.

  • Loss of Potency: The concentration of the active this compound will decrease over time.

Q3: How can I proactively prevent the degradation of my this compound solution?

A3: Several preventative measures can be taken to enhance the stability of your aqueous this compound solutions:

  • pH Control: Maintaining the pH of the solution within a stable range is crucial. Using a suitable buffer system can help prevent pH-mediated degradation. For instance, the degradation of monoethanolamine has been shown to be pH-sensitive, with optimal stability observed under certain pH conditions.[2]

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) and avoid unnecessary exposure to high temperatures.

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light and prevent photodegradation.

  • Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace dissolved oxygen and minimize oxidative degradation.

  • Use of Antioxidants: Adding antioxidants can help to quench free radicals and inhibit oxidative degradation. Common antioxidants include ascorbic acid and butylated hydroxytoluene (BHT).

  • Use of Chelating Agents: To mitigate the catalytic effect of trace metal ions, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to the solution to sequester these ions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Solution turns yellow/brown Oxidative degradation1. Use an Antioxidant: Add an antioxidant like ascorbic acid (0.01-0.1% w/v) to the solution. 2. Purge with Inert Gas: De-gas the solvent and purge the container headspace with nitrogen or argon. 3. Use a Chelating Agent: Add a chelating agent like EDTA to sequester catalytic metal ions.
Unexpected pH change Formation of acidic or basic degradation products1. Buffer the Solution: Utilize a stable buffer system (e.g., phosphate (B84403) buffer) to maintain the desired pH. 2. Investigate Degradants: Use analytical techniques like HPLC-MS to identify the degradation products and understand the degradation pathway.
Precipitate forms in the solution Formation of insoluble degradation products or a shift in solubility due to pH changes.1. Measure pH: Check if the pH of the solution has shifted outside the optimal solubility range. 2. Filter and Analyze: Filter the solution and analyze both the filtrate and the precipitate to identify the components. 3. Optimize Storage Conditions: Re-evaluate and adjust storage temperature and light exposure.
New peaks appear in HPLC analysis Formation of degradation products1. Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the main compound from all potential degradation products.
Loss of assay/potency Degradation of this compound1. Review Storage and Handling: Verify that the solution has been stored under the recommended conditions (refrigerated, protected from light, etc.). 2. Implement Stabilization Strategies: Incorporate the preventative measures outlined in the FAQs, such as adding antioxidants and using buffers.

Quantitative Data on Degradation

The following tables summarize available quantitative data on the degradation of monoethanolamine (MEA), the parent compound of this compound. This data provides insights into the conditions that can affect the stability of this compound solutions.

Table 1: Effect of pH on the Degradation of Monoethanolamine in a UV/H₂O₂ System

pHDegradation Efficiency (%)
321.99
749.84
976.28
1234.20
Data from a study on monoethanolamine degradation using a UV/H₂O₂ advanced oxidation process.[2]

Table 2: Effect of Temperature on the Thermal Degradation of Monoethanolamine

Temperature (°C)Degradation Rate (mol/L·h)
1204.19 x 10⁻⁴
1401.34 x 10⁻³
Initial degradation rates of a 3 mol/L monoethanolamine solution with a 0.4 mol/mol CO₂ loading.

Table 3: Long-Term Thermal Degradation of Monoethanolamine

Duration (weeks)Temperature (°C)MEA Concentration Reduction (%)
816095
Study on the thermal degradation of monoethanolamine.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in the dark.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines) for an appropriate duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a suitable analytical method like HPLC (see Protocol 3).

Protocol 2: Preparation of a Stabilized this compound Aqueous Solution

This protocol provides a general procedure for preparing a more stable aqueous solution of this compound.

  • Materials:

    • This compound

    • High-purity water (e.g., Milli-Q or equivalent)

    • Suitable buffer (e.g., phosphate or acetate (B1210297) buffer, depending on the desired pH)

    • Antioxidant (e.g., Ascorbic Acid)

    • Chelating agent (e.g., Disodium EDTA)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • De-gas the high-purity water by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.

    • Prepare the desired buffer solution using the de-gassed water.

    • Dissolve the chelating agent (e.g., EDTA, final concentration 0.01-0.05% w/v) in the buffer solution.

    • Dissolve the antioxidant (e.g., ascorbic acid, final concentration 0.01-0.1% w/v) in the solution.

    • Dissolve the this compound in the prepared buffer-antioxidant-chelating agent solution to the final desired concentration.

    • Adjust the final pH if necessary using dilute acid or base.

    • Filter the solution through a 0.22 µm filter into a pre-cleaned amber glass container.

    • Purge the headspace of the container with an inert gas before sealing.

    • Store the solution at 2-8°C.

Protocol 3: Stability-Indicating HPLC Method (Example)

This protocol outlines a starting point for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in water) and Mobile Phase B (e.g., Acetonitrile).

  • Gradient: Start with a high percentage of A and gradually increase B. A starting point could be 5% B for 5 min, then a linear gradient to 95% B over 20 min, hold for 5 min, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as ethanolamine has a weak chromophore, derivatization may be necessary for higher sensitivity).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the sample in the mobile phase's initial conditions.

Visualizations

cluster_main Primary Degradation Pathways of this compound 2-Aminoethanol_Hydrochloride 2-Aminoethanol Hydrochloride Thermal_Degradation Thermal Degradation 2-Aminoethanol_Hydrochloride->Thermal_Degradation High Temperature Photodegradation Photodegradation 2-Aminoethanol_Hydrochloride->Photodegradation UV Light Oxidative_Degradation Oxidative Degradation Degradation_Products Degradation Products (e.g., Glycolaldehyde, Glycine, Ammonia) Oxidative_Degradation->Degradation_Products Thermal_Degradation->Degradation_Products Photodegradation->Degradation_Products cluster_workflow Experimental Workflow for Stability Assessment Prepare_Solution Prepare Aqueous Solution of This compound Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Sample_Collection Collect Samples at Time Points Forced_Degradation->Sample_Collection HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Collection->HPLC_Analysis Data_Analysis Data Analysis: - Identify Degradants - Quantify Degradation HPLC_Analysis->Data_Analysis cluster_prevention Logical Relationships for Preventing Degradation Degradation Degradation of 2-Aminoethanol HCl Preventative_Measures Preventative Measures pH_Control pH Control (Buffering) pH_Control->Preventative_Measures Temp_Control Temperature Control (Refrigeration) Temp_Control->Preventative_Measures Light_Protection Light Protection (Amber Vials) Light_Protection->Preventative_Measures Inert_Atmosphere Inert Atmosphere (N₂ or Ar Purge) Inert_Atmosphere->Preventative_Measures Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Antioxidants->Preventative_Measures Chelating_Agents Add Chelating Agents (e.g., EDTA) Chelating_Agents->Preventative_Measures

References

Optimizing washing protocols to reduce interference from 2-Aminoethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experimental protocols and troubleshooting interference related to 2-Aminoethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in our assays?

This compound, also known as ethanolamine (B43304) hydrochloride, is a small primary amine.[1][2][3] In the context of immunoassays and other biological assays involving surface chemistry, it is most commonly used as a quenching or blocking agent.[1] Its primary function occurs after the covalent immobilization of a protein, such as an antibody or antigen, to a surface like a microplate or sensor chip. This immobilization often utilizes amine-coupling chemistry (e.g., EDC/NHS), which activates carboxyl groups on the surface. The primary amine group of this compound then reacts with and deactivates any remaining active esters on the surface that have not bound to the intended protein.[1][4] This crucial step prevents the non-specific binding of other proteins in subsequent assay steps, which would otherwise lead to high background signals.[1]

Q2: How can this compound, a quenching agent, cause interference and high background signals?

While its purpose is to reduce non-specific binding, residual or inadequately washed this compound can paradoxically contribute to assay interference.[1] Potential mechanisms for this interference include:

  • Non-Specific Binding: At high concentrations, this small molecule might adsorb to unoccupied hydrophobic areas on the microplate surface. Detection antibodies could then non-specifically bind to these adsorbed molecules, generating a false positive signal.[1]

  • Alteration of Surface Charge: The process of capping the surface with ethanolamine alters its charge and hydrophilicity.[1] This change could, in some instances, promote non-specific interactions with certain assay components that would not typically occur.[1]

  • Changes in Protein Conformation: Although less common at typical working concentrations, high concentrations of small molecules like alcohols have the potential to alter protein conformation.[1] If not properly washed away, it could theoretically impact the binding affinity of capture or detection antibodies.[1]

Q3: I am observing higher than expected background in my ELISA. Could residual this compound from my plate coating procedure be the cause?

Yes, this is a distinct possibility.[1] If you are coating microplates using an amine-coupling chemistry (e.g., EDC/NHS) and use this compound as the final quenching agent, insufficient washing after this step could leave residual molecules in the wells, leading to high background.[1]

Troubleshooting Guide: High Background Interference

If you suspect that residual this compound is causing high background in your assay, follow this step-by-step guide to optimize your washing protocol.

Step 1: Initial Assessment and Confirmation

The first step is to determine if the high background is consistent and likely related to a systematic issue like residual quenching agent.

  • Run Controls: Include a "no-analyte" control (blank) and a negative control. If these wells show a high signal, it points towards non-specific binding or interference.[5]

  • Assess Signal-to-Noise Ratio: A poor signal-to-noise ratio, where the background signal is a significant fraction of the positive control signal, is a key indicator of a problem.

Step 2: Optimize the Washing Protocol

Optimizing your washing protocol is the most direct and often the most effective solution to remove residual this compound.[1]

Experimental Protocol: Optimized Washing Procedure

This protocol should be performed after the this compound quenching step.

  • Aspirate Quenching Solution: Completely remove the this compound solution from all wells.

  • Initial Rinse: Immediately add a high volume of wash buffer (e.g., 300-400 µL for a 96-well plate) to each well and then aspirate. This rapid initial rinse helps to remove the bulk of the residual quenching agent.

  • Perform Wash Cycles:

    • Increase the number of wash cycles from the standard 3 to 5 or 6.[1][6]

    • During each cycle, dispense at least 300 µL of wash buffer per well.[1]

    • Incorporate a "soak time" by allowing the wash buffer to sit in the wells for 30-60 seconds during each cycle.[1][7] This can help to dissolve and remove any adsorbed molecules.

  • Final Aspiration: After the last wash cycle, ensure all wash buffer is thoroughly removed by aspirating the wells. You can gently tap the inverted plate on a clean paper towel to remove any remaining droplets.

Data Presentation: Comparison of Washing Protocols

ParameterStandard ProtocolOptimized ProtocolRationale for Change
Wash Buffer Volume 200 µL/well300-400 µL/wellEnsures complete submersion of the well surface for more effective washing.[1]
Number of Washes 3 cycles5-6 cyclesIncreases the dilution factor to more thoroughly remove unbound reagents.[1][6]
Soak Time None30-60 seconds/cycleAllows for diffusion and dissolution of non-specifically bound molecules from the surface.[1][7]
Wash Buffer Additives Standard (e.g., PBS-T)Consider increasing Tween-20 concentration slightly (e.g., 0.05% to 0.1%)The non-ionic surfactant helps to disrupt hydrophobic interactions that may contribute to non-specific binding.[8][9]
Step 3: Evaluate Alternative Quenching Agents

If extensive washing does not resolve the high background, the issue may be a specific interaction of this compound within your particular assay system. In this case, consider using an alternative quenching agent.[1]

Data Presentation: Alternative Quenching Agents

Quenching AgentRecommended Concentration & pHPotential Advantages
Glycine 1 M, pH 8.5A common alternative; its zwitterionic nature may help create a more neutral surface, potentially reducing certain types of non-specific binding.[1]
Tris Buffer 1 M, pH 8.5Widely available and effective as a primary amine buffer for quenching.[1]
Hydroxylamine 50 mM - 1 M, pH 8.5Another option, though less commonly used than ethanolamine or glycine.[1]

Note: Always ensure the pH of your quenching solution is around 8.5 for an efficient reaction with the NHS-esters. A thorough washing protocol is still critical regardless of the quenching agent used.[1]

Visual Guides

Below are diagrams to help visualize the experimental workflows and logical relationships described in this guide.

G cluster_0 Troubleshooting Workflow for High Background A High Background Signal Observed (Low Signal-to-Noise Ratio) B Is residual 2-Aminoethanol hydrochloride suspected? A->B C Optimize Washing Protocol: - Increase wash volume - Increase number of washes - Add soak time B->C Yes D Evaluate Other Causes: - Antibody concentration - Blocking buffer efficacy - Reagent contamination B->D No E Problem Resolved? C->E H End Troubleshooting D->H F Consider Alternative Quenching Agent (e.g., Glycine, Tris) E->F No G Continue with Optimized Protocol E->G Yes F->C G->H

Caption: Troubleshooting workflow for addressing high background signals potentially caused by this compound.

G cluster_1 Amine Coupling and Quenching Process cluster_step1 Step 1: Surface Activation cluster_step2 Step 2: Protein Immobilization cluster_step3 Step 3: Quenching/Blocking cluster_step4 Step 4: Washing Surface Microplate Surface with -COOH groups ActivatedSurface Activated Surface with NHS-esters Surface->ActivatedSurface Add EDC/NHS ImmobilizedProtein Immobilized Protein + Unreacted NHS-esters ActivatedSurface->ImmobilizedProtein Add Capture Protein CaptureProtein Capture Protein (e.g., Antibody) CaptureProtein->ImmobilizedProtein BlockedSurface Fully Blocked Surface ImmobilizedProtein->BlockedSurface Add Quenching Agent Ethanolamine 2-Aminoethanol hydrochloride Ethanolamine->BlockedSurface FinalSurface Ready for Assay BlockedSurface->FinalSurface Optimized Washing

Caption: The role of this compound in the amine coupling and surface blocking workflow.

References

Alternative quenching agents to 2-Aminoethanol hydrochloride in sensitive assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding alternatives to 2-Aminoethanol hydrochloride (Ethanolamine) for quenching reactions in sensitive assays, particularly those involving N-hydroxysuccinimide (NHS) ester chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a quenching agent in amine-coupling reactions?

In amine-coupling chemistry (e.g., using EDC/NHS), a quenching agent is used to deactivate any remaining reactive NHS esters that have not bound to the intended target molecule.[1] This crucial step prevents the non-specific binding of subsequent proteins or other amine-containing molecules in the assay, which would otherwise lead to high background signals and unreliable results.[1] Quenching terminates the reaction and helps to avoid uncontrolled cross-linking that can lead to protein aggregation.[1]

Q2: Why should I consider an alternative to this compound?

While this compound is a small and efficient quenching agent, it can sometimes contribute to assay interference and high background in sensitive systems.[1] Potential issues include non-specific binding of residual ethanolamine (B43304), alteration of the surface charge and hydrophilicity, and potential induction of protein conformational changes at high concentrations.[1]

Q3: What are the most common alternatives to this compound?

Commonly used and effective alternatives include Tris buffer, Glycine, and Hydroxylamine (B1172632).[2] Each has distinct properties and may be preferable in different experimental contexts.

Q4: Are buffers like Tris or Glycine ever incompatible with my assay?

Yes, it is critical to remember that buffers containing primary amines, such as Tris and Glycine, are incompatible during the amine-coupling reaction itself. They will compete with your target molecule for the NHS esters.[3] These reagents should only be introduced after the primary coupling reaction is complete to quench any remaining active esters.[4]

Q5: How does Hydroxylamine differ from primary amine quenchers like Tris or Glycine?

Hydroxylamine specifically cleaves the NHS ester, which regenerates the original carboxyl group on the surface.[1] In contrast, primary amine-containing quenchers like Tris, Glycine, or ethanolamine react with the NHS esters to form a new amide bond, thereby modifying the original carboxyl group.[5]

Troubleshooting Guide

Issue: High background signal after quenching.

High background is a common problem with multiple potential causes. Use the following decision tree to troubleshoot the issue.

G start High Background Signal Detected q1 Was the quenching step performed? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Perform quenching step. Unreacted NHS-esters are likely binding downstream reagents. a1_no->s1 q2 Was washing sufficient after quenching? a1_yes->q2 a2_no No/Unsure q2->a2_no No/Unsure a2_yes Yes q2->a2_yes Yes s2 Increase number and duration of wash steps. Residual quencher or byproducts may be causing interference. a2_no->s2 q3 Are antibody/reagent concentrations optimized? a2_yes->q3 a3_no No/Unsure q3->a3_no No/Unsure a3_yes Yes q3->a3_yes Yes s3 Titrate primary and secondary antibody concentrations. High concentrations can increase non-specific binding. a3_no->s3 q4 Is the blocking step adequate? a3_yes->q4 a4_no No/Unsure q4->a4_no No/Unsure a4_yes Yes q4->a4_yes Yes s4 Optimize blocking buffer type and incubation time. Incomplete blocking leaves sites for non-specific binding. a4_no->s4 s5 Consider testing an alternative quenching agent. The current agent may be causing specific interference in your system. a4_yes->s5

Caption: Troubleshooting flowchart for high background signals.

Issue: Low coupling efficiency or low final signal.

Possible Cause: Hydrolysis of the NHS ester before it can react with your target molecule. The NHS ester is unstable in aqueous solutions.

  • Solution: Perform the coupling reaction promptly after the activation step. Ensure the pH of your coupling buffer is optimal (typically pH 7.2-8.5).[4]

Possible Cause: Use of an incompatible buffer during the coupling step.

  • Solution: Ensure your coupling buffer is free of primary amines (e.g., do not use Tris or Glycine during this step). Recommended buffers include PBS or HEPES.[4]

Issue (Phosphoproteomics): Loss of phosphopeptide signal after quenching.

Possible Cause: Use of Hydroxylamine with vacuum drying.

  • Solution: Studies have shown that vacuum-drying samples in the presence of hydroxylamine can promote the β-elimination of phosphate (B84403) groups from phosphoserine and phosphothreonine. If using hydroxylamine in phosphoproteomics workflows, it is recommended to avoid vacuum drying after quenching and instead proceed with direct desalting after appropriate dilution of the quenched sample.

Data Presentation: Comparison of Quenching Agents

The table below summarizes the properties and key considerations for 2-Aminoethanol and its common alternatives for quenching EDC/NHS reactions.

Feature2-Aminoethanol HClGlycineTris BufferHydroxylamine
Chemical Nature Primary AminePrimary Amine (Zwitterionic)Primary Amine-
Mechanism Modifies carboxylsModifies carboxylsModifies carboxylsRegenerates carboxyls
Typical Concentration 1 M20 mM - 1 M20 mM - 1 M10 mM - 1 M
Typical pH ~8.5~8.5~8.5~8.5
Advantages Small, efficientCommon, zwitterionic nature may reduce non-specific binding.[1]Widely available, effective, stable buffer.[6]Regenerates original carboxyl group.[1]
Potential Issues Can cause high background, alter surface charge.[1]Can be a competitive inhibitor in some biological assays.Can chelate metal ions, potentially inhibiting metalloenzymes.Can degrade phosphoserine/threonine under certain conditions.

Experimental Protocols

Protocol 1: General Workflow for Testing Alternative Quenching Agents

This protocol allows for the direct comparison of different quenching agents to determine the optimal choice for your specific assay.

G cluster_0 Preparation cluster_1 Quenching Comparison cluster_2 Assay & Analysis prep1 Coat & Activate Surface (e.g., microplate with EDC/NHS) prep2 Couple Primary Molecule (e.g., capture antibody) prep1->prep2 quench_a Quench Group A: 1M Ethanolamine, pH 8.5 prep2->quench_a quench_b Quench Group B: 1M Glycine, pH 8.5 prep2->quench_b quench_c Quench Group C: 1M Tris, pH 8.5 prep2->quench_c quench_d Quench Group D: 50mM Hydroxylamine, pH 8.5 prep2->quench_d wash Perform Thorough Wash Step quench_a->wash quench_b->wash quench_c->wash quench_d->wash assay Run Assay (Blanks and High-Control) wash->assay analyze Analyze Results: Compare Background Signal & Signal-to-Noise Ratio assay->analyze

Caption: Workflow for comparing alternative quenching agents.

Methodology:

  • Activation: Activate a carboxylated surface (e.g., microplate wells) using your standard EDC/NHS protocol.

  • Coupling: Incubate with your amine-containing molecule (e.g., capture antibody) for the desired time (typically 1-2 hours at room temperature).

  • Quenching:

    • Divide the activated and coupled surfaces into groups.

    • To each group, add a different quenching solution (see table above for examples).

    • Incubate for 15-30 minutes at room temperature.[7]

  • Washing: Perform a thorough washing step on all groups using your standard assay wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Proceed with your standard blocking protocol to saturate any remaining non-specific binding sites on the surface.

  • Assay: Run a simplified version of your assay. At a minimum, include blank wells (no analyte) and a high-concentration standard or positive control.

  • Analysis: Read the plate and compare the background signal (from blanks) and the signal-to-noise ratio for each quenching agent. Select the agent that provides the lowest background without compromising the specific signal.

Protocol 2: Standard Quenching with Tris or Glycine

  • Following the 2-hour coupling reaction, prepare a 1 M stock solution of either Tris or Glycine. Adjust the pH to ~8.5 with HCl.

  • Add the quenching agent to the reaction mixture to a final concentration of 20-50 mM.[5]

  • Incubate for 15 minutes at room temperature with gentle mixing.[7]

  • Proceed to the washing step to remove excess quenching agent and reaction byproducts.

Protocol 3: Standard Quenching with Hydroxylamine

  • Following the 2-hour coupling reaction, prepare a fresh 1 M stock solution of hydroxylamine hydrochloride. Adjust the pH to ~8.5 with NaOH.

  • Add the hydroxylamine solution to the reaction mixture to a final concentration of 10-50 mM.[5][7]

  • Incubate for 15 minutes at room temperature with gentle mixing.[7]

  • Proceed to the washing step. If working with phosphopeptides, avoid subsequent lyophilization or vacuum-drying steps.

References

Common pitfalls in experiments using 2-Aminoethanol hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Aminoethanol hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound (also known as ethanolamine (B43304) hydrochloride) is the hydrochloride salt of 2-aminoethanol. It is a white to almost white crystalline powder.[1] In research, it is commonly used as a buffering agent, particularly in the alkaline pH range, and as a quenching agent in cross-linking reactions.[2][3]

Q2: What are the key physical and chemical properties of this compound?

Key properties of this compound are summarized in the table below.

PropertyValue
Synonyms Ethanolamine hydrochloride, 2-Hydroxyethylamine hydrochloride, Monoethanolamine hydrochloride[1]
CAS Number 2002-24-6[1]
Molecular Formula C₂H₈ClNO[4]
Molecular Weight 97.54 g/mol [4]
Appearance White to almost white powder or crystals[1]
Melting Point 82-86 °C[1]
pKa (of ethanolamine at 25°C) 9.5[5]
Solubility in Water 200 mg/mL (requires sonication)[2]
Solubility in DMSO 100 mg/mL (requires sonication)[2]

Q3: How should this compound be stored?

This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a dry place. For long-term stability, it is recommended to store it at 4°C.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2]

Troubleshooting Guides

Issue 1: Inaccurate concentration of prepared solutions.

Potential Cause: The hygroscopic nature of this compound can lead to weighing errors. If the compound has absorbed moisture, the actual amount of the chemical weighed will be less than the measured weight.

Solution:

  • Store the compound in a desiccator to minimize moisture absorption.

  • Before weighing, ensure the compound has equilibrated to room temperature to avoid condensation.

  • For highly sensitive experiments, the concentration of the prepared solution can be verified by titration.

Issue 2: pH of the buffer is unstable and drifts over time.

Potential Cause: Alkaline buffers, such as those prepared with ethanolamine, can absorb atmospheric carbon dioxide (CO₂), which leads to a decrease in pH. The pKa of ethanolamine is also temperature-dependent, so fluctuations in temperature can cause pH shifts.

Solution:

  • Prepare fresh buffer for each experiment.

  • Keep buffer solutions in tightly sealed containers when not in use.

  • Calibrate your pH meter at the temperature at which you will be performing your experiment.

  • When preparing the buffer, allow the solution to cool to the working temperature before making final pH adjustments.

Issue 3: High background signal in ELISA or other immunoassays.

Potential Cause: If using this compound as a quenching agent after amine coupling, incomplete washing can leave residual ethanolamine, which may contribute to non-specific binding.

Solution:

  • Optimize Washing Protocol: Increase the number of washing steps (e.g., from 3 to 5-6 cycles) after the quenching step. Increase the volume of wash buffer used and consider introducing a short soak time (30-60 seconds) during each wash.

  • Alternative Quenching Agents: If the issue persists, consider using alternative quenching agents such as glycine (B1666218) or Tris buffer.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution (pH 9.5)

Materials:

  • This compound (MW: 97.54 g/mol )

  • Nuclease-free water

  • Concentrated NaOH solution

  • Calibrated pH meter

  • 0.22 µm filter

Procedure:

  • Dissolve 97.54 g of this compound in 800 mL of nuclease-free water.[3]

  • Stir the solution until the powder is completely dissolved.

  • Slowly add a concentrated NaOH solution to adjust the pH to 9.5. Monitor the pH continuously with a calibrated pH meter.[3]

  • Once the target pH is reached, add nuclease-free water to bring the final volume to 1 L.[3]

  • Sterilize the solution by passing it through a 0.22 µm filter.[3]

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[2][3]

Protocol 2: Optimizing this compound Concentration for Protein Extraction

This protocol provides a framework for determining the optimal concentration of this compound in a lysis buffer for maximizing protein yield.

Materials:

  • 1 M this compound stock solution (pH 9.5)

  • 5 M NaCl stock solution

  • Protease and phosphatase inhibitor cocktails

  • Cultured cells or tissue sample

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Microcentrifuge

Procedure:

  • Prepare a series of lysis buffers: Create a set of lysis buffers with varying concentrations of this compound (e.g., 25, 50, 100, 150, 200 mM) at a constant pH of 9.5. Each buffer should also contain 150 mM NaCl and freshly added protease and phosphatase inhibitors.[3]

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add one of the prepared ice-cold lysis buffers to the cells.

    • Incubate on ice for 30 minutes with occasional gentle vortexing.[3]

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3]

    • Carefully collect the supernatant containing the soluble proteins.

  • Analysis:

    • Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA or Bradford).

    • Analyze the protein profile of each lysate by SDS-PAGE to assess the yield and integrity of the target protein(s).[3]

Quantitative Data

Table 1: pKa of Monoethanolamine at Various Temperatures

Temperature (°C)Temperature (K)pKa
303039.33
353089.19
403139.06
453188.93
503238.80
553288.67
603338.55

Data adapted from a study on the experimental determination of monoethanolamine protonation constant. The pKa values were determined by potentiometric titration.[6]

Visualizations

Buffer_Preparation_Workflow Workflow for Preparing a this compound Buffer cluster_0 Preparation cluster_1 Storage weigh Weigh 2-Aminoethanol Hydrochloride dissolve Dissolve in Deionized Water weigh->dissolve ph_adjust Adjust pH with NaOH or HCl dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust filter Filter Sterilize (0.22 µm) volume_adjust->filter store Store at 4°C (short-term) or -20°C/-80°C (long-term) filter->store

Caption: Workflow for preparing a this compound buffer.

Amine_Coupling_Quenching Amine Coupling and Quenching Workflow cluster_0 Surface Preparation cluster_1 Ligand Immobilization cluster_2 Quenching cluster_3 Final Steps activate Activate Carboxylated Surface with EDC/NHS immobilize Inject Amine-Containing Ligand activate->immobilize quench Inject 1 M 2-Aminoethanol Hydrochloride (pH 8.5) immobilize->quench wash Wash to Remove Unbound Reagents quench->wash ready Surface Ready for Assay wash->ready

Caption: Amine coupling and quenching workflow using this compound.

Troubleshooting_High_Background Troubleshooting High Background in Immunoassays start High Background Observed check_washing Was the washing step after quenching sufficient? start->check_washing increase_washing Increase number and volume of washes. Introduce soak time. check_washing->increase_washing No check_blocking Is the blocking step adequate? check_washing->check_blocking Yes resolved Problem Resolved increase_washing->resolved optimize_blocking Optimize blocking agent and incubation time. check_blocking->optimize_blocking No check_antibody Is the antibody concentration too high? check_blocking->check_antibody Yes optimize_blocking->resolved titrate_antibody Titrate antibody concentration. check_antibody->titrate_antibody Yes consider_alternative Consider alternative quenching agent (e.g., glycine). check_antibody->consider_alternative No titrate_antibody->resolved consider_alternative->resolved

Caption: Troubleshooting flowchart for high background in immunoassays.

References

Technical Support Center: Enhancing the Solubility of 2-Aminoethanol Hydrochloride in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving 2-Aminoethanol hydrochloride in non-aqueous solvent systems.

Understanding the Challenge: The Polarity of this compound

This compound is a polar, organic salt. Its structure, featuring a hydroxyl group and a protonated amine, makes it readily soluble in water but challenging to dissolve in non-aqueous, and particularly non-polar, organic solvents. The principle of "like dissolves like" governs its solubility, meaning it has a higher affinity for polar solvents that can engage in hydrogen bonding and solvate the ionic species.

Frequently Asked Questions (FAQs)

Q1: In which common non-aqueous solvents is this compound known to be soluble?

Quantitative solubility data for this compound in a wide range of non-aqueous solvents is not extensively published. However, based on its chemical properties and available information, its solubility profile is as follows:

  • Dimethyl Sulfoxide (DMSO): It is known to be soluble in DMSO. One source indicates a solubility of 100 mg/mL is achievable with the aid of ultrasonication. It is also described as slightly soluble in DMSO with heating.

  • Alcohols (Methanol, Ethanol, Isopropanol): While the free base, 2-aminoethanol, is soluble in ethanol, the hydrochloride salt's solubility is expected to be lower due to its ionic nature. Generally, amine hydrochlorides exhibit some solubility in polar protic solvents like alcohols. For instance, propylamine (B44156) hydrochloride, a similar small amine salt, is soluble in polar solvents.[1]

  • Other Polar Aprotic Solvents (DMF, Acetonitrile): Solubility in these solvents is expected to be limited but may be enhanced using the techniques described below. Amine hydrohalides can form ion pairs that may associate in less polar solvents.

Q2: I am struggling to dissolve this compound in my chosen non-aqueous solvent. What are the first troubleshooting steps I should take?

When facing solubility challenges, a systematic approach is recommended:

  • Verify Purity: Ensure the purity of both the this compound and the solvent. Impurities can significantly impact solubility.

  • Particle Size Reduction: Grinding the crystalline salt to a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.

  • Apply Energy:

    • Heating: Gently heating the mixture can increase the solubility of many solids. However, be mindful of the compound's stability at elevated temperatures.

    • Agitation: Continuous stirring or vortexing helps to break up solute aggregates and increase interaction with the solvent.

    • Sonication: Using an ultrasonic bath can provide the necessary energy to overcome lattice forces and promote dissolution.

Q3: What advanced techniques can I use to improve the solubility of this compound?

If basic troubleshooting fails, consider the following methods:

  • Co-solvency: This is a powerful technique that involves adding a small amount of a miscible solvent (a "co-solvent") in which the compound is more soluble to the primary solvent. This changes the overall polarity of the solvent system, making it more favorable for the solute.

  • Complexation: Forming an inclusion complex with a host molecule, such as a cyclodextrin (B1172386), can significantly enhance the solubility of a guest molecule like this compound by encapsulating it within a more soluble shell.

Troubleshooting Guides & Experimental Protocols

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various non-aqueous solvents is limited in publicly available literature. The following table provides a summary of known and expected solubility characteristics. Researchers are encouraged to determine the solubility experimentally for their specific systems.

SolventChemical ClassPolarityKnown/Expected Solubility
WaterProticHighHighly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighSoluble (up to 100 mg/mL with sonication)
Methanol (B129727)Polar ProticHighExpected to have some solubility
EthanolPolar ProticHighExpected to have some solubility
IsopropanolPolar ProticMediumExpected to have limited solubility
N,N-Dimethylformamide (DMF)Polar AproticHighExpected to have limited solubility
AcetonitrilePolar AproticHighExpected to have limited solubility
DichloromethaneChlorinatedLowExpected to be poorly soluble
HexaneNon-polarLowExpected to be insoluble

Experimental Protocol: Determining Solubility

This protocol provides a general method for determining the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with caps

  • Vortex mixer

  • Water bath or heating block

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh a small, known amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Add a small, measured volume of the solvent (e.g., 0.1 mL).

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution. If all the solid has dissolved, the solubility is at least 100 mg/mL.

  • If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL, for a total of 0.2 mL) and repeat the vortexing.

  • Continue adding the solvent in a stepwise manner until the solid is completely dissolved. Record the total volume of solvent used.

  • If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), you can gently heat the mixture while stirring. Note if heating improves solubility.

  • Calculate the approximate solubility in mg/mL or g/L.

Experimental Protocol: Co-solvency for Improved Solubility

This protocol outlines the use of a co-solvent to dissolve this compound in a solvent where it has poor solubility.

Materials:

  • This compound

  • Primary non-aqueous solvent (e.g., isopropanol)

  • Co-solvent (a solvent in which the compound is more soluble, e.g., methanol or DMSO)

  • Vials, vortex mixer, and other general lab equipment

Procedure:

  • Attempt to dissolve a known amount of this compound in the primary solvent as described in the solubility determination protocol.

  • If solubility is poor, begin adding the co-solvent dropwise to the suspension while continuously vortexing or stirring.

  • Observe the mixture for any increase in clarity, indicating dissolution.

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Record the final ratio of the primary solvent to the co-solvent. This ratio can be used to prepare a stock solution for your experiment.

Logical Workflow for Co-Solvency

CoSolvencyWorkflow Co-Solvency Experimental Workflow A Start: Undissolved This compound in Primary Solvent B Add small increments of Co-solvent (e.g., 1-5% v/v) A->B C Vortex/Stir vigorously and observe B->C D Is the solid dissolved? C->D E Yes: Record final solvent ratio. Solution is ready. D->E Yes F No: Continue adding Co-solvent D->F No F->B G Consider alternative Co-solvent or method F->G If max co-solvent reached

Caption: A logical workflow for using a co-solvent to dissolve a poorly soluble compound.

Experimental Protocol: Cyclodextrin Complexation for Solubility Enhancement

This protocol describes a general method for forming an inclusion complex with β-cyclodextrin to improve the aqueous solubility of a guest molecule. Given that this compound is hydrophilic, this method may be adapted for non-aqueous systems by selecting an appropriate cyclodextrin derivative and solvent. For hydrophilic guests, the freeze-drying method is often suitable.[2][3]

Materials:

  • This compound ("guest")

  • β-cyclodextrin or a suitable derivative ("host")

  • Deionized water or appropriate non-aqueous solvent

  • Magnetic stirrer and hot plate

  • Freeze-dryer

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin.

  • Dissolution:

    • Dissolve the β-cyclodextrin in the chosen solvent with stirring. Gentle heating may be required to achieve a clear solution.

    • Separately, dissolve the this compound in a minimal amount of the same solvent.

  • Complexation: Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complex formation reaches equilibrium.

  • Isolation (Freeze-Drying):

    • Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).

    • Lyophilize the frozen solution using a freeze-dryer until all the solvent is removed, yielding a solid powder of the inclusion complex.

  • Solubility Testing: Test the solubility of the resulting complex in the desired non-aqueous solvent using the solubility determination protocol.

Signaling Pathway for Cyclodextrin Complexation

CyclodextrinComplexation Cyclodextrin Inclusion Complex Formation cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminoethanol Hydrochloride (Guest) C Dissolve in Solvent A->C B Cyclodextrin (Host) B->C D Mix and Stir (24-48h) C->D E Freeze-Drying D->E F Inclusion Complex (Enhanced Solubility) E->F

Caption: The process of forming a cyclodextrin inclusion complex to enhance solubility.

References

Addressing hygroscopic challenges of 2-Aminoethanol hydrochloride during weighing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of 2-Aminoethanol hydrochloride during weighing procedures.

Troubleshooting Guide

Problem: The weight of this compound is continuously increasing on the analytical balance.

This is a classic sign of moisture absorption from the atmosphere. The following steps will help mitigate this issue.

Immediate Actions:

  • Minimize Exposure: Keep the container of this compound tightly sealed at all times when not in use.[1][2] Only unseal it for the briefest possible moment to extract the sample.

  • Use Appropriate Weighing Vessels: Employ weighing vessels with narrow necks or sealable containers to reduce the surface area exposed to the air.[3]

  • Work Quickly and Efficiently: Prepare everything needed for the weighing process in advance to minimize the time the sample is exposed to the laboratory environment.

Environmental Controls:

  • Monitor and Control Humidity: The ideal relative humidity (RH) for weighing hygroscopic materials is between 40% and 60%.[4] If the RH is too low (below 40%), static electricity can become an issue, leading to erratic readings.[4] If the RH is too high, the rate of moisture absorption will increase.[5]

  • Control Temperature: Maintain a stable laboratory temperature, ideally between 20°C and 25°C.[5] Temperature fluctuations can cause drafts and affect the balance's stability.[6]

  • Eliminate Drafts: Position the analytical balance away from doors, windows, air conditioning vents, and high-traffic areas to avoid air currents that can disturb the reading.[1][7] A draft shield is essential.[1][7]

Alternative Weighing Techniques:

  • Weighing by Difference: This is a highly effective method for hygroscopic substances.[8][9] The detailed protocol is provided in the "Experimental Protocols" section.

  • Use a Glove Box: For highly sensitive measurements, weighing the sample inside a glove box with a controlled, low-humidity atmosphere is the best solution.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a problem when weighing this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[12] this compound is a hygroscopic solid.[1][13][14] When exposed to the atmosphere, it will continuously absorb water, causing its measured weight to increase. This makes it challenging to obtain an accurate and stable weight, which is critical for preparing solutions of a specific concentration and for ensuring the accuracy of experimental results.[12][15][16]

Q2: How can I tell if my this compound has already absorbed a significant amount of moisture?

A2: Visual changes such as clumping or the material appearing "wet" or "melted" are indicators of significant moisture absorption.[11] For a more quantitative assessment, you can perform a moisture content analysis, such as the gravimetric method detailed below or Karl Fischer titration.[5]

Q3: What is the ideal environment for weighing hygroscopic compounds?

A3: The ideal environment is a room with controlled temperature and humidity. Aim for a relative humidity between 40-55% and a stable temperature between 20-25°C.[1][5] The area should be free from drafts and vibrations.[6]

Q4: Can I dry this compound before weighing?

A4: While drying in an oven and cooling in a desiccator can be a method for some hygroscopic substances, it's crucial to ensure that this compound is thermally stable and that the drying process doesn't cause degradation.[10] Always consult the manufacturer's specifications. If you do dry the substance, transfer it to a desiccator to cool to room temperature before weighing to prevent buoyancy effects from a warm sample.[9][16]

Q5: Are there any specific types of weighing containers that are better for hygroscopic materials?

A5: Yes, use containers that minimize air exposure. Glass weighing vessels with stoppers or narrow-necked flasks are preferable to open weighing boats.[3][9] Avoid plastic containers if static electricity is a concern, which is more prevalent in low-humidity environments.[6]

Data Presentation

The following table provides an illustrative example of the potential weight gain of a hygroscopic substance at different relative humidity (RH) levels over a 24-hour period at a constant temperature (25°C). Please note that this is a generalized representation, and the actual rate of moisture absorption for this compound may vary.

Relative Humidity (RH)European Pharmacopoeia ClassificationPotential Weight Gain (%)
< 40%Non-hygroscopic to Slightly hygroscopic< 2%
40% - 60%Slightly hygroscopic to Hygroscopic≥ 0.2% but < 15%
> 60%Hygroscopic to Very hygroscopic≥ 2%
> 80%Very hygroscopic to Deliquescent≥ 15% (may form a liquid)

Classification based on the European Pharmacopoeia guidelines.[7]

Experimental Protocols

Key Experiment: Gravimetric Determination of Moisture Content

This method determines the amount of water in a sample by measuring the weight loss upon drying.

Materials:

  • This compound sample

  • Analytical balance (readable to at least 0.1 mg)

  • Drying oven with temperature control

  • Glass weighing bottle with a stopper

  • Desiccator with a desiccant (e.g., silica (B1680970) gel)

  • Tongs

Methodology:

  • Place the clean, empty weighing bottle with its stopper slightly ajar in the drying oven set to 105°C for at least 1 hour.

  • Using tongs, transfer the weighing bottle and stopper to a desiccator to cool to room temperature (approximately 30 minutes).

  • Once cooled, weigh the empty, dry weighing bottle with its stopper and record the mass (m₁).

  • Add approximately 1-2 g of the this compound sample to the weighing bottle and replace the stopper.

  • Weigh the bottle with the sample and stopper and record the mass (m₂).

  • Place the weighing bottle with the sample in the oven at 105°C. Remove the stopper and place it next to the bottle.

  • Dry the sample for a predetermined period (e.g., 2-3 hours).

  • After the initial drying period, use tongs to replace the stopper, remove the bottle from the oven, and place it in the desiccator to cool to room temperature.

  • Weigh the cooled bottle with the dried sample and stopper, and record the mass (m₃).

  • Repeat the drying cycle (steps 7-9) for 1-hour intervals until the difference between two consecutive weighings is negligible (e.g., < 0.5 mg). This is known as reaching a "constant weight."

  • The final stable mass is recorded as (m₃).

Calculation: The percentage of moisture content is calculated using the following formula:

Moisture Content (%) = [(m₂ - m₃) / (m₂ - m₁)] x 100

Where:

  • m₁ = mass of the empty weighing bottle and stopper

  • m₂ = mass of the weighing bottle, stopper, and sample before drying

  • m₃ = mass of the weighing bottle, stopper, and sample after drying to a constant weight

Key Experiment: Weighing by Difference

This technique minimizes the exposure of the hygroscopic material to the atmosphere during transfer.

Materials:

  • This compound in a sealed container

  • Analytical balance

  • Spatula

  • Receiving vessel (e.g., flask)

Methodology:

  • Place the sealed container of this compound on the analytical balance and record its initial mass (M₁).

  • Remove the container from the balance.

  • Quickly open the container and transfer an approximate amount of the solid into the receiving vessel using a clean spatula.

  • Immediately reseal the container.

  • Place the sealed container back on the same analytical balance and record its final mass (M₂).

  • The mass of the transferred sample (M_sample) is the difference between the initial and final masses of the container.

Calculation: Mass of transferred sample (M_sample) = M₁ - M₂

Mandatory Visualization

Weighing_Troubleshooting_Workflow Troubleshooting Workflow for Weighing this compound start Start: Weighing 2-Aminoethanol Hydrochloride check_weight Is the weight reading stable? start->check_weight unstable_weight Problem: Unstable/Increasing Weight check_weight->unstable_weight No stable_weight Proceed with Experiment check_weight->stable_weight Yes check_environment Check Environmental Conditions (Temp: 20-25°C, RH: 40-60%) unstable_weight->check_environment environment_ok Environment OK? check_environment->environment_ok adjust_environment Adjust HVAC/Dehumidifier. Relocate balance away from drafts. environment_ok->adjust_environment No check_technique Review Weighing Technique environment_ok->check_technique Yes adjust_environment->check_environment technique_ok Using Weighing by Difference? check_technique->technique_ok implement_weighing_by_difference Implement Weighing by Difference Protocol technique_ok->implement_weighing_by_difference No use_glove_box Consider using a glove box for highly sensitive measurements technique_ok->use_glove_box Yes implement_weighing_by_difference->start use_glove_box->stable_weight

Caption: Troubleshooting workflow for weighing hygroscopic compounds.

References

How to handle unexpected results in experiments with 2-Aminoethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminoethanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound, also known as ethanolamine (B43304) hydrochloride, is a white to off-white crystalline powder.[1] It is soluble in water and has a melting point range of approximately 80-88°C.[1][2] As a salt of a weak base (ethanolamine) and a strong acid (hydrochloric acid), its solutions are acidic. It is also known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4]

Data Summary: Physical Properties

PropertyValueCitations
Synonyms Ethanolamine hydrochloride, 2-Hydroxyethylammonium chloride[1][5]
CAS Number 2002-24-6[1]
Molecular Formula C₂H₇NO·HCl[1]
Molecular Weight 97.54 g/mol [1]
Appearance White, crystalline powder[1]
Melting Point 80-88 °C[1]
Storage Room Temperature, in a dry place[1][3]

Q2: How should this compound be handled and stored?

A2: Due to its hygroscopic nature, this compound must be stored in airtight containers to prevent moisture absorption, which can lead to clumping and affect its chemical properties.[3] It is recommended to store it in a cool, dry place and to minimize its exposure to air by opening containers for the shortest time possible.[3] For experiments requiring anhydrous conditions, it may be necessary to dry the compound under vacuum before use.[6] When handling, always use appropriate personal protective equipment (PPE), such as gloves and safety goggles, as it can be an irritant.[2][3]

Q3: What are the common applications of this compound in research?

A3: this compound is a versatile reagent with several applications. It is commonly used as a buffer in biochemical reactions to maintain a stable pH.[7] In immunoassays, such as ELISA, it serves as a quenching or blocking agent to deactivate unreacted esters after covalent immobilization of proteins.[8] Furthermore, it is a precursor in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.[7][9]

Troubleshooting Guide

Q4: My reaction yield is consistently low when using this compound. What could be the cause?

A4: Low reaction yields can stem from several factors. First, consider the purity and integrity of your this compound. Because it is hygroscopic, absorbed moisture can alter its effective concentration and introduce water into sensitive reactions.[3][6]

Troubleshooting Steps for Low Yield:

  • Reagent Quality: Ensure your this compound is dry. If it has clumped, it has likely absorbed moisture.[3] Consider drying it under vacuum before use or using a fresh, unopened container.[6]

  • Reaction Conditions: If the reaction is moisture-sensitive, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Stoichiometry: Inaccurate weighing due to absorbed water can lead to incorrect molar ratios. Always weigh the reagent quickly to minimize air exposure.[3]

  • Side Reactions: Depending on the other reactants, side reactions may be occurring. For example, in reactions with thionyl chloride, the formation of byproducts like 1,2,3-alkyloxathiazolidine-2-oxides can compete with the desired product.[11]

G cluster_workflow Troubleshooting Workflow: Low Reaction Yield start Low Yield Observed check_reagent Check Reagent Quality (Hygroscopic?) start->check_reagent dry_reagent Dry Reagent Under Vacuum Use Fresh Bottle check_reagent->dry_reagent Yes check_conditions Review Reaction Conditions (Anhydrous?) check_reagent->check_conditions No dry_reagent->check_conditions use_inert_atm Use Inert Atmosphere (N2 or Ar) check_conditions->use_inert_atm Yes check_stoichiometry Verify Stoichiometry (Weigh Quickly) check_conditions->check_stoichiometry No use_inert_atm->check_stoichiometry reweigh Re-weigh Reagents Accurately check_stoichiometry->reweigh Unsure analyze_byproducts Analyze for Side Products (e.g., by GC-MS, NMR) check_stoichiometry->analyze_byproducts Confident reweigh->analyze_byproducts optimize Optimize Reaction (Temp., Time, etc.) analyze_byproducts->optimize

Caption: A logical workflow for troubleshooting low reaction yields.

Q5: I am observing high background noise in my immunoassay after using this compound as a blocking agent. How can I resolve this?

A5: High background signal is a common issue in immunoassays and can be caused by several factors, including insufficient washing or non-specific binding.[8] While this compound is an effective quenching agent, residual amounts can sometimes interfere with the assay.[8]

Troubleshooting Steps for High Background:

  • Optimize Washing: This is the most effective first step. Increase the number of washing steps, the volume of wash buffer (e.g., 300-400 µL per well), and the soaking time during washes.[8]

  • Check Buffer pH: Ensure the pH of your this compound solution is appropriate for quenching (typically around 8.5).[8]

  • Evaluate Alternative Quenching Agents: If extensive washing doesn't solve the issue, consider using alternative primary amine-containing molecules.[8]

Alternative Quenching Agents

ReagentConcentration & pHNotesCitations
Glycine 1 M, pH 8.5A common alternative; its zwitterionic nature may reduce non-specific binding.[8]
Tris Buffer 1 M, pH 8.5Widely available and effective as a quenching agent.[8]
Lysine 1 M, pH 8.5Can also be used; provides a primary amine for quenching.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct synthesis of this compound via the neutralization of ethanolamine with hydrochloric acid.[9]

Materials:

  • Ethanolamine (≥99.0%)

  • Concentrated Hydrochloric Acid (36% w/w)

  • Toluene (B28343) (for azeotropic distillation)

  • Three-necked round-bottom flask, magnetic stirrer, dropping funnel, thermometer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, place 15.0 g of ethanolamine.[9][12]

  • Acid Addition: While stirring, slowly add 27.0 g of 36% concentrated hydrochloric acid dropwise using the dropping funnel. The reaction is exothermic; maintain the temperature below 40°C, using an ice bath if necessary.[9][12]

  • pH Adjustment: After the addition is complete, continue stirring for approximately 20 minutes. Check the pH to ensure it is acidic (around 2).[12]

  • Solvent Removal: Concentrate the resulting solution under reduced pressure with a rotary evaporator to remove the majority of the water.[9][12]

  • Azeotropic Distillation: Add a small amount of toluene to the flask and continue evaporation to azeotropically remove residual water until a solid product forms.[12]

  • Product Isolation: Cool the flask rapidly to crystallize the product. The result should be a slightly light brown or white solid.[12] The yield is typically high (around 99%).[12]

G Synthesis Reaction of this compound reagent1 Ethanolamine (H₂NCH₂CH₂OH) product This compound ([H₃N⁺CH₂CH₂OH]Cl⁻) reagent1->product + reagent2 Hydrochloric Acid (HCl) reagent2->product

Caption: The acid-base neutralization reaction for synthesis.

Protocol 2: Use of this compound for Quenching in an Immunoassay

This protocol outlines the general steps for using this compound to block excess reactive sites on a surface (e.g., a microplate) activated with EDC/NHS chemistry.

Materials:

  • EDC/NHS activated microplate or sensor surface

  • This compound solution (1 M, pH adjusted to 8.5 with NaOH)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Surface Activation: Follow your standard protocol for activating carboxyl groups on the surface using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Protein Immobilization: Incubate the activated surface with your antibody or antigen solution for the desired time.

  • Quenching Step: After removing the protein solution, immediately add the 1 M this compound solution (pH 8.5) to all wells. Ensure the entire surface is covered.

  • Incubation: Incubate for a sufficient time (e.g., 10-30 minutes) at room temperature to allow the primary amine of the ethanolamine to react with and deactivate any remaining NHS-esters.[8]

  • Washing: Aspirate the quenching solution and wash the plate thoroughly with wash buffer. Perform at least 3-5 wash cycles to remove all residual quenching agent and non-covalently bound molecules.[8]

  • Proceed with Assay: The plate is now blocked and ready for the subsequent steps of your immunoassay (e.g., adding samples, detection antibodies).

References

Minimizing non-specific binding caused by 2-Aminoethanol hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding (NSB) in their assays, with a particular focus on the role of 2-Aminoethanol hydrochloride (ethanolamine hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in assays?

A1: Non-specific binding refers to the binding of assay components, such as primary or secondary antibodies, to unintended proteins or surfaces rather than the specific target of interest.[1] This can lead to high background signals, which obscure the true signal from the analyte, reduce assay sensitivity, and can result in false-positive results.[2][3][4]

Q2: What is the primary role of this compound in immunoassays?

A2: this compound, also known as ethanolamine (B43304) hydrochloride, is most commonly used as a quenching or blocking agent after the covalent immobilization of a capture molecule (like an antibody) to a surface, such as an NHS-ester coated microplate.[2][5] Its primary amine group reacts with and deactivates any remaining reactive groups on the surface, preventing them from non-specifically binding to other proteins added later in the assay.[2][5]

Q3: Can this compound itself cause non-specific binding?

A3: While its primary role is to prevent NSB from the assay surface, this compound can potentially contribute to NSB under certain conditions. It has a pKa of approximately 9.5, meaning it is positively charged at physiological pH. This positive charge could lead to electrostatic interactions with negatively charged proteins or assay surfaces, resulting in increased background.

Q4: What are the common causes of high background or non-specific binding in assays?

A4: High background can stem from several factors:

  • Incomplete blocking: Unoccupied sites on the assay surface can bind detection antibodies non-specifically.[2][5]

  • Suboptimal blocking agent: The chosen blocking agent (e.g., BSA, milk) may be ineffective or cross-react with assay components.[2]

  • Insufficient washing: Inadequate removal of unbound reagents is a common cause of high background.[2][3]

  • High antibody concentration: Using too much primary or secondary antibody can increase the likelihood of non-specific interactions.[2]

  • Remaining reactive groups: After covalent immobilization, unquenched reactive sites on the surface can capture proteins non-specifically.[2]

  • Hydrophobic and ionic interactions: Proteins can non-specifically adhere to surfaces due to hydrophobic or electrostatic forces.[6]

Q5: How can I troubleshoot high background when using this compound for quenching?

A5: If you suspect issues with your ethanolamine quenching step, consider the following:

  • Ensure complete quenching: Make sure the concentration (typically 1M) and incubation time (30-60 minutes) are sufficient to block all reactive sites.[2]

  • Optimize pH: The quenching buffer with this compound is typically prepared at a pH of 8.5.[2] Ensure your pH is correct for efficient reaction.

  • Thorough washing: After quenching, wash the plate extensively to remove any excess, unbound ethanolamine that could interfere with subsequent steps.[2]

Troubleshooting Guides

Guide 1: Troubleshooting High Background Signal

This guide provides a systematic approach to identifying and resolving the root cause of high background signals in your assay.

Problem: High and uniform background across the plate.

Potential Cause Recommended Solution
Ineffective Blocking 1. Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercially available protein-free blockers.[7][8][9] The optimal blocker is assay-dependent.[7] 2. Increase Concentration/Incubation Time: Increase the concentration of your blocking agent (e.g., 1-5% BSA) and/or extend the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4]
Insufficient Washing 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5).[4] 2. Add Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help disrupt non-specific interactions.[3] 3. Increase Wash Volume and Vigor: Ensure each well is completely filled and aspirated during each wash. Increase the soaking time for each wash.[2]
Antibody Concentration Too High 1. Titrate Antibodies: Perform a titration (serial dilution) of both your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[2]
Cross-Reactivity 1. Run Controls: Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[4] 2. Pre-adsorbed Secondary Antibodies: Use secondary antibodies that have been pre-adsorbed against immunoglobulins from the sample species to reduce cross-reactivity.
Contamination of Reagents 1. Use Fresh Solutions: Prepare fresh buffers and reagent solutions. Ensure your substrate has not degraded (e.g., TMB should be colorless).[7] 2. Filter Reagents: Filter any reagents that may have precipitates.
Guide 2: Issues Related to this compound Usage

This guide focuses on problems that may arise when using this compound in your assay.

Problem Potential Cause Recommended Solution
High Background After Covalent Immobilization Incomplete Quenching of Reactive Surface: Remaining active groups (e.g., NHS-esters) are binding detection reagents.1. Verify Quenching Protocol: Ensure you are using 1M this compound, pH 8.5, for at least 30-60 minutes at room temperature.[2] 2. Fresh Quenching Solution: Prepare the this compound solution fresh, as its effectiveness can decrease over time.
Low Specific Signal Masking of Epitopes: While less common with small molecules like ethanolamine, it's a possibility.1. Optimize Immobilization: Ensure the concentration of your capture antibody is optimal to avoid excessive crowding on the surface. 2. Alternative Quenching Agent: In rare cases, you could test another small amine-containing molecule like Tris buffer for quenching.
Poor Reproducibility Inconsistent Quenching: Variations in incubation time, temperature, or solution preparation.1. Standardize Protocol: Strictly adhere to a standardized protocol for the quenching step. 2. Use High-Quality Reagents: Ensure the purity of your this compound.

Data Presentation

Table 1: Comparison of Common Blocking Agents

This table summarizes the effectiveness of various blocking agents in reducing non-specific binding. The effectiveness can be assay-dependent.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1 - 5%Widely used, relatively inexpensive.Can have lot-to-lot variability; not recommended for assays with biotin-avidin systems due to potential biotin (B1667282) contamination.
Non-fat Dry Milk 0.1 - 5%Inexpensive and effective for many applications.Contains phosphoproteins, which can interfere with assays detecting phosphoproteins. May also contain biotin.
Casein 0.1 - 1%Often more effective than BSA at reducing background.[3][8]Can mask some epitopes.
Fish Gelatin 0.1 - 1%Less cross-reactivity with mammalian antibodies compared to BSA or milk.May be less effective at blocking than other agents in some assays.[7]
Protein-Free Blockers Varies by manufacturerNo risk of cross-reactivity with protein-based assay components. Good for lot-to-lot consistency.Can be more expensive.
2-Aminoethanol HCl (as a quencher) 1 MSpecifically blocks reactive groups on chemically activated surfaces.[2]Not a general blocking agent for passive adsorption surfaces.

Experimental Protocols

Protocol 1: Covalent Immobilization and Quenching with this compound

This protocol describes the use of this compound to block remaining active groups after the covalent immobilization of a capture protein on an amine-reactive plate (e.g., NHS-ester coated).

Materials:

  • Amine-reactive microplate

  • Capture protein (antibody or antigen) in a suitable coupling buffer (e.g., PBS, pH 7.4)

  • This compound

  • Deionized water

  • NaOH for pH adjustment

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Reagent Preparation:

    • 1 M this compound, pH 8.5 (Quenching Buffer): Dissolve 9.75 g of this compound in 80 mL of deionized water. Adjust the pH to 8.5 using NaOH. Bring the final volume to 100 mL with deionized water.[2]

  • Immobilization of Capture Protein:

    • Dilute the capture protein to the desired concentration in the coupling buffer.

    • Add 100 µL of the diluted capture protein to each well of the amine-reactive microplate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer to remove unbound capture protein.[2]

  • This compound Quenching:

    • Add 200 µL/well of the 1 M this compound, pH 8.5 quenching buffer.

    • Incubate for 30-60 minutes at room temperature.[2] This step deactivates all remaining reactive sites on the surface.

  • Final Washing:

    • Aspirate the quenching buffer.

    • Wash the plate 3-5 times with 200 µL/well of Wash Buffer.[2]

    • The plate is now ready for the subsequent assay steps (e.g., addition of a standard blocking buffer like BSA or casein, followed by sample addition).

Protocol 2: Evaluating the Effectiveness of Different Blocking Buffers

This protocol allows for the empirical determination of the best blocking agent for your specific assay.

Procedure:

  • Plate Coating: Coat the wells of a microplate with your antigen or capture antibody as you normally would. Wash the wells.

  • Blocking:

    • Divide the plate into sections, with each section to be treated with a different blocking buffer (e.g., 1% BSA, 5% BSA, 1% Casein, 5% Non-fat Dry Milk, a commercial protein-free blocker).

    • Include a "no block" control section.

    • Add 200 µL of the respective blocking buffers to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash all wells according to your standard protocol.

  • Negative Control Incubation: Add your detection antibody (e.g., HRP-conjugated secondary antibody) diluted in a buffer without any primary antibody to all wells. This will measure the amount of non-specific binding of the detection antibody to the blocked surface.

  • Washing: Wash all wells thoroughly.

  • Detection: Add the substrate (e.g., TMB) and incubate. Stop the reaction and read the absorbance.

  • Analysis: Compare the absorbance values for the different blocking agents. The most effective blocking agent will result in the lowest background signal.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Immunoassay Steps p1 Immobilize Capture Antibody on Amine-Reactive Plate p2 Wash to Remove Unbound Antibody p1->p2 p3 Quench with 1M Ethanolamine HCl, pH 8.5 p2->p3 p4 Wash to Remove Excess Ethanolamine p3->p4 a1 Block with Protein-Based Blocker (e.g., BSA, Casein) p4->a1 Plate is Ready for Assay a2 Add Sample/Analyte a1->a2 a3 Wash a2->a3 a4 Add Primary Antibody a3->a4 a5 Wash a4->a5 a6 Add Secondary Antibody a5->a6 a7 Wash a6->a7 a8 Add Substrate & Detect a7->a8

Caption: Workflow for an immunoassay using covalent immobilization and ethanolamine quenching.

troubleshooting_logic cluster_covalent Covalent Surface Issues cluster_general General NSB Issues start High Background Signal Detected q1 Is the surface covalently activated? start->q1 c1 Optimize Ethanolamine Quenching Step (Concentration, Time, pH) q1->c1 Yes g1 Optimize Blocking Agent (Type, Concentration) q1->g1 No c2 Ensure Thorough Washing Post-Quenching c1->c2 c2->g1 g2 Increase Wash Steps and/or Add Detergent g1->g2 g3 Titrate Antibody Concentrations g2->g3 end Signal-to-Noise Ratio Improved g3->end

Caption: Logic diagram for troubleshooting high background signals.

References

Validation & Comparative

A Head-to-Head Battle of the Buffers: 2-Aminoethanol Hydrochloride vs. Tris for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a foundational step for any experiment involving proteins. The buffer's primary role is to maintain a stable pH, but its components can also significantly influence protein stability, activity, and interaction with other molecules. While Tris (tris(hydroxymethyl)aminomethane) buffer has long been a laboratory staple, 2-Aminoethanol hydrochloride presents a viable alternative, particularly in specific applications. This guide provides an objective, data-driven comparison of these two buffering agents to aid in making an informed decision for your protein studies.

Physicochemical Properties: A Tale of Two Amines

The buffering capacity of a solution is dictated by the pKa of the buffering agent, which should ideally be close to the desired experimental pH. Tris, with a pKa of approximately 8.1 at 25°C, is effective in the physiologically relevant pH range of 7.0 to 9.0. In contrast, 2-Aminoethanol has a higher pKa of around 9.5, making its hydrochloride salt suitable for applications requiring a more alkaline environment, generally in the pH range of 8.5 to 10.5.[1]

A critical consideration is the temperature sensitivity of the buffer's pKa. Tris is well-known for its significant temperature-dependent pH shift, with its pKa decreasing by about 0.028 to 0.031 units for every 1°C increase in temperature.[2][3][4] This means a Tris buffer prepared at room temperature will have a different pH at 4°C or 37°C, a factor that must be accounted for in temperature-sensitive experiments. While less documented, 2-Aminoethanol, as a primary amine, is also expected to exhibit temperature-dependent pH changes.

FeatureThis compoundTris
Chemical Formula C₂H₈ClNOC₄H₁₁NO₃
pKa (25°C) ~9.5~8.1[5]
Effective pH Range 8.5 - 10.57.0 - 9.0[5]
Temperature Dependence of pKa (ΔpKa/°C) Data not readily available, but expected for a primary amine~ -0.028 to -0.031[2][3][4]
Molecular Weight 97.54 g/mol 121.14 g/mol

Impact on Protein Stability and Aggregation

The choice of buffer can have a profound impact on protein stability and the propensity for aggregation. Buffer ions can interact with the protein surface, modulating electrostatic interactions and potentially altering the protein's conformation.

Studies have shown that different buffers can lead to varying rates of protein aggregation. For instance, interferon-tau was observed to aggregate more slowly in Tris buffer compared to phosphate (B84403) buffer.[6] While direct comparative studies on this compound's effect on aggregation are scarce, its constituent ions, ethanolamine (B43304) and chloride, could potentially influence protein stability. The sulfate (B86663) ion, a relative of the chloride ion in the Hofmeister series, is generally considered a "kosmotrope" that can stabilize proteins.[7] However, the overall effect is protein-specific and must be determined empirically.

Factors such as ionic strength and the presence of additives also play a crucial role in preventing aggregation.[8][9] When comparing buffers, it is essential to maintain consistent ionic strength to isolate the effect of the buffer species itself.

Performance in Enzyme Kinetics Assays

The buffer system is a critical component of any enzyme kinetics assay, as it must maintain a stable pH at which the enzyme is optimally active.[10] The chemical nature of the buffer components can also directly influence enzymatic activity. The primary amine in Tris has been reported to interfere with some enzymatic reactions, particularly those involving metalloenzymes.[11]

While specific data on enzyme kinetics in this compound buffer is limited, its primary amine structure suggests a potential for similar interactions. Therefore, for any new enzyme-buffer combination, it is crucial to perform control experiments to ensure the buffer itself is not acting as an inhibitor or activator.[12] The optimal buffer for a particular enzyme must be determined experimentally by comparing key kinetic parameters (K_m and V_max) in different buffer systems.

ParameterThis compoundTris
Protein Stability Limited direct data; potential for stabilization depending on the protein.Can stabilize proteins; effect is protein-dependent.[6]
Protein Aggregation Limited direct data; requires empirical evaluation.Generally provides better protection against aggregation than phosphate buffer for some proteins.[6]
Enzyme Kinetics Potential for interference due to primary amine, similar to Tris.Can interfere with some enzyme assays, particularly those with metalloenzymes.[11]
Assay Interference Potential for interference in assays sensitive to primary amines.Known to interfere with Lowry and some dye-based protein assays.

Experimental Protocols

To facilitate a direct comparison between this compound and Tris buffer for your specific protein of interest, detailed experimental protocols are provided below.

Protocol 1: Buffer Preparation

Objective: To prepare stock solutions of this compound and Tris buffer at the same concentration and pH.

Materials:

  • This compound

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Hydrochloric acid (HCl), concentrated

  • High-purity water

  • Calibrated pH meter

Methodology:

  • 1 M Tris-HCl Stock (pH 8.0 at 25°C):

    • Dissolve 121.14 g of Tris base in 800 mL of high-purity water.

    • While stirring, slowly add concentrated HCl to adjust the pH to 8.0.

    • Bring the final volume to 1 L with high-purity water.

    • Sterilize by autoclaving or filtration through a 0.22 µm filter.

  • 1 M 2-Aminoethanol-HCl Stock (pH 9.5 at 25°C):

    • In a fume hood, dissolve 97.54 g of this compound in 800 mL of high-purity water.

    • While stirring, slowly add concentrated HCl to adjust the pH to 9.5.

    • Bring the final volume to 1 L with high-purity water.

    • Sterilize by filtration through a 0.22 µm filter.

  • Working Solutions: Prepare working concentrations (e.g., 50 mM) by diluting the stock solutions in high-purity water and re-adjusting the pH to the desired value for your experiment at the intended experimental temperature.

G cluster_0 Buffer Preparation Workflow Weigh_Solute Weigh Solute Dissolve Dissolve in Water Weigh_Solute->Dissolve Adjust_pH Adjust pH with HCl Dissolve->Adjust_pH Final_Volume Bring to Final Volume Adjust_pH->Final_Volume Sterilize Sterilize Final_Volume->Sterilize Store Store at 4°C Sterilize->Store

Caption: Workflow for preparing buffer solutions.

Protocol 2: Protein Thermal Stability Assay (Differential Scanning Fluorimetry)

Objective: To compare the effect of this compound and Tris buffer on the thermal stability of a protein.

Materials:

  • Purified protein of interest

  • 2-Aminoethanol-HCl working buffer (e.g., 50 mM, pH 9.0)

  • Tris-HCl working buffer (e.g., 50 mM, pH 8.0)

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Real-time PCR instrument

  • 96-well PCR plates

Methodology:

  • Prepare a master mix for each buffer condition containing the protein at a final concentration of 2 µM and SYPRO Orange at a final concentration of 5x.

  • Aliquot 20 µL of each master mix into replicate wells of a 96-well PCR plate.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5°C per minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. A higher T_m indicates greater protein stability.

G cluster_1 Thermal Stability Assay Workflow Prepare_Mix Prepare Protein + Dye in each Buffer Aliquot Aliquot to 96-well Plate Prepare_Mix->Aliquot Run_qPCR Run Melt Curve in Real-Time PCR Aliquot->Run_qPCR Analyze_Data Determine Tm Run_qPCR->Analyze_Data Compare_Tm Compare Tm values Analyze_Data->Compare_Tm G cluster_2 Enzyme Kinetics Workflow Prepare_Reagents Prepare Substrate Series in each Buffer Setup_Reaction Set up Reactions Prepare_Reagents->Setup_Reaction Measure_Velocity Measure Initial Velocity (V₀) Setup_Reaction->Measure_Velocity Plot_Data Plot V₀ vs. [Substrate] Measure_Velocity->Plot_Data Determine_Parameters Determine Km and Vmax Plot_Data->Determine_Parameters Compare Compare Parameters Determine_Parameters->Compare

References

Validation of experimental results obtained using 2-Aminoethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Aminoethanol hydrochloride (also known as Ethanolamine hydrochloride) as a biological buffer against commonly used alternatives such as Tris (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). The information presented is supported by established experimental protocols and illustrative data to aid in the selection of the most appropriate buffering system for your research needs.

Physicochemical Properties and Applications

This compound is a primary amine with a pKa of approximately 9.5. This property makes it a suitable buffer for applications requiring a stable alkaline pH, generally in the range of 8.5 to 10.5.[1] While Tris and HEPES are staples in molecular biology and cell culture due to their buffering capacity in the physiological pH range (7.0-9.0 for Tris and 7.2-8.2 for HEPES), this compound offers a viable alternative for specific applications where a higher pH is advantageous.[1][2] Such applications can include the extraction and stabilization of membrane proteins or specific enzyme assays that exhibit optimal activity in alkaline conditions.[1]

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and performance of this compound in comparison to Tris-HCl and HEPES buffers. The experimental data presented is based on established validation protocols.

Table 1: Physicochemical Properties of Common Biological Buffers

FeatureThis compoundTris-HClHEPES
pKa (at 25°C) ~9.5~8.1~7.5
Effective pH Range 8.5 - 10.5[1]7.0 - 9.0[1][2]7.2 - 8.2[2]
Temperature Sensitivity of pH (ΔpKa/°C) Moderate (Expected)High (-0.028)Low (-0.014)
Primary Amine YesYesNo
Common Applications Alkaline buffering, membrane protein studies[1]General protein extraction, electrophoresis[1][2]Cell culture, enzyme assays[2]

Table 2: Performance in Protein Extraction from Mammalian Cells

Parameter2-Aminoethanol HCl (50 mM, pH 9.0)Tris-HCl (50 mM, pH 7.5)HEPES (50 mM, pH 7.5)
Total Protein Yield (mg/mL) 1.8 ± 0.22.5 ± 0.32.3 ± 0.2
Target Protein Purity (%) 85 ± 590 ± 488 ± 5
Enzyme Activity Retention (%) 75 ± 795 ± 392 ± 4

Table 3: Effect on Protein Thermal Stability (Determined by DSF)

BufferProteinMelting Temperature (Tm) in °C
2-Aminoethanol HCl (50 mM, pH 9.0)Lysozyme (B549824)68.5
Tris-HCl (50 mM, pH 7.5)Lysozyme72.1
HEPES (50 mM, pH 7.5)Lysozyme71.5
Phosphate Buffered Saline (PBS, pH 7.4)Lysozyme70.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Preparation and Validation of Buffer Solutions
  • Preparation: To prepare a 1 M stock solution of this compound buffer, dissolve 97.54 g of this compound in 800 mL of deionized water. Adjust the pH to the desired value (e.g., 9.0) using a concentrated solution of NaOH or HCl. Bring the final volume to 1 L with deionized water.

  • Validation:

    • Buffering Capacity Measurement: Prepare a 50 mM working solution of the buffer. Titrate with 0.1 M HCl and 0.1 M NaOH, monitoring the pH continuously with a calibrated pH meter. Plot the pH versus the volume of acid or base added to determine the buffering range.

    • Temperature Sensitivity: Measure the pH of the 50 mM buffer solution at various temperatures (e.g., 4°C, 25°C, 37°C) to determine the change in pKa per degree Celsius.

Protocol 2: Comparative Protein Extraction
  • Cell Lysis: Wash cultured mammalian cells (e.g., HEK293T) with ice-cold PBS. Lyse the cells in one of the following ice-cold lysis buffers supplemented with protease inhibitors:

    • Buffer A: 50 mM 2-Aminoethanol HCl, pH 9.0, 150 mM NaCl, 1% Triton X-100.

    • Buffer B: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100.

    • Buffer C: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1% Triton X-100.

  • Extraction: Incubate the cell lysates on ice for 30 minutes with gentle agitation. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Analysis:

    • Protein Yield: Determine the total protein concentration in the supernatant using a Bradford or BCA protein assay.

    • Purity: Analyze the protein profile of the lysates by SDS-PAGE and Coomassie blue staining. Assess the purity of a target protein by densitometry.

    • Enzyme Activity: If applicable, measure the activity of a specific endogenous enzyme in the lysates to assess the retention of biological function.

Protocol 3: Differential Scanning Fluorimetry (DSF) for Protein Stability
  • Sample Preparation: Prepare a solution of the protein of interest (e.g., lysozyme at 0.1 mg/mL) in each of the test buffers (2-Aminoethanol HCl, Tris-HCl, HEPES, and PBS). Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the transition in the resulting melting curve is the melting temperature (Tm) of the protein in that buffer. A higher Tm indicates greater thermal stability.

Mandatory Visualization

Signaling Pathway Considerations

While direct modulation of specific signaling pathways by this compound as a buffer component is not well-documented, the "ethanol" moiety raises considerations. Ethanol (B145695) is known to modulate various intracellular signaling cascades, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][4] Researchers should be aware of these potential off-target effects, especially in sensitive cell signaling studies.

G cluster_0 Potential Ethanol-Modulated Pathways Ethanol Ethanol Moiety GPCR G-Protein Coupled Receptors Ethanol->GPCR modulates AC Adenylyl Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC PKC->CellularResponse

Potential signaling pathways modulated by ethanol.

Experimental Workflow

The following diagram illustrates a typical workflow for validating a new buffer system like this compound for a specific application.

G cluster_1 Buffer Validation Workflow start Define Experimental Requirements (pH, Temp.) prep Prepare Buffer Stock Solutions start->prep validate Physicochemical Validation (pKa, Temp. Sensitivity) prep->validate application Application-Specific Testing (e.g., Protein Extraction, Enzyme Assay) validate->application compare Compare Performance with Standard Buffers application->compare analyze Analyze Data (Yield, Purity, Activity, Stability) compare->analyze select Select Optimal Buffer System analyze->select

Workflow for buffer validation.

Logical Relationships in Buffer Selection

The choice of a buffer is a critical decision that depends on several factors. This diagram outlines the logical considerations for selecting an appropriate buffer.

G cluster_2 Buffer Selection Logic req_ph Required pH Range? phys_ph Physiological pH (7.0-8.0)? req_ph->phys_ph Yes alk_ph Alkaline pH (>8.5)? req_ph->alk_ph No temp_sens Temperature Sensitive Assay? phys_ph->temp_sens Yes use_tris Use Tris-HCl phys_ph->use_tris No use_etoh Consider 2-Aminoethanol HCl alk_ph->use_etoh use_hepes Use HEPES temp_sens->use_hepes Yes temp_sens->use_tris No

Decision tree for buffer selection.

References

A Comparative Analysis of Amine Solvents for CO2 Capture: Monoethanolamine vs. 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and viability of selected amine solvents in carbon dioxide capture processes.

The escalating concentration of atmospheric carbon dioxide (CO2) is a significant driver of climate change, necessitating the development of effective carbon capture technologies. Amine scrubbing, a method involving the chemical absorption of CO2 into an amine-based solvent, is a mature and widely deployed technology for post-combustion CO2 capture.[1] The choice of amine solvent is critical to the efficiency, cost-effectiveness, and environmental impact of this process. This guide provides a comparative analysis of the benchmark solvent, monoethanolamine (MEA), and explores the suitability of 2-Aminoethanol hydrochloride for CO2 capture applications, supported by available data and established experimental protocols.

Unsuitability of this compound for CO2 Capture

A thorough review of the scientific literature reveals a notable absence of experimental data on the use of this compound as a primary solvent for CO2 capture. This is likely attributable to its chemical nature. This compound is the salt of a weak base (monoethanolamine) and a strong acid (hydrochloric acid).[2] In an aqueous solution, the amine group is protonated, rendering it non-nucleophilic and thus unable to directly react with the acidic CO2 molecule in the conventional mechanism of chemical absorption.[3] While it is mentioned that ethanolamine (B43304) hydrochloride can react with acid gases, this is likely in a different context than the reversible absorption/desorption cycle required for industrial CO2 capture.[4] The primary applications of this compound are in chemical synthesis and as a buffering agent.[4]

The fundamental requirement for an effective amine solvent in this process is its basicity, which allows it to readily capture CO2 and then release it under elevated temperatures for regeneration.[1] The protonated amine in this compound lacks this essential characteristic.

Monoethanolamine (MEA): The Industry Benchmark

Monoethanolamine (MEA) is a primary amine that has been the cornerstone of industrial CO2 capture for decades.[5] Its widespread use is due to its high reactivity with CO2, relatively low cost, and high water solubility.[6][7] Typically, a 30% aqueous solution of MEA is used in commercial applications.[8][9] However, MEA also presents several drawbacks, including a high energy requirement for regeneration, significant solvent degradation, and corrosivity (B1173158) to equipment.[10][11]

Performance Comparison

Due to the lack of data for this compound, a direct comparison is not feasible. Instead, we present the performance data for the industry-standard Monoethanolamine (MEA) to serve as a baseline for evaluating other potential amine solvents.

Performance MetricMonoethanolamine (MEA)
CO2 Absorption Capacity ~0.5 mol CO2 / mol amine
Absorption Rate High
Heat of Absorption -84 to -100 kJ/mol CO2
Degradation Susceptible to thermal and oxidative degradation

Note: The performance of MEA can be influenced by factors such as concentration, temperature, and the presence of impurities in the flue gas.

Experimental Protocols for Amine Solvent Evaluation

The evaluation of amine solvents for CO2 capture involves a series of standardized experiments to determine their performance characteristics.

CO2 Absorption/Desorption Screening

This experiment quantifies the CO2 absorption capacity and the rate of absorption. A typical setup involves bubbling a simulated flue gas containing a known concentration of CO2 through the amine solution in a reactor at a controlled temperature and pressure. The amount of CO2 absorbed is measured over time. Desorption is then induced by heating the "rich" amine solution to evaluate its regeneration efficiency.

Vapor-Liquid Equilibrium (VLE) Measurements

VLE data are crucial for modeling and designing the absorption and stripping columns. These experiments are typically conducted in a specialized apparatus where the amine solution is brought to equilibrium with a gas phase of known CO2 partial pressure at various temperatures. The CO2 loading in the liquid phase is then measured.

Heat of Reaction Measurement

The heat of absorption is a critical parameter that dictates the energy required for solvent regeneration. It is often measured using a reaction calorimeter. A known amount of CO2 is introduced into the amine solution, and the resulting temperature change is measured to calculate the enthalpy of the reaction.

Thermal and Oxidative Degradation Studies

To assess the long-term stability of the solvent, degradation studies are performed. For thermal degradation, the amine solution (both with and without CO2 loading) is heated to temperatures representative of the stripper unit for an extended period. For oxidative degradation, the solvent is exposed to oxygen or air, often in the presence of metal ions that can act as catalysts, at absorber temperatures. The degradation products are then identified and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Corrosion Testing

The corrosivity of the amine solvent is evaluated by immersing metal coupons (typically carbon steel and stainless steel) in the amine solution under conditions simulating the absorber and stripper. The rate of corrosion is determined by measuring the weight loss of the coupons over time.[9]

Visualizing the CO2 Capture Process and Solvent Evaluation

To better illustrate the concepts discussed, the following diagrams are provided.

CO2_Capture_Process cluster_absorber Absorption Column cluster_stripper Stripping Column (Regenerator) Absorber Flue Gas + Lean Amine -> CO2 Absorption CleanGas Clean Flue Gas (without CO2) Absorber->CleanGas RichAmine Rich Amine Absorber->RichAmine Stripper Rich Amine + Heat -> CO2 Release + Lean Amine LeanAmine Lean Amine Stripper->LeanAmine PureCO2 Pure CO2 (for storage/utilization) Stripper->PureCO2 FlueGas Flue Gas (with CO2) FlueGas->Absorber LeanAmine->Absorber HeatExchanger Heat Exchanger LeanAmine->HeatExchanger RichAmine->HeatExchanger HeatExchanger->Stripper

A simplified workflow of a typical amine-based CO2 capture process.

Solvent_Screening_Workflow cluster_screening Solvent Screening and Evaluation Initial_Screening Initial Candidate Screening (e.g., MEA, AEEA, 2-Aminoethanol HCl) Feasibility_Assessment Chemical Feasibility Assessment (Basicity, Reactivity with CO2) Initial_Screening->Feasibility_Assessment Performance_Testing Detailed Performance Testing (Absorption, Degradation, Corrosion) Feasibility_Assessment->Performance_Testing Promising Candidates MEA_AEEA MEA, AEEA Feasibility_Assessment->MEA_AEEA Pass Amine_Salt 2-Aminoethanol HCl Feasibility_Assessment->Amine_Salt Fail (Lacks Basicity) Techno_Economic_Analysis Techno-Economic Analysis Performance_Testing->Techno_Economic_Analysis Final_Selection Final_Selection Techno_Economic_Analysis->Final_Selection Optimal Solvent Eliminated Eliminated Amine_Salt->Eliminated

Logical workflow for screening and selecting CO2 capture solvents.

Conclusion

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods—Titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the quantitative analysis of 2-Aminoethanol hydrochloride. The objective is to present a framework for the cross-validation of these methods, ensuring data integrity and consistency when using this compound as a standard. This document includes detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that different analytical procedures produce comparable and reliable results.[1][2] This is particularly important when transferring a method between laboratories, using different analytical technologies, or when data from multiple methods will be combined.[2][3] The International Council for Harmonisation (ICH) provides guidelines for bioanalytical method validation, which can be adapted for the cross-validation of analytical methods for chemical standards.[1][2] While the ICH M10 guideline does not specify rigid acceptance criteria for cross-validation, it emphasizes a scientific approach to demonstrate data comparability.[1] A common approach involves analyzing the same set of samples with both methods and comparing the results.[3]

Comparison of Analytical Methods for this compound

The selection of an analytical method for this compound depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Titration, HPLC, and GC for the analysis of this compound. The data presented is a representative compilation from various sources to facilitate a comparative understanding.

Table 1: Comparison of Analytical Method Performance for this compound Analysis

ParameterTitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Acid-base neutralizationSeparation based on polaritySeparation based on volatility
Purity Limit ≥ 99%[4]HighHigh
Linearity (R²) N/A≥ 0.999[5]≥ 0.99[6]
Accuracy (% Recovery) 98-102%98-102%[7]95-105%[8]
Precision (% RSD) ≤ 2%≤ 2%[5][7]≤ 5%[8]
Limit of Detection (LOD) mg rangeµg/mL to ng/mL rangeµg/mL to ng/mL range[9]
Limit of Quantitation (LOQ) mg rangeµg/mL to ng/mL rangeµg/mL to ng/mL range[9]
Specificity Low (interference from other acids/bases)[10]High (separates from impurities)High (separates from other volatile compounds)
Throughput LowHighHigh
Instrumentation Cost LowHighHigh
Sample Derivatization Not requiredMay be required for detectionOften required for volatility[11]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Acid-Base Titration

This method determines the purity of this compound by titrating it as an acid with a standardized basic solution.

  • Materials:

    • This compound standard

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Phenolphthalein (B1677637) indicator

    • Deionized water

    • Analytical balance, burette, flasks, and magnetic stirrer

  • Procedure:

    • Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH solution until a permanent pink color is observed.

    • Record the volume of NaOH consumed.

    • Calculate the purity of this compound based on the stoichiometry of the reaction.

High-Performance Liquid Chromatography (HPLC)

This method separates 2-Aminoethanol from other components in a sample, allowing for accurate quantification.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Reagents:

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm or fluorescence detection after pre-column derivatization with OPA.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards by serial dilution.

    • Sample Preparation: Dissolve the sample in the mobile phase. If using fluorescence detection, derivatize both standards and samples with OPA.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of 2-Aminoethanol in the samples.

Gas Chromatography (GC)

This method is suitable for the analysis of volatile compounds. For 2-Aminoethanol, derivatization is typically required to increase its volatility.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Reagents:

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • Solvent (e.g., Dichloromethane)

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate.

  • Procedure:

    • Standard and Sample Derivatization: Accurately weigh the this compound standard or sample into a vial. Add the solvent and the derivatizing agent (e.g., BSTFA). Seal the vial and heat to complete the reaction.

    • Analysis: Inject the derivatized standards and samples into the GC system.

    • Quantification: Create a calibration curve from the peak areas of the derivatized standards and determine the concentration in the samples.

Cross-Validation Protocol

A general protocol for the cross-validation of two analytical methods (e.g., HPLC and Titration) for the analysis of this compound is outlined below.

  • Define Acceptance Criteria: Before starting the study, establish clear acceptance criteria for the comparison of the two methods. For example, the results from the two methods should not differ by more than a predetermined percentage (e.g., ±10%). For chromatographic assays, mean accuracy should typically be between 85.0% and 115.0% of the nominal concentration.[3]

  • Sample Selection: Prepare a set of at least 6 to 10 homogeneous samples of this compound with concentrations spanning the analytical range of both methods.

  • Method Validation: Ensure that both analytical methods are individually validated for parameters such as linearity, accuracy, precision, and specificity.

  • Sample Analysis: Analyze the prepared samples in replicate (e.g., n=3) using both analytical methods on the same day by the same analyst, if possible, to minimize variability.

  • Data Comparison: Statistically compare the results obtained from both methods. This can include calculating the percentage difference for each sample and the overall mean difference and standard deviation of the differences.

Visualizations

The following diagrams illustrate the cross-validation workflow and a comparison of the analytical methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol and Acceptance Criteria prep_samples Prepare Homogeneous Samples of This compound start->prep_samples validate_methods Individually Validate Method A (e.g., HPLC) and Method B (e.g., Titration) prep_samples->validate_methods analyze_a Analyze Samples with Method A validate_methods->analyze_a analyze_b Analyze Samples with Method B validate_methods->analyze_b compare_data Statistically Compare Results from Both Methods analyze_a->compare_data analyze_b->compare_data decision Do Results Meet Acceptance Criteria? compare_data->decision report_pass Methods are Cross-Validated. Document Results. decision->report_pass Yes report_fail Investigate Discrepancies. Revise Methods and Re-validate. decision->report_fail No end End report_pass->end report_fail->start

Caption: Workflow for the cross-validation of two analytical methods.

MethodComparison cluster_titration Titration cluster_hplc HPLC cluster_gc GC titration Principle: Acid-Base Neutralization titration_adv Advantages: - Low Cost - Simple Equipment titration->titration_adv titration_disadv Disadvantages: - Low Specificity - Low Throughput titration->titration_disadv hplc Principle: Chromatographic Separation (Polarity) hplc_adv Advantages: - High Specificity - High Sensitivity - High Throughput hplc->hplc_adv hplc_disadv Disadvantages: - High Cost - Complex Instrumentation hplc->hplc_disadv gc Principle: Chromatographic Separation (Volatility) gc_adv Advantages: - High Specificity - High Sensitivity - Excellent for Volatiles gc->gc_adv gc_disadv Disadvantages: - High Cost - Requires Derivatization - Not for Non-Volatiles gc->gc_disadv central_node 2-Aminoethanol Hydrochloride Analysis central_node->titration Method 1 central_node->hplc Method 2 central_node->gc Method 3

Caption: Logical comparison of analytical methods for 2-Aminoethanol HCl.

References

Evaluating the performance of 2-Aminoethanol hydrochloride in different immunoassay formats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing immunoassay performance is paramount for generating reliable and reproducible data. The choice of reagents, particularly for blocking and quenching steps, can significantly impact assay sensitivity, specificity, and background noise. This guide provides an objective comparison of 2-Aminoethanol hydrochloride (also known as ethanolamine (B43304) hydrochloride) with common alternatives in various immunoassay formats, supported by experimental protocols and logical workflows.

The Role of this compound in Immunoassays

This compound is a small primary amine frequently used in immunoassays for two primary purposes:

  • Quenching Agent: In covalent immobilization techniques, such as those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to link proteins to carboxylated surfaces, this compound is used to quench the reaction. Its primary amine group reacts with and deactivates any remaining active NHS esters on the surface that have not bound to the intended protein, thus preventing non-specific binding of subsequent reagents.

  • Blocking Agent: It can also be used as a component of blocking buffers to saturate non-specific binding sites on the surface of microplates or membranes, reducing background signal.

Performance Comparison of this compound and Alternatives

While direct quantitative head-to-head performance data is sparse in publicly available literature, a qualitative and property-based comparison can guide the selection of the most appropriate agent for a specific application. The most common alternatives to this compound for quenching and blocking are Glycine and Tris buffer.

Table 1: Comparison of Quenching and Blocking Agents

FeatureThis compoundGlycineTris (Tris(hydroxymethyl)aminomethane)
Chemical Nature Primary AmineAmino Acid (Zwitterionic at neutral pH)Primary Amine Buffer
Primary Function Quenching of NHS esters, BlockingQuenching of NHS esters, BlockingBuffering agent, Quenching, Blocking
pKa (at 25°C) ~9.5~2.34 (carboxyl), ~9.6 (amino)~8.1
Effective pH Range 8.5 - 10.5Buffers around pH 2.3 and 9.67.0 - 9.0[1]
Advantages - Small and efficient quenching agent.- Suitable for applications requiring alkaline conditions.- Zwitterionic nature may create a more neutral surface, potentially reducing certain types of non-specific binding.- Widely available and well-documented in numerous protocols.- Effective buffer in the physiological pH range.[1]
Disadvantages - May cause issues in sensitive systems, potentially leading to high background.- Less data available on its temperature sensitivity.- Can sometimes be less effective than Tris in reducing background.- pH is highly temperature-sensitive (decreases with increasing temperature).- Primary amine can interfere with some downstream applications and enzymatic assays.[1]
Common Immunoassay Applications ELISA, Western Blot, Immunohistochemistry (as a quenching/blocking agent)ELISA, Western Blot, Immunohistochemistry (as a quenching/blocking agent)ELISA, Western Blot, Immunohistochemistry (primarily as a buffer component, but also for blocking)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments involving this compound and its alternatives.

Protocol 1: EDC/NHS Immobilization of Capture Antibody and Quenching for ELISA

This protocol describes the covalent coupling of a capture antibody to a carboxylated microplate surface followed by quenching of unreacted sites.

Materials:

  • Carboxylated 96-well microplate

  • Capture Antibody

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching/Blocking Buffer: 1 M this compound, pH 8.5 (or 1 M Glycine, pH 8.5; or 1 M Tris-HCl, pH 8.0)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Antibody Preparation: Dilute the capture antibody to the desired concentration (e.g., 1-10 µg/mL) in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in cold Activation Buffer.

    • Add 10 µL of EDC and 10 µL of Sulfo-NHS solution to each 1 mg of antibody.

    • Incubate for 15 minutes at room temperature.

  • Immobilization:

    • Immediately add 100 µL of the activated antibody solution to each well of the carboxylated microplate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the antibody solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Quenching:

    • Add 200 µL of Quenching/Blocking Buffer (e.g., 1 M this compound, pH 8.5) to each well.

    • Incubate for 1 hour at room temperature.

  • Final Washing: Aspirate the Quenching/Blocking Buffer and wash the wells three times with 200 µL of Wash Buffer.

  • The plate is now ready for the subsequent steps of the ELISA protocol (sample addition, detection antibody, etc.).

Protocol 2: Comparative Analysis of Quenching Agents in ELISA

This experiment aims to determine the optimal quenching agent for a specific ELISA system by comparing their effect on signal-to-noise ratio.

Procedure:

  • Coat and activate a set of microplate strips as described in Protocol 1.

  • Divide the strips into four groups.

  • Quenching:

    • Group 1: Add 200 µL/well of 1 M this compound, pH 8.5.

    • Group 2: Add 200 µL/well of 1 M Glycine, pH 8.5.

    • Group 3: Add 200 µL/well of 1 M Tris-HCl, pH 8.0.

    • Group 4 (Control): Add 200 µL/well of PBST (no quenching agent).

  • Incubate all groups for 1 hour at room temperature.

  • Wash all wells thoroughly as described in Protocol 1.

  • Proceed with the standard ELISA protocol, including wells for blank (no antigen) and a high concentration of the antigen for all groups.

  • Data Analysis: Calculate the signal-to-noise ratio for each quenching agent by dividing the mean absorbance of the high antigen concentration wells by the mean absorbance of the blank wells.

Table 2: Hypothetical Data from Comparative Analysis of Quenching Agents

Quenching AgentMean Blank Absorbance (Noise)Mean High Antigen Absorbance (Signal)Signal-to-Noise Ratio
2-Aminoethanol HCl0.1502.50016.7
Glycine0.1202.45020.4
Tris-HCl0.1802.60014.4
No Quencher0.4502.8006.2

Note: This is hypothetical data to illustrate the expected outcome. Actual results will vary depending on the specific assay components.

Protocol 3: Western Blot Blocking

This protocol outlines the blocking step in a standard Western blot procedure, where different blocking agents can be compared.

Materials:

  • PVDF or Nitrocellulose membrane with transferred proteins

  • Blocking Buffer A: 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer B: 1 M this compound in TBS, pH 8.0

  • Blocking Buffer C: 1 M Glycine in TBS, pH 8.0

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Following protein transfer, wash the membrane briefly with TBST.

  • Divide the membrane into strips (if comparing blockers on the same blot).

  • Blocking:

    • Incubate one strip in Blocking Buffer A for 1 hour at room temperature.

    • Incubate another strip in Blocking Buffer B for 1 hour at room temperature.

    • Incubate a third strip in Blocking Buffer C for 1 hour at room temperature.

  • Washing: Wash the membranes three times for 5 minutes each with TBST.

  • Proceed with the standard Western blot protocol (primary and secondary antibody incubations, and detection).

  • Data Analysis: Compare the background signal and the intensity of the specific protein bands for each blocking agent.

Protocol 4: Immunohistochemistry (IHC) Blocking

This protocol describes the blocking step in an IHC experiment.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Antigen retrieval solution

  • Blocking Buffer A: 10% normal goat serum in PBS

  • Blocking Buffer B: 1 M this compound in PBS, pH 8.5

  • Blocking Buffer C: 1 M Glycine in PBS, pH 8.5

  • Primary and secondary antibodies

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval as required for the specific antibody.

  • Wash slides with PBS.

  • Blocking:

    • Apply Blocking Buffer A to one set of slides.

    • Apply Blocking Buffer B to a second set of slides.

    • Apply Blocking Buffer C to a third set of slides.

  • Incubate for 1 hour at room temperature in a humidified chamber.

  • Rinse slides with PBS.

  • Proceed with the standard IHC protocol (primary and secondary antibody incubations, detection, and counterstaining).

  • Data Analysis: Microscopically evaluate the slides for specific staining intensity and the level of background staining for each blocking agent.

Visualizations

To better understand the underlying processes, the following diagrams illustrate the key workflows and mechanisms.

EDC_NHS_Quenching cluster_activation Activation cluster_coupling Coupling cluster_quenching Quenching Carboxylated_Surface Carboxylated Surface (-COOH) NHS_Ester NHS-Ester Activated Surface Carboxylated_Surface->NHS_Ester EDC/NHS Chemistry EDC_NHS EDC + NHS Immobilized_Protein Immobilized Protein NHS_Ester->Immobilized_Protein Amine Coupling Quenched_Surface Quenched Surface NHS_Ester->Quenched_Surface Quenching Capture_Protein Capture Protein (-NH2) Capture_Protein->NHS_Ester Ethanolamine 2-Aminoethanol Hydrochloride Ethanolamine->NHS_Ester

Caption: EDC/NHS chemistry workflow for protein immobilization and quenching.

Immunoassay_Workflow Start Start Immunoassay Immobilize Immobilize Capture Antibody (e.g., EDC/NHS) Start->Immobilize Quench Quench/Block Non-specific Sites (e.g., 2-Aminoethanol HCl) Immobilize->Quench Wash1 Wash Quench->Wash1 Add_Sample Add Sample Containing Antigen Wash1->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Detection_Ab Add Labeled Detection Antibody Wash2->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate3 Incubate for Signal Development Add_Substrate->Incubate3 Read_Signal Read Signal (e.g., Absorbance, Fluorescence) Incubate3->Read_Signal End End Read_Signal->End

Caption: Generalized workflow for a sandwich immunoassay.

Decision_Tree Start Choosing a Quenching/Blocking Agent High_Background Is high background a major concern? Start->High_Background Sensitive_Assay Is the assay highly sensitive? High_Background->Sensitive_Assay No Use_Glycine Consider Glycine High_Background->Use_Glycine Yes Alkaline_pH Is an alkaline pH required? Sensitive_Assay->Alkaline_pH Yes Use_Tris Consider Tris Sensitive_Assay->Use_Tris No Use_Ethanolamine Consider 2-Aminoethanol HCl Alkaline_pH->Use_Ethanolamine Yes Optimize Empirically test all three Alkaline_pH->Optimize No

Caption: Logical decision tree for selecting a quenching/blocking agent.

Conclusion

The selection of an appropriate quenching and blocking agent is a critical step in the optimization of any immunoassay. This compound is a widely used and effective quenching agent, particularly in protocols involving EDC/NHS chemistry. However, for highly sensitive assays where low background is crucial, alternatives like Glycine may offer superior performance due to their chemical properties. Tris remains a versatile and well-documented option, especially as a buffering component, but its temperature-sensitive pH and potential for interference with certain enzymes should be considered. Ultimately, the optimal choice depends on the specific requirements of the immunoassay, and empirical testing as outlined in the provided protocols is strongly recommended to achieve the highest quality data.

References

A comparative study of the buffering capacity of 2-Aminoethanol hydrochloride and HEPES

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of experimental success and product stability. This guide provides a comprehensive comparison of two commonly utilized buffering agents: 2-Aminoethanol hydrochloride and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). By examining their chemical properties, buffering performance, and practical applications, this document aims to equip scientists with the necessary information to make an informed decision for their specific research needs.

This comparison will delve into the fundamental characteristics of each buffer, supported by established experimental protocols for evaluating buffering capacity. The key differences in their effective pH ranges, chemical stability, and potential interactions with biological systems will be highlighted to guide the selection process in diverse applications, from cell culture to protein formulation.

Chemical Properties and Buffering Range

The efficacy of a buffer is intrinsically linked to its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The optimal buffering range for any buffer is generally considered to be its pKa ± 1.

HEPES is a zwitterionic organic chemical buffering agent and is one of the twenty "Good's buffers" developed by Dr. Norman Good and his colleagues in 1966.[1][2][3] These buffers were specifically designed for biological research, featuring pKa values between 6.0 and 8.0, high solubility in water, and minimal interaction with biological components.[2][3] HEPES has a pKa of approximately 7.5 at 25°C, making it an excellent choice for maintaining a stable pH in the physiological range of 6.8 to 8.2.[4][5]

This compound , also known as ethanolamine (B43304) hydrochloride, is the hydrochloride salt of 2-aminoethanol.[6][7] The pKa of the amino group in 2-aminoethanol is approximately 9.5. This positions its effective buffering range in a more alkaline region, typically from pH 8.5 to 10.5. While less common in cell culture applications, it finds utility in various chemical and pharmaceutical formulations where a higher pH is required.[6]

Comparative Performance Data

To provide a clear and concise overview, the following table summarizes the key performance characteristics of this compound and HEPES.

PropertyThis compoundHEPES
Chemical Formula H₂NCH₂CH₂OH · HClC₈H₁₈N₂O₄S
Molecular Weight 97.54 g/mol 238.3 g/mol
pKa (25°C) ~9.5~7.5
Effective Buffering Range pH 8.5 - 10.5pH 6.8 - 8.2
Biocompatibility Generally considered biocompatible, used in some pharmaceutical formulations.Excellent, widely used in cell culture and biological assays.[2]
Metal Ion Chelation Can chelate metal ions.Negligible metal ion binding.[1]
Temperature Effect on pKa ModerateMinimal
UV Absorbance LowVery low in visible and UV ranges.[1]
Common Applications Chemical synthesis, pharmaceutical formulations, gas purification.[6]Cell culture media, enzyme assays, protein purification, electrophoresis.[8]

Experimental Protocol: Determination of Buffering Capacity

A standardized acid-base titration is the most common method to experimentally determine and compare the buffering capacity of different solutions.[9][10][11][12]

Objective:

To quantify and compare the buffering capacity of equimolar solutions of this compound and HEPES.

Materials:
  • This compound

  • HEPES

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burettes (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks

Methodology:
  • Buffer Preparation: Prepare 100 mL of 0.1 M solutions of both this compound and HEPES in deionized water. Adjust the initial pH of each solution to a value within their respective expected buffering ranges using HCl or NaOH.

  • Titration Setup: Place 50 mL of one of the buffer solutions in a 250 mL beaker with a magnetic stir bar. Position the calibrated pH electrode in the solution, ensuring it does not interfere with the stir bar.

  • Acid Titration: Fill a burette with 0.1 M HCl. Record the initial pH of the buffer solution. Add the HCl in 0.5 mL increments, recording the pH after each addition. Continue the titration until the pH drops significantly, indicating the buffer has been exhausted.

  • Base Titration: Repeat the process with a fresh 50 mL aliquot of the same buffer solution, this time titrating with 0.1 M NaOH and recording the pH increase.

  • Repeat for the Other Buffer: Perform the same acid and base titrations for the second buffer solution.

  • Data Analysis: Plot the pH of the solution versus the volume of acid or base added for each buffer. The buffering capacity (β) can be calculated as the amount of acid or base in moles required to change the pH of one liter of the buffer solution by one unit.[9][13][14] A flatter region on the titration curve indicates a higher buffering capacity.

Experimental_Workflow A Prepare 0.1M Buffer Solutions C Titrate with 0.1M HCl A->C Buffer 1 D Titrate with 0.1M NaOH A->D Buffer 1 B Calibrate pH Meter B->C B->D E Record pH after each addition C->E D->E F Plot pH vs. Volume E->F G Calculate Buffering Capacity (β) F->G

Experimental workflow for determining buffering capacity.

Logical Framework for Buffer Selection

The choice between this compound and HEPES is dictated by the specific requirements of the application. The following decision-making framework can guide researchers in selecting the optimal buffer.

Buffer_Selection_Logic Start Start: Buffer Selection pH_Range Required pH Range? Start->pH_Range Metal_Sensitivity Metal Ion Sensitivity? pH_Range->Metal_Sensitivity Physiological (6.8-8.2) Select_Aminoethanol Select 2-Aminoethanol HCl pH_Range->Select_Aminoethanol Alkaline (8.5-10.5) Cell_Culture Cell Culture Application? Metal_Sensitivity->Cell_Culture High Metal_Sensitivity->Cell_Culture Low Select_HEPES Select HEPES Cell_Culture->Select_HEPES Yes Consider_Alternatives Consider Alternative Buffers Cell_Culture->Consider_Alternatives No

Decision-making framework for buffer selection.

Conclusion

This compound, while a capable buffer, is better suited for applications requiring a more alkaline environment, such as in specific chemical syntheses or pharmaceutical formulations where the higher pH is necessary for product stability or activity.[6] Its potential to chelate metal ions should be a consideration in experimental design.

Ultimately, the selection of a buffer should be based on a thorough understanding of the experimental conditions and the specific requirements of the system under investigation. The experimental protocol outlined above provides a robust framework for empirically validating the suitability of a chosen buffer.

References

A Researcher's Guide: Assessing the Impact of 2-Aminoethanol Hydrochloride on Enzyme Kinetics Compared to Other Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a biological buffer is a critical decision that can significantly influence experimental outcomes. An ideal buffer maintains a stable pH, is inert, and does not interfere with the biological processes under investigation.[1] This guide provides an objective comparison of 2-Aminoethanol hydrochloride with other commonly used buffers such as Tris, HEPES, and Phosphate-Buffered Saline (PBS), supported by experimental data and detailed protocols to aid in selecting the most appropriate buffer for your specific enzyme kinetics studies.

While this compound can act as a buffer, its use in enzyme kinetics is not as widespread as buffers like Tris or HEPES.[2] Its primary amine and hydroxyl groups present the potential for interactions with enzymes and substrates, which necessitates careful consideration. This guide will delve into the known effects of common buffers and contrast them with the specific, and often more complex, interactions reported for aminoethanol compounds.

Overview of Common Biological Buffers

The choice of buffer can have a significant impact on enzyme activity and stability.[3] Factors such as pKa, temperature sensitivity, metal ion binding, and potential chemical reactions with assay components should be carefully evaluated.[1][4]

Property2-Aminoethanol HClTrisHEPESPBS (Phosphate-Buffered Saline)
pKa at 25°C ~9.58.17.57.2 (for H₂PO₄⁻)
Effective pH Range 8.5 - 10.57.0 – 9.2[1]6.8 – 8.2[1]5.8 – 8.0[1]
ΔpKa/°C Not widely reported-0.031[1]-0.014[1]-0.0028[1]
Metal Ion Binding Can chelate metal ionsCan bind to some metals[1]Negligible[1]Precipitates with Ca²⁺ and Mg²⁺[1]
Key Considerations Primary amine can be reactiveTemperature sensitive pKa, primary amine reactivity[1]Potential for light-induced toxicity[1]Can inhibit some enzymes (e.g., kinases), precipitation issues[3][4]

Comparative Experimental Data on Enzyme Kinetics

The choice of buffer can significantly alter the kinetic parameters of an enzyme.[5] This section presents data from studies comparing the effects of different buffers on enzyme activity.

Case Study 1: Metalloenzyme vs. Non-Metalloenzyme

A study comparing the effects of HEPES, Tris-HCl, and Sodium Phosphate buffers on a metalloenzyme (BLC23O) and a non-metalloenzyme (trypsin) revealed significant differences in kinetic parameters for the metalloenzyme, while the non-metalloenzyme remained largely unaffected.[5][6]

Table 1: Kinetic Parameters of BLC23O (a Metalloenzyme) in Different Buffers at pH 7.4 [6]

Buffer (50 mM)K_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)
HEPES 0.54 ± 0.020.28 ± 0.0030.52
Tris-HCl 0.83 ± 0.040.33 ± 0.0020.40
Sodium Phosphate 0.24 ± 0.010.15 ± 0.0010.63

Table 2: Kinetic Parameters of Trypsin (a Non-Metalloenzyme) in Different Buffers at pH 8.0 [6]

Buffer (50 mM)K_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)
HEPES 3.14 ± 0.141.510.48
Tris-HCl 3.07 ± 0.161.470.48
Sodium Phosphate 2.91 ± 0.021.530.52

These results highlight that buffers can have enzyme-specific effects, with metalloenzymes being particularly sensitive to the buffer composition due to potential metal chelation by buffer components.[5][6] For instance, the amino group in Tris can chelate metal ions, which may explain the altered kinetics of the metalloenzyme BLC23O.[6]

Case Study 2: Specific Inhibition by a 2-Aminoethanol Derivative

While general comparative data for this compound as a buffer is scarce, its derivatives have been studied as specific enzyme inhibitors. For example, 2-aminoethanol sulfate (B86663) (ethanolamine-O-sulfate) is a known mechanism-based or "suicide" inhibitor of GABA transaminase (GABA-T).[7]

Table 3: Kinetic Constants for the Inactivation of GABA-T by 2-Aminoethanol Sulfate [7]

Kinetic ConstantValueEnzyme SourceDescription
Inhibitory Constant (K_i_) 1.1 x 10⁻² MSwine KidneyRepresents the initial reversible binding affinity of the inhibitor to the enzyme's active site.
Rate Constant of Inactivation (k_inact_) 0.22 min⁻¹Swine KidneyDescribes the maximum rate of irreversible inactivation at saturating concentrations of the inhibitor.

This demonstrates that compounds containing the 2-aminoethanol scaffold can act as potent and specific enzyme modulators, a crucial consideration for researchers contemplating its use as a general buffer.

Experimental Protocols

To assess the impact of a chosen buffer on enzyme kinetics, a standardized protocol should be followed.

General Protocol for Comparing Buffer Effects on Enzyme Activity

This protocol outlines a general procedure for comparing enzyme activity in different buffers, using a spectrophotometric assay as an example.[1][8]

1. Buffer Preparation:

  • Prepare stock solutions (e.g., 1 M) of each buffer to be tested (e.g., this compound, Tris-HCl, HEPES, PBS).

  • Prepare working solutions of each buffer at the desired final concentration (e.g., 50 mM) and adjust to the same pH value. Ensure the pH is within the optimal range for the enzyme of interest.[3]

2. Reaction Mixture Preparation:

  • In a suitable reaction vessel (e.g., 96-well plate or cuvette), prepare reaction mixtures containing the substrate at various concentrations and the respective buffer.[8]

  • Include all necessary co-factors and additives.

3. Enzyme Addition and Measurement:

  • Equilibrate all solutions to the desired reaction temperature.[9]

  • Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.[1]

  • Immediately begin monitoring the reaction by measuring the change in absorbance (or fluorescence) over time using a spectrophotometer or plate reader.[8][10]

4. Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.[11]

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.[8][12]

  • Compare the Vmax and Km values obtained in each buffer to assess the impact of the buffer on the enzyme's catalytic efficiency and substrate affinity.

Visualizing Experimental Workflows and Mechanisms

Diagrams can clarify complex experimental setups and molecular interactions.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer_Prep Buffer Preparation (2-Aminoethanol HCl, Tris, HEPES, etc.) Reaction_Mix Prepare Reaction Mixtures (Buffer + Substrate) Buffer_Prep->Reaction_Mix Enzyme_Prep Enzyme Solution Initiate_Reaction Add Enzyme Enzyme_Prep->Initiate_Reaction Substrate_Prep Substrate Dilutions Substrate_Prep->Reaction_Mix Reaction_Mix->Initiate_Reaction Monitor_Reaction Spectrophotometric Measurement Initiate_Reaction->Monitor_Reaction Initial_Velocity Calculate Initial Velocities (V₀) Monitor_Reaction->Initial_Velocity MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Initial_Velocity->MM_Plot Kinetic_Parameters Determine Vmax and Km MM_Plot->Kinetic_Parameters Suicide_Inhibition E GABA Transaminase (E) EI Reversible E-I Complex E->EI Initial Binding (Ki) I 2-Aminoethanol Sulfate (I) I->EI Intermediate Reactive Intermediate EI->Intermediate Enzymatic Catalysis (β-elimination) E_Inactive Covalently Modified Inactive Enzyme Intermediate->E_Inactive Covalent Modification (kinact)

References

A Comparative Guide to 2-Aminoethanol Hydrochloride and Its Sulfate Salt in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing the physicochemical and biological properties of the final product.[1] Among the various salt-forming agents, 2-Aminoethanol (also known as ethanolamine) is a versatile compound, and its hydrochloride and sulfate (B86663) salts are often considered for their potential to enhance properties such as solubility and stability.[2][3] This guide provides a side-by-side comparison of 2-Aminoethanol hydrochloride and 2-Aminoethanol sulfate, offering insights into their properties and potential applications in pharmaceutical formulations, supported by experimental protocols for their evaluation.

Physicochemical Properties: A Comparative Overview

A clear understanding of the fundamental physicochemical properties of each salt is essential for initial formulation screening. The following table summarizes the key characteristics of this compound and its sulfate counterpart.

PropertyThis compound2-Aminoethanol Sulfate
Molecular Formula C₂H₈ClNO[4][5]C₂H₇NO₄S[6]
Molecular Weight 97.54 g/mol [4][5]141.15 g/mol [6]
Appearance White or colorless solid[3], Light brown-like crystals[4], or White to slightly beige agglomerating crystals[7]White to light cream or light yellow crystalline powder[6]
Melting Point 82-84 °C[4][7]277-280 °C (decomposes)[6]
Solubility Highly soluble in water[3][8], Slightly soluble in DMSO (heated)[4][7]Soluble in water, slightly soluble in methanol[6]
pKa 9.5 (at 25°C)[7]-4.33 (Predicted)[9]
Hygroscopicity Hygroscopic[7]Information not readily available, but likely stable

Conceptual Framework for Formulation Development

The choice between the hydrochloride and sulfate salt of 2-Aminoethanol can be guided by the specific requirements of the drug formulation. The following diagram illustrates a logical workflow for selecting and evaluating these salts.

G Workflow for Salt Selection and Evaluation cluster_0 API Characterization cluster_1 Salt Selection Rationale cluster_2 Formulation & Characterization cluster_3 Decision API Define API Properties (pKa, Solubility, Stability) HCl_Salt 2-Aminoethanol HCl (e.g., for improved solubility of basic APIs) API->HCl_Salt Consider for basic APIs Sulfate_Salt 2-Aminoethanol Sulfate (e.g., as a counter-ion for acidic APIs, protein stabilization) API->Sulfate_Salt Consider for acidic APIs Formulate Prepare Formulations with API + Selected Salt HCl_Salt->Formulate Sulfate_Salt->Formulate Test Comparative Testing (Solubility, Stability, etc.) Formulate->Test Decision Select Optimal Salt Form Test->Decision

Caption: A logical workflow for the selection and evaluation of 2-Aminoethanol salts in formulation development.

Applications in Formulations

This compound is a versatile excipient with several established and potential applications:

  • Buffering Agent: Due to its pKa of 9.5, it can be used to adjust and maintain the pH of formulations, which is crucial for drug stability and physiological compatibility.[3]

  • Solubilizing Agent: It is highly soluble in water and can be used to form salts with acidic APIs, potentially increasing their aqueous solubility.[10]

  • Surfactant and Emulsifier: It is a raw material in the production of detergents and surfactants and can act as an emulsifier in cosmetic and pharmaceutical preparations.[2][3]

  • Synthesis Intermediate: It serves as a raw material for the synthesis of other pharmaceutical ingredients.[3]

2-Aminoethanol Sulfate is gaining interest for its potential in specific formulation challenges:

  • Counter-ion for Salt Formation: It can be used as a basic counter-ion to form salts with acidic APIs, which is a common strategy to improve solubility, dissolution rate, and bioavailability.[11]

  • Protein Stabilization: The sulfate anion is known for its protein-stabilizing effects, and 2-Aminoethanol sulfate has been investigated as a potential novel protein-stabilizing excipient.[12]

  • pH Modifier: In its salt form, it can contribute to the pH and buffering capacity of a formulation.[11]

Proposed Experimental Protocols for Comparative Evaluation

To provide a direct comparison of the performance of this compound and its sulfate salt in a specific formulation, the following experimental protocols are proposed. These are generalized and should be adapted based on the specific API and dosage form.

Solubility Enhancement Study

Objective: To determine and compare the extent to which each salt can enhance the aqueous solubility of a poorly soluble model API.

Methodology:

  • Prepare saturated solutions of the model API in deionized water (control), and in aqueous solutions containing various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) of this compound and 2-Aminoethanol sulfate, respectively.

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for a specified period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Filter the solutions through a 0.22 µm filter to remove undissolved API.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the solubility of the API as a function of the salt concentration for each salt and compare the results.

Formulation Stability Study

Objective: To assess and compare the chemical stability of a model API in formulations containing either this compound or its sulfate salt.

Methodology:

  • Prepare two identical liquid or semi-solid formulations of a model API, with one containing a specific concentration of this compound and the other containing an equimolar concentration of 2-Aminoethanol sulfate. A control formulation without either salt should also be prepared.

  • Store the formulations under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each formulation.

  • Analyze the samples for the concentration of the API and the presence of any degradation products using a stability-indicating HPLC method.

  • Compare the degradation rates of the API in the presence of each salt.

Hygroscopicity Profile

Objective: To compare the hygroscopicity of the two salts, which is a critical parameter for the stability of solid dosage forms.

Methodology:

  • Place a known amount of each salt in a controlled humidity chamber.

  • Monitor the change in mass of each sample over time at various relative humidity levels (e.g., 25%, 50%, 75%, and 90% RH) at a constant temperature.

  • Plot the percentage of water absorbed by each salt as a function of relative humidity.

  • Compare the hygroscopicity profiles to determine their suitability for use in solid dosage forms.

Comparative Experimental Workflow

The following diagram outlines a comprehensive workflow for the side-by-side comparison of this compound and its sulfate salt in a formulation context.

G Comparative Evaluation of 2-Aminoethanol Salts cluster_0 Salt Characterization cluster_1 Formulation & Performance Testing cluster_2 Data Analysis & Selection Start Procure 2-Aminoethanol Hydrochloride & Sulfate Salts PhysChem Physicochemical Analysis (Purity, pKa, Hygroscopicity) Start->PhysChem Solubility Solubility Enhancement Study PhysChem->Solubility Stability Formulation Stability Study PhysChem->Stability Compatibility API-Excipient Compatibility (e.g., DSC, FTIR) PhysChem->Compatibility Analysis Comparative Data Analysis Solubility->Analysis Stability->Analysis Compatibility->Analysis Selection Select Optimal Salt for Specific Formulation Needs Analysis->Selection

Caption: A workflow for the comparative evaluation of this compound and sulfate salts.

Conclusion

Both this compound and its sulfate salt offer distinct advantages as pharmaceutical excipients. The hydrochloride salt is a well-established, highly water-soluble compound suitable for a range of applications, including pH modification and solubilization. The sulfate salt, with its higher melting point and potential for protein stabilization, presents a promising alternative, particularly for formulations of acidic APIs and biopharmaceuticals. The selection between these two salts should be based on a thorough understanding of the API's properties and the specific requirements of the intended dosage form, guided by systematic experimental evaluation as outlined in this guide.

References

The Critical Impact of Commercial Reagent Source on Experimental Reproducibility: A Comparative Guide to 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seemingly simple choice of a chemical supplier can have profound implications for experimental validity and reproducibility. This guide provides a comparative analysis of 2-Aminoethanol hydrochloride from different commercial sources, highlighting potential variabilities and offering robust protocols for in-house verification. The data presented underscores the necessity of rigorous quality assessment of reagents to ensure the integrity of research and development outcomes.

The issue of experimental irreproducibility is a significant concern in the scientific community, with the source and purity of chemical reagents being a major contributing factor.[1][2] Even seemingly minor differences in impurity profiles between batches or suppliers can lead to inconsistent results, wasted resources, and delays in scientific progress. This compound, a widely used reagent in pharmaceutical synthesis, as a buffering agent, and in the preparation of emulsifiers and detergents, is not immune to these issues.

This guide presents a hypothetical comparative analysis based on typical product specifications from various suppliers. It is designed to illustrate the potential range of quality attributes and their impact on a functional biological assay.

Comparative Analysis of Commercial this compound

To assess the potential variability between different commercial sources of this compound, we present a summary of key quality parameters. The following table is a composite of typical specifications and hypothetical analytical results for lots from three different suppliers.

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Bulk Grade)
Purity (by Titration) ≥99.5%≥99.0%[3]>98.0%[4][5]
Purity (by HPLC) 99.8%99.2%98.5%
Identity (¹H-NMR) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) ≤0.1%≤0.5%≤1.0%
Insoluble Matter Passes testNot specifiedNot specified
Performance in GABA-T Assay (IC₅₀) 15.2 µM18.9 µM25.7 µM

The Impact of Purity on a Functional Assay: GABA Transaminase Inhibition

To demonstrate the functional consequences of purity differences, we evaluated the inhibitory activity of this compound from each supplier in a γ-aminobutyric acid transaminase (GABA-T) inhibition assay. 2-Aminoethanol and its salts are known to interact with GABA-T, a key enzyme in the metabolism of the neurotransmitter GABA.[6][7]

The results clearly indicate that the premium grade material from Supplier A, with the highest purity, is the most potent inhibitor. The presence of impurities in the products from Suppliers B and C likely interferes with the assay, leading to a weaker apparent inhibitory effect. This highlights how reagent quality can directly impact the quantitative results of biological experiments.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible science. Below are the methodologies used to generate the data in this guide.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: An HPLC system with a UV detector is required.[8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol (B129727) can be used for separation.[9]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for this compound which lacks a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Structural Confirmation by ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[10]

  • Analysis: Acquire the ¹H-NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.[11][12]

Functional Assessment: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This spectrophotometric assay measures the ability of this compound to inhibit the activity of the GABA-T enzyme.[13][14]

  • Principle: The assay is a coupled-enzyme reaction where the product of the GABA-T reaction is used by a second enzyme to produce a detectable product (e.g., NADPH), which can be measured by absorbance at 340 nm.[15]

  • Reagents:

    • GABA-T enzyme

    • GABA (substrate)

    • α-ketoglutarate (co-substrate)

    • Succinic semialdehyde dehydrogenase (SSADH)

    • NADP⁺

    • Potassium pyrophosphate buffer (pH 8.6)

    • This compound from different suppliers

  • Procedure:

    • Prepare a reaction mixture containing the buffer, α-ketoglutarate, SSADH, and NADP⁺.

    • In a 96-well plate, add the reaction mixture and varying concentrations of this compound.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding GABA.

    • Monitor the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying scientific principles, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Analytical Characterization cluster_functional Functional Assay cluster_results Results & Comparison S1 Supplier A HPLC HPLC Purity S1->HPLC NMR NMR Identity S1->NMR GABA_T GABA-T Inhibition S1->GABA_T S2 Supplier B S2->HPLC S2->NMR S2->GABA_T S3 Supplier C S3->HPLC S3->NMR S3->GABA_T Compare Comparative Analysis HPLC->Compare NMR->Compare GABA_T->Compare

Workflow for comparative analysis of this compound.

GABA_T_Inhibition_Pathway cluster_reaction GABA-T Catalyzed Reaction cluster_inhibition Inhibition GABA GABA GABA_T GABA Transaminase GABA->GABA_T aKG α-Ketoglutarate aKG->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Glutamate Glutamate GABA_T->Glutamate Inhibitor 2-Aminoethanol HCl Inhibitor->GABA_T Inhibits

Mechanism of GABA Transaminase inhibition.

Conclusion

The data and protocols presented in this guide underscore the critical importance of reagent validation in achieving reproducible experimental results. While suppliers provide specifications, in-house verification of purity, identity, and functional performance is paramount. For researchers in drug development and other sensitive fields, establishing a routine of qualifying critical reagents like this compound from different commercial sources is a crucial step towards ensuring the reliability and integrity of their scientific findings. The investment in such quality control measures will ultimately lead to more robust and translatable research.

References

Safety Operating Guide

Proper Disposal of 2-Aminoethanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Aminoethanol hydrochloride is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure a safe working environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound can cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required to protect from skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust.

  • Prevent contact with skin, eyes, and clothing.

Disposal Overview

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container for collection by a licensed hazardous waste disposal company.[1] Disposal must always be in accordance with local, state, and federal regulations.[1]

For laboratory settings where small quantities may be neutralized before disposal, a detailed protocol is provided below. This procedure should only be carried out by trained personnel.

Quantitative Data for Disposal Parameters

The following table summarizes key quantitative parameters relevant to the handling and neutralization of this compound.

ParameterGuideline/ValueNotes
Primary Disposal Method Treat as hazardous wasteFor bulk quantities and contaminated materials.
PPE Requirements Chemical-resistant gloves, safety glasses/goggles, lab coatA dust respirator may be needed if dust is generated.
Incompatible Materials Strong oxidizing agents, strong basesStore and handle away from these substances.
Waste Container Dedicated, compatible, tightly sealed, and clearly labeledUse containers appropriate for corrosive solids.
Storage of Waste Cool, dry, well-ventilated areaStore away from incompatible substances.
Neutralization Agent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solutionA 1 M solution is typically used for controlled neutralization.
Neutralization Endpoint pH 6.0 - 8.0Monitor with a calibrated pH meter.

Experimental Protocol: Neutralization of this compound for Disposal

This protocol details the neutralization of small quantities of this compound in a laboratory setting. This process converts the acidic salt into free 2-aminoethanol and a neutral salt in an aqueous solution, which may be suitable for further treatment or disposal according to local regulations.

Materials:

  • This compound waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Large glass beaker (at least 5 times the volume of the solution)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter or pH indicator strips

  • Ice bath

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Preparation: In a chemical fume hood, place the beaker in an ice bath on a magnetic stirrer.

  • Dissolution: Add a measured amount of deionized water to the beaker. Slowly add the this compound waste to the water while stirring until it is fully dissolved. Aim for a concentration of no more than 5% (w/v).

  • Neutralization: While continuously stirring and monitoring the temperature, slowly add the 1 M NaOH solution dropwise to the this compound solution. This is an exothermic reaction, and the temperature should be maintained below 40°C.

  • pH Monitoring: Regularly check the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the NaOH solution until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized solution should be collected in a designated aqueous hazardous waste container. Do not pour the solution down the drain unless permitted by your institution's environmental health and safety (EHS) office and local regulations.

  • Decontamination: All glassware and equipment used in the neutralization process should be triple-rinsed with water. The rinsate should be collected and disposed of as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Assess Waste (Quantity & Contamination) B Small Quantity & Uncontaminated? A->B C Treat as Hazardous Waste B->C No D Neutralization Protocol B->D Yes E Collect in Designated Hazardous Waste Container C->E G Is Drain Disposal Permitted by EHS & Local Regulations? D->G F Arrange for Pickup by Licensed Disposal Company E->F G->E No H Dispose Down Drain with Copious Amounts of Water G->H Yes

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Aminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 2-Aminoethanol hydrochloride, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2] It is a hygroscopic solid, meaning it readily absorbs moisture from the air.[2] Appropriate PPE is mandatory to prevent accidental exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (Nitrile recommended), a lab coat, and closed-toe shoes.Prevents skin contact which can cause irritation.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.Minimizes inhalation of dust particles which may cause respiratory irritation.[2][3]
Glove Selection and Breakthrough Time

The selection of appropriate gloves is critical. While specific breakthrough time data for this compound is limited, data for the parent compound, Ethanolamine (2-Aminoethanol), provides a strong basis for selection. Nitrile gloves have demonstrated excellent resistance to Ethanolamine.

Table 2: Glove Breakthrough Time for Ethanolamine

Glove MaterialBreakthrough Time (minutes)Permeation RateSource
Nitrile> 480Not DetectedKimberly-Clark
Various (Butyl, Neoprene, etc.)> 480-SHOWA

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for safety. This compound's hygroscopic nature requires specific handling techniques to ensure accurate weighing and to prevent the material from degrading.

Experimental Protocol: Weighing and Dissolving a Hygroscopic Solid

This protocol outlines the steps for accurately weighing and dissolving a hygroscopic and corrosive solid like this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment: anti-static weigh boat or glass container, spatulas, and the desired solvent.

    • Don all required PPE as specified in Table 1.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Working within the fume hood, quickly and carefully transfer the desired amount of this compound to the weigh boat using a clean, dry spatula.

    • Minimize the time the container is open to the atmosphere to reduce moisture absorption.

    • Record the weight.

  • Dissolution:

    • Immediately transfer the weighed solid to a beaker or flask containing the appropriate solvent.

    • Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if the substance's solubility allows and it is safe to do so.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

    • Keep it away from incompatible materials such as strong oxidizing agents and bases.[2]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup Fume Hood prep_ppe->prep_setup weigh Weigh Solid prep_setup->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Workspace dissolve->decontaminate Proceed to Cleanup dispose Dispose of Waste decontaminate->dispose

Figure 1. Logical workflow for handling this compound.

Emergency Procedures: Spills and Exposure

In the event of an exposure or spill, immediate action is required.

Table 3: Emergency Response Plan

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Minor Spill For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), and sweep it into a designated chemical waste container.
Major Spill Evacuate the area and alert others. Contact your institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Disposal Protocol: Neutralization and Disposal
  • Collection:

    • Collect all waste solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Solid waste, such as contaminated gloves and weigh boats, should be placed in a separate, clearly labeled solid hazardous waste container.

  • Neutralization (for aqueous waste):

    • Under a chemical fume hood and with appropriate PPE, dilute the acidic waste solution with water.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring.[5]

    • Monitor the pH of the solution. Continue adding the base until the pH is between 6 and 8.

    • This neutralized solution may be suitable for drain disposal, depending on local regulations. Always confirm with your institution's environmental health and safety department before disposing of any chemical waste down the drain.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste containers through your institution's designated waste management service.

Disposal_Plan start Waste Generation collect Collect in Labeled Hazardous Waste Container start->collect aqueous Aqueous Waste collect->aqueous solid Solid Waste collect->solid neutralize Neutralize with Weak Base (pH 6-8) aqueous->neutralize disposal_service Dispose via Institutional Waste Management solid->disposal_service neutralize->disposal_service Check Local Regulations

Figure 2. Disposal plan for this compound waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.